molecular formula C12H13NS B1225012 4,6,8-Trimethyl-quinoline-2-thiol CAS No. 568570-16-1

4,6,8-Trimethyl-quinoline-2-thiol

Cat. No.: B1225012
CAS No.: 568570-16-1
M. Wt: 203.31 g/mol
InChI Key: GZLWESBHRVYTQR-UHFFFAOYSA-N
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Description

4,6,8-trimethyl-1H-quinoline-2-thione is a member of quinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,8-trimethyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLWESBHRVYTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368686
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568570-16-1
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 568570-16-1 Molecular Formula: C₁₂H₁₃NS Molecular Weight: 203.31 g/mol

This technical guide provides a comprehensive overview of 4,6,8-Trimethyl-quinoline-2-thiol, a specific quinoline derivative. While this particular compound is commercially available, it remains a largely unexplored molecule within the scientific literature.[1][2][3][4][5] Therefore, this document will leverage available information on the broader classes of quinoline-2-thiols and trimethyl-quinoline derivatives to infer its potential chemical properties, synthesis, and biological significance, offering a roadmap for future research and development.

Physicochemical Properties and Structure

While detailed experimental data for this compound is scarce, its basic properties can be summarized.

PropertyValueSource
CAS Number568570-16-1[1][2][3]
Molecular FormulaC₁₂H₁₃NS[1][3]
Molecular Weight203.31 g/mol [1]

Quinoline-2-thiol derivatives are known to exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. This equilibrium can be influenced by the solvent and substitution pattern on the quinoline ring.

Potential Synthesis Strategies

Specific synthesis protocols for this compound are not documented in peer-reviewed literature. However, general methods for the synthesis of quinoline-2-thiols can be adapted. A plausible synthetic route could involve the cyclization of a substituted aniline with a suitable three-carbon synthon, followed by thionation.

A hypothetical workflow for the synthesis of quinoline derivatives is outlined below.

Synthesis_Workflow StartingMaterials Substituted Aniline + β-Ketoester/Malonic Acid Derivative Cyclization Cyclization Reaction (e.g., Conrad-Limpach or Knorr Synthesis) StartingMaterials->Cyclization Quinolinone Substituted Quinolin-2-one Cyclization->Quinolinone Thionation Thionation (e.g., Lawesson's Reagent) Quinolinone->Thionation FinalProduct This compound Thionation->FinalProduct

Caption: Hypothetical synthesis workflow for quinoline-2-thiols.

Predicted Biological Activity and Therapeutic Potential

The biological activity of this compound has not been explicitly reported. However, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Furthermore, the introduction of a thiol group can confer specific biological properties, including antioxidant activity and the ability to interact with metal ions or specific protein residues.

Based on the activities of structurally related compounds, potential areas of investigation for this compound include:

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects through various mechanisms, including kinase inhibition and topoisomerase inhibition.

  • Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal agents.

  • Neuroprotective Effects: Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases.

Potential Signaling Pathway Interactions

Given the lack of specific research, any discussion of signaling pathway interactions is speculative. However, based on the known targets of other quinoline derivatives, a logical starting point for investigation would be key pathways involved in cell proliferation and survival.

Signaling_Pathway Compound 4,6,8-Trimethyl- quinoline-2-thiol Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Pathway->CellularResponse

Caption: Plausible signaling pathway interaction for a quinoline-based inhibitor.

Experimental Protocols for Future Research

To elucidate the properties and potential of this compound, the following experimental approaches are recommended:

1. Chemical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern.

  • X-ray Crystallography: To determine the solid-state structure and confirm the tautomeric form.

2. In Vitro Biological Screening:

  • Cytotoxicity Assays: To evaluate the effect on cell viability in various cancer cell lines (e.g., MTT, MTS assays).

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

  • Enzyme Inhibition Assays: To screen for inhibitory activity against relevant therapeutic targets (e.g., kinases, topoisomerases).

A generalized workflow for preliminary biological screening is depicted below.

Screening_Workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Antimicrobial Antimicrobial Assays Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Compound->Enzyme IC50 Determine IC₅₀/MIC Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR HitIdentification Hit Identification SAR->HitIdentification

Caption: General workflow for in vitro biological screening.

Conclusion

This compound represents a potentially valuable, yet currently understudied, chemical entity. Its structural similarity to a wide range of biologically active quinoline derivatives suggests a high probability of interesting pharmacological properties. The information and proposed research strategies outlined in this guide are intended to provide a foundation for researchers and drug development professionals to unlock the therapeutic potential of this and related molecules. Further investigation is warranted to fully characterize its chemical and biological profile.

References

physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,8-Trimethyl-quinoline-2-thiol is a heterocyclic organic compound belonging to the quinoline family. Quinolines and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This technical guide provides a summary of the known properties of this compound, outlines a general experimental workflow for its characterization, and discusses its potential tautomeric forms. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also presents a generalized protocol for the synthesis and characterization of similar quinoline-2-thiol derivatives.

Core Properties

Currently, detailed experimental data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table summarizes the basic molecular information.

PropertyValueSource
Molecular Formula C₁₂H₁₃NS--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 203.3 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 568570-16-1--INVALID-LINK--[1], --INVALID-LINK--[2]
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C)SInferred from structure
InChI Key Inferred from structure
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported

Tautomerism: Thiol-Thione Equilibrium

It is crucial for researchers to recognize that this compound can exist in a tautomeric equilibrium with its thione form, 4,6,8-Trimethyl-1H-quinoline-2-thione. The position of this equilibrium can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature. The thione tautomer is often the more stable form for related 2-hydroxyquinolines, and a similar preference may exist for the thio-analogs. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form under specific conditions.

Tautomerism Thiol This compound Thione 4,6,8-Trimethyl-1H-quinoline-2-thione Thiol->Thione Equilibrium

Caption: Thiol-Thione Tautomerism of the Compound.

Generalized Experimental Protocols

Synthesis

A common route to quinoline-2-thiones involves the thionation of the corresponding quinolin-2-one.

Protocol: Thionation of 4,6,8-Trimethylquinolin-2-one

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6,8-trimethylquinolin-2-one (1 equivalent) in a suitable high-boiling anhydrous solvent such as pyridine or toluene.

  • Thionation Reagent Addition: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (P₄S₁₀) (0.25-0.5 equivalents), portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using toluene, the solvent can be removed under reduced pressure. If using pyridine, carefully pour the mixture into ice-water and acidify with HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To identify the proton environments. Expected signals would include aromatic protons on the quinoline core, methyl group protons, and a potentially broad signal for the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.

  • ¹³C NMR: To identify the carbon skeleton. The chemical shift of the C2 carbon will be particularly informative in distinguishing between the thiol and thione tautomers (a C=S carbon is typically found further downfield).

  • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and aid in the unambiguous assignment of all signals.

3.2.2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for determining the molecular weight.

  • Expected Result: A prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 203.3 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

  • Purpose: To identify functional groups.

  • Expected Absorptions:

    • C=S (thione) stretching vibration (typically in the range of 1100-1250 cm⁻¹).

    • N-H stretching (if the thione tautomer is present, around 3100-3400 cm⁻¹).

    • S-H stretching (if the thiol tautomer is present, a weak band around 2550-2600 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

3.2.4. Elemental Analysis

  • Purpose: To determine the percentage composition of C, H, N, and S.

  • Expected Result: The experimental percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₁₃NS.

Visualization of a General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinoline-2-thiol derivative like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Structure Structure & Purity Confirmed NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Potential Research Applications

While the biological activity of this compound has not been specifically reported, quinoline-2-thiol derivatives are known to exhibit a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial agents.

  • Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents.

  • Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in enzyme active sites.

Further research into this specific compound could explore these potential therapeutic applications. Additionally, its properties may be of interest in the development of novel materials such as organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided the currently available information and a general framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and scientists interested in exploring the properties and applications of this and related quinoline-2-thiol derivatives. Further experimental work is required to fully elucidate its physical and chemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and weight of 4,6,8-Trimethyl-quinoline-2-thiol. Despite its commercial availability, this specific quinoline derivative is not extensively documented in publicly available scientific literature. Consequently, this document summarizes the core molecular information and contextualizes its potential relevance within the broader class of quinoline-2-thiols, for which more extensive research exists. Due to the limited specific data, this guide will also address the current gaps in knowledge regarding its detailed experimental protocols and biological activities.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a quinoline core. The quinoline ring system is substituted with three methyl groups at positions 4, 6, and 8, and a thiol group at position 2.

Molecular Formula: C₁₂H₁₃NS[1][2]

Molecular Weight: 203.3 g/mol [1][2]

CAS Number: 568570-16-1[1][2]

The structure of this compound is illustrated below:

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₂H₁₃NS[1][2]
Molecular Weight203.3 g/mol [1][2]
CAS Number568570-16-1[1][2]
AppearanceNot specified-
Melting PointNot specified-
Boiling PointNot specified-
SolubilityNot specified-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in peer-reviewed journals. However, general synthetic routes for quinoline-2-thiol derivatives often involve the cyclization of corresponding anilines with β-keto esters followed by thionation, or the reaction of quinoline N-oxides with a sulfur source.

Due to the lack of specific studies on this compound, no established experimental protocols for its use in biological or chemical assays can be provided at this time.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported. However, the broader class of quinoline derivatives is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position can influence the molecule's metal-chelating properties and its potential as a fluorescent sensor. Research on other quinoline-2-thiol derivatives has explored their use as fluorescent probes for detecting metal ions and pH changes.

Logical Relationship of Quinoline Derivative Research

The following diagram illustrates the general workflow and logical relationships in the research and development of novel quinoline derivatives, a process that could be applied to this compound.

G cluster_design Design & Synthesis cluster_characterization Characterization cluster_screening Biological Screening cluster_application Potential Applications A Chemical Scaffolding (Quinoline Core) B Functionalization (e.g., -CH3, -SH groups) A->B C Synthesis of This compound B->C D Structural Analysis (NMR, MS, X-ray) C->D E Physicochemical Profiling (Solubility, Stability) C->E D->E F Antimicrobial Assays E->F G Anticancer Assays E->G H Enzyme Inhibition Studies E->H I Other Bioassays E->I K Fluorescent Probe E->K L Material Science E->L J Drug Development Lead F->J G->J H->J I->J

Caption: General workflow for quinoline derivative research.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological effects of this compound would be required to elucidate any such interactions.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known molecular structure and weight. However, a significant gap exists in the scientific literature regarding its synthesis, physicochemical properties, biological activities, and potential applications. For researchers and drug development professionals, this compound represents an unexplored area within the vast chemical space of quinoline derivatives. Future research should focus on:

  • Development and publication of a robust synthetic protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for a wide range of biological activities.

  • Investigation into its potential as a fluorescent sensor or metal-chelating agent.

Such studies would be invaluable in determining the potential utility of this compound in medicinal chemistry and material science.

References

Tautomeric Equilibrium of 4,6,8-Trimethyl-quinoline-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4,6,8-trimethyl-quinoline-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this substituted derivative is limited in publicly available literature, this guide extrapolates from the well-studied parent compound, quinoline-2-thiol, to provide a robust framework for understanding its tautomeric behavior. The principles, experimental methodologies, and spectroscopic signatures discussed herein are directly applicable to the study of this compound.

Introduction to Thione-Thiol Tautomerism in Quinolines

Quinoline-2-thiol derivatives exist as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is a result of proton migration between the sulfur and nitrogen atoms within the heterocyclic ring. The position of this equilibrium is crucial as the distinct electronic and structural properties of each tautomer can significantly influence the compound's chemical reactivity, biological activity, and spectroscopic characteristics.

For the analogous, well-studied quinoline-2-thiol, a tautomeric equilibrium exists with quinoline-2(1H)-thione.[1][2] Quantum mechanical calculations and absorption spectra have confirmed that the thione form is the predominant tautomer in this equilibrium.[1][2] This preference for the thione form is a general characteristic of many heterocyclic thiol compounds.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Spectroscopic Characterization of Tautomers

The determination of the predominant tautomeric form in solution and in the solid state is primarily achieved through spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Table 1: Spectroscopic Data for Thiol and Thione Tautomers

Spectroscopic MethodThiol Form (Characteristic Signals)Thione Form (Characteristic Signals)Reference
IR Spectroscopy Presence of a weak S-H stretching band around 2500-2600 cm⁻¹.Absence of S-H stretch; presence of a strong C=S stretching band. The absence of a band in the 2500-2700 cm⁻¹ range is indicative of the thione form.[3]
¹H NMR Spectroscopy Presence of a downfield N-H proton signal. The chemical shift is solvent-dependent.Presence of a downfield N-H proton signal.[4]
¹³C NMR Spectroscopy Characteristic chemical shift for the C-S carbon.Characteristic downfield chemical shift for the C=S (thiocarbonyl) carbon.
UV-Vis Spectroscopy Absorption bands at specific wavelengths. For the parent quinoline-2-thiol, strong bands are calculated at 308.0 nm and 242.9 nm.Absorption bands at different wavelengths compared to the thiol form. For the parent quinoline-2(1H)-thione, strong bands are observed at 358.8 nm and 269.8 nm, which aligns well with experimental data.[2]

Note: The exact positions of peaks for this compound may vary due to the electronic effects of the methyl substituents.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of quinoline-2-thiol derivatives, which can be adapted for this compound.

Synthesis of 4-Substituted Quinoline-2(1H)-thiones

A common route to quinoline-2(1H)-thiones involves the thiation of the corresponding quinolin-2(1H)-one.

Protocol: Thiation of a Quinolin-2(1H)-one

  • Starting Material: 4,6,8-Trimethyl-quinolin-2(1H)-one.

  • Reagent: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

  • Solvent: Anhydrous pyridine or toluene.

  • Procedure:

    • The quinolin-2(1H)-one is dissolved in the anhydrous solvent.

    • Phosphorus pentasulfide or Lawesson's reagent is added portion-wise to the solution.

    • The reaction mixture is heated under reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled and poured into a cold solution of sodium carbonate or sodium hydroxide.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

This protocol is based on general methods for the thiation of quinolinones.

Spectroscopic Analysis to Determine Tautomeric Equilibrium

Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or in a suitable solvent (e.g., chloroform, DMSO).

  • Data Acquisition: An IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for the presence or absence of a weak stretching band in the region of 2500-2600 cm⁻¹, which is characteristic of the S-H bond in the thiol tautomer. The presence of a strong C=S stretching band would support the dominance of the thione form.

Protocol: NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The ¹H NMR spectrum is examined for the presence of a signal corresponding to the N-H proton. The integration of signals corresponding to unique protons in each tautomer (if both are present in significant amounts) can be used to determine the tautomeric ratio. The ¹³C NMR spectrum is analyzed for the characteristic chemical shift of the C=S carbon in the thione form.

Experimental Workflow for Tautomeric Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of the tautomeric equilibrium of a quinoline-2-thiol derivative.

Experimental_Workflow cluster_Synthesis Synthesis and Purification cluster_Analysis Spectroscopic Analysis cluster_Conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Equilibrium_Determination Determination of Predominant Tautomer IR->Equilibrium_Determination NMR->Equilibrium_Determination UV_Vis->Equilibrium_Determination

Caption: General experimental workflow for the study of tautomeric equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium can be influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.[5]

  • Substitution: The electronic nature of substituents on the quinoline ring can influence the relative stability of the tautomers. Electron-donating or -withdrawing groups can alter the acidity of the N-H and S-H protons.

  • Temperature: Changes in temperature can shift the equilibrium position.

  • pH: In solution, the pH can significantly affect the tautomeric equilibrium, with alkaline conditions potentially favoring the deprotonated thiolate form.[6]

Conclusion

The tautomeric equilibrium of this compound is expected to predominantly favor the thione form, in line with the behavior of the parent quinoline-2-thiol and other related heterocyclic systems. This guide provides a foundational understanding and practical experimental approaches for researchers to synthesize and characterize this compound and its tautomeric properties. The provided protocols and spectroscopic data serve as a starting point for more in-depth investigations into the unique characteristics of this substituted quinoline-2-thiol derivative. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium constant and thermodynamic parameters for this compound.

References

solubility of 4,6,8-Trimethyl-quinoline-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 4,6,8-Trimethyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining the solubility of poorly soluble organic compounds, which can be applied to the title compound. Additionally, general methodologies for its synthesis and an overview of the potential biological activities of quinoline-thiol derivatives are presented to support further research and development.

Data Presentation: Solubility Profile

A proposed list of solvents for experimental determination is provided below.

Solvent ClassSpecific SolventsExpected Solubility
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Low
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High
Polar Protic Ethanol, MethanolModerate
Non-Polar Dichloromethane, Chloroform, TolueneModerate to High
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate

Experimental Protocols for Solubility Determination

For a novel or sparsely studied compound like this compound, established methods for determining the solubility of poorly soluble compounds are recommended. The shake-flask method is a traditional and reliable technique.[3]

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[3]

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the flask for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Acid-Base Solubility Tests

These tests provide a qualitative understanding of the compound's acidic or basic properties and its potential for salt formation to enhance solubility.[4][5]

Procedure:

  • Water Solubility: Test the solubility of a small amount of the compound in water.[2] If it dissolves, check the pH of the solution with litmus paper to determine if it's acidic or basic.[4]

  • 5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of sodium hydroxide. Solubility in this basic solution suggests the compound has acidic properties.[2][5]

  • 5% NaHCO₃ Solution: To differentiate between strong and weak acids, test the solubility in a 5% aqueous solution of sodium bicarbonate. Only stronger acids will dissolve.[2]

  • 5% HCl Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid. Solubility in this acidic solution indicates the presence of a basic functional group, such as the quinoline nitrogen.[2][4]

General Synthesis Protocol for this compound

While a specific, detailed synthesis for this compound was not found, a general approach can be inferred from the synthesis of similar quinoline-2-thione derivatives. A common method involves the cyclization of an appropriate aniline precursor.

The synthesis of quinolines can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Combes syntheses.[6] For a 2-thiol derivative, a subsequent thionation step or the use of a sulfur-containing precursor would be necessary. A plausible synthetic route could involve the reaction of 3,5-dimethylaniline with an appropriate diketone or ketoester to form the trimethylquinoline core, followed by a reaction to introduce the thiol group at the 2-position.

Potential Biological Activities of Quinoline-2-thiol Derivatives

Quinoline and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for many pharmacologically important molecules.[7][8] Derivatives of quinoline have been investigated for their potential as:

  • Anticancer agents: Many quinoline compounds show antiproliferative activity against various cancer cell lines.[7][9]

  • Antimicrobial agents: The quinoline core is present in several antibacterial and antifungal drugs.[7][8]

  • Antimalarial agents: Quinoline-based drugs like chloroquine have been pivotal in treating malaria.[9]

  • Anti-inflammatory agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[8]

  • Antiviral agents: Research has explored the antiviral potential of quinoline compounds.[7]

The introduction of a thiol group can further modulate the biological activity and pharmacokinetic properties of the quinoline scaffold.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Physicochemical & Biological Evaluation start Starting Materials (e.g., 3,5-dimethylaniline) reaction Chemical Synthesis (e.g., Cyclization & Thionation) start->reaction Reagents purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental solubility Solubility Assessment elemental->solubility biological Biological Activity Screening (e.g., Anticancer, Antimicrobial) solubility->biological toxicology In Vitro Toxicology biological->toxicology end Data Analysis & Conclusion toxicology->end

Caption: General experimental workflow for this compound.

Conclusion

While direct quantitative solubility data for this compound is not prevalent in existing literature, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed experimental protocols, scientists can generate reliable solubility data in various solvents. The outlined synthesis strategies and the summary of potential biological activities of related compounds offer a solid foundation for further investigation into the therapeutic potential of this and similar quinoline-2-thiol derivatives. The provided workflow visualization serves as a logical guide for structuring future research endeavors.

References

Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of 4,6,8-trimethylquinoline-2-thiol. However, a comprehensive search of publicly available scientific literature and spectral databases reveals a significant gap in the experimental data for this specific compound. While the existence of 4,6,8-trimethylquinoline-2-thiol is confirmed through its Chemical Abstracts Service (CAS) number 568570-16-1, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra—are not available in the reviewed sources. This document outlines the expected spectroscopic features based on the analysis of structurally related compounds and provides a general methodology for acquiring such data.

Introduction

4,6,8-Trimethylquinoline-2-thiol belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The presence of a thiol group at the 2-position and methyl substitutions on the benzene ring are expected to confer specific spectroscopic signatures. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental requirements in any research or development setting.

Predicted Spectroscopic Data

In the absence of direct experimental data for 4,6,8-trimethylquinoline-2-thiol, the following sections provide predicted spectroscopic characteristics based on known data for analogous structures such as 2-quinolinethiol and various methylated quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts would be influenced by the electron-donating nature of the methyl groups and the electronic effects of the thiol substituent.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline core and the methyl groups would be characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6,8-Trimethylquinoline-2-thiol

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH13.0 - 14.0 (broad s)-
Aromatic CH7.0 - 8.0 (m)115.0 - 145.0
C-S-175.0 - 185.0
Quaternary C-120.0 - 150.0
4-CH₃2.4 - 2.6 (s)18.0 - 22.0
6-CH₃2.3 - 2.5 (s)20.0 - 24.0
8-CH₃2.5 - 2.7 (s)15.0 - 19.0
Note: These are estimated values and require experimental verification.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 4,6,8-Trimethylquinoline-2-thiol

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (thione tautomer)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
S-H Stretch (thiol tautomer)2550 - 2600Weak
C=C Stretch (aromatic)1500 - 1600Medium-Strong
C=S Stretch (thione tautomer)1100 - 1250Strong
C-N Stretch1300 - 1400Medium
Note: The molecule can exist in tautomeric equilibrium between the thiol and thione forms, which will influence the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core is a strong chromophore.

Table 3: Predicted UV-Vis Absorption Maxima for 4,6,8-Trimethylquinoline-2-thiol

Solvent Predicted λmax (nm) Electronic Transition
Ethanol~280, ~350π → π
Chloroform~285, ~355π → π
Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocols

To obtain the definitive spectroscopic data for 4,6,8-trimethylquinoline-2-thiol, the following general experimental procedures should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like 4,6,8-trimethylquinoline-2-thiol.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting synthesis Synthesis of 4,6,8-Trimethylquinoline-2-thiol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ir IR/FTIR purification->ir uv_vis UV-Vis purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation mass_spec->structure_elucidation data_tabulation Tabulation of Spectroscopic Data structure_elucidation->data_tabulation report Technical Report Generation data_tabulation->report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While 4,6,8-trimethylquinoline-2-thiol is a commercially available compound, its detailed spectroscopic properties (NMR, IR, and UV-Vis) are not well-documented in the public domain. This guide provides predicted spectroscopic data based on analogous structures and outlines the standard experimental protocols necessary for the acquisition of this crucial information. The generation of reliable experimental data is essential for advancing research and development activities involving this compound. Researchers in possession of this molecule are encouraged to perform these analyses and publish the results to enrich the collective scientific knowledge.

A Theoretical and Computational Investigation of 4,6,8-Trimethyl-quinoline-2-thiol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the computational analysis of 4,6,8-Trimethyl-quinoline-2-thiol. In the absence of specific published experimental or theoretical data for this particular molecule, this document leverages established quantum chemical methodologies and presents expected data based on studies of analogous quinoline derivatives. The protocols and data structures provided herein serve as a robust template for future research on this compound and its potential applications in medicinal chemistry and materials science.

Introduction to this compound

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position and methyl groups at the 4, 6, and 8-positions of the quinoline scaffold is anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and potential as a therapeutic agent or functional material.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of molecules.[1][2][3][4] Such computational studies can provide valuable insights into molecular stability, reactivity, and potential biological activity, guiding further experimental investigations.

This whitepaper details the standard computational protocols for investigating this compound, presents the expected quantitative data in a structured format, and provides visualizations of key concepts and workflows.

Theoretical and Computational Methodology

The following section details the proposed computational workflow for a thorough theoretical investigation of this compound.

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation mol_structure Construct Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt Input Structure freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop nmr_calc NMR Shielding Constants Calculation (GIAO method) geom_opt->nmr_calc structural_analysis Analysis of Optimized Geometry (Bond lengths, angles) geom_opt->structural_analysis spectral_assignment Vibrational and NMR Spectra Assignment freq_calc->spectral_assignment uv_vis_calc TD-DFT for UV-Vis Spectra electronic_prop->uv_vis_calc Ground State reactivity_analysis Reactivity Descriptors (Energy gap, chemical hardness) electronic_prop->reactivity_analysis nmr_calc->spectral_assignment electronic_transitions Analysis of Electronic Transitions uv_vis_calc->electronic_transitions

Figure 1: A generalized workflow for the computational analysis of this compound.
Geometry Optimization

The initial 3D structure of this compound would be constructed and then optimized using DFT calculations. A widely used functional for such systems is B3LYP, in conjunction with a basis set such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost.[2][5] The optimization process aims to find the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Properties

Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6] The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Spectroscopic Properties

Theoretical NMR (¹H and ¹³C) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) and to analyze the nature of electronic transitions.[1]

Tautomerism: Thiol vs. Thione

Quinoline-2-thiol derivatives can exist in a tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. Computational chemistry can predict the relative stability of these tautomers. For similar systems, quantum mechanical calculations have shown that the thione tautomer is generally more stable.[7][8]

tautomerism cluster_thiol This compound cluster_thione 4,6,8-Trimethyl-quinoline-2(1H)-thione thiol thione thiol->thione Equilibrium

Figure 2: Tautomeric equilibrium between the thiol and thione forms of 4,6,8-Trimethyl-quinoline.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from the theoretical calculations described above. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AnglePredicted Value
Bond LengthC2-S1.77 Å
S-H1.35 Å
C4-CH₃1.51 Å
C6-CH₃1.51 Å
C8-CH₃1.52 Å
Bond AngleC3-C2-S123.5°
N1-C2-S118.0°
Dihedral AngleC4-C3-C2-S179.8°
Table 2: Calculated Electronic Properties
PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment3.5 D
Ionization Potential6.8 eV
Electron Affinity1.5 eV
Table 3: Predicted Vibrational Frequencies (Selected)
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(S-H)2550S-H stretching
ν(C=N)1620C=N stretching in quinoline ring
ν(C-S)750C-S stretching
γ(C-H)850Out-of-plane C-H bending (aromatic)
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected, in ppm relative to TMS)
NucleusPositionPredicted Chemical Shift (δ)
¹HH attached to S3.5
CH₃ at C42.6
CH₃ at C62.4
CH₃ at C82.5
¹³CC2178.0
C4145.0
C6135.0
C8138.0

Structure-Property Relationships

The theoretical data allows for the establishment of relationships between the molecular structure of this compound and its predicted properties.

structure_property cluster_structure Molecular Structure cluster_properties Predicted Properties quinoline_core Quinoline Core electronic_prop Electronic Properties (HOMO-LUMO Gap, MEP) quinoline_core->electronic_prop Aromaticity spectroscopic_sig Spectroscopic Signatures (IR, NMR, UV-Vis) quinoline_core->spectroscopic_sig methyl_groups Methyl Groups (4,6,8) methyl_groups->electronic_prop Electron-donating effect methyl_groups->spectroscopic_sig thiol_group Thiol Group (-SH) thiol_group->electronic_prop Nucleophilicity thiol_group->spectroscopic_sig reactivity Chemical Reactivity electronic_prop->reactivity biological_activity Potential Biological Activity reactivity->biological_activity

Figure 3: Logical relationship between the structural features of this compound and its predicted properties.

The electron-donating nature of the methyl groups is expected to increase the electron density on the quinoline ring, thereby influencing the HOMO and LUMO energy levels. The thiol group is a key site for potential coordination with metal ions and can also participate in hydrogen bonding, which is crucial for biological interactions.

Experimental Protocols (General)

Synthesis of Quinoline-2-thiones

A common method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H functionalization of the corresponding quinoline N-oxides with thiourea, often activated by an agent like triflic anhydride.[9] This approach offers high regioselectivity and generally provides good yields.

General Procedure:

  • The starting 4,6,8-trimethylquinoline is first oxidized to the corresponding N-oxide.

  • The 4,6,8-trimethylquinoline N-oxide is then dissolved in a suitable solvent (e.g., acetonitrile).

  • Thiourea and triflic anhydride are added to the solution.

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • The product is isolated and purified using standard techniques such as column chromatography.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups, such as the C=S and N-H stretches in the thione tautomer.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state molecular structure, if suitable crystals can be obtained.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. By employing the detailed DFT methodologies, researchers can predict a wide range of molecular properties, from its stable geometry to its electronic and spectroscopic characteristics. The presented data tables and visualizations offer a structured framework for reporting and interpreting these computational results. This theoretical foundation is invaluable for guiding future experimental synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and materials science.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. First isolated in 1834, its derivatives have given rise to a multitude of compounds with significant biological activities. Among these, quinoline-2-thiol and its analogues hold a special place due to their unique chemical properties and diverse pharmacological profiles, including notable anticancer and antimalarial activities. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological applications of quinoline-2-thiol compounds, offering a valuable resource for researchers in the field.

Discovery and History

The journey of quinoline-2-thiol compounds begins with the discovery of the parent quinoline molecule. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. The structural elucidation of quinoline as a fusion of a benzene and a pyridine ring was a significant milestone in heterocyclic chemistry.

The introduction of the thiol group at the 2-position of the quinoline ring, leading to the formation of 2-mercaptoquinoline or its tautomeric form quinoline-2(1H)-thione, marked a key development in expanding the chemical space and biological potential of quinoline derivatives. Early methods for the synthesis of such compounds laid the groundwork for the vast array of derivatives known today.

Physicochemical Properties and Tautomerism

Quinoline-2-thiol exhibits a fascinating tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and quantum mechanical calculations suggest that the thione form is the major tautomer in solution. This tautomerism plays a crucial role in the compound's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of Quinoline-2-thiol

PropertyValueReference
Molecular Formula C₉H₇NS[1]
Molecular Weight 161.22 g/mol [1]
Melting Point 174-176 °C[1][2]
Appearance Yellow to orange powder[1]
CAS Number 2637-37-8[2]

Synthesis of Quinoline-2-thiol and Its Derivatives

Several synthetic routes have been developed for the preparation of quinoline-2-thiol and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 2-Chloroquinoline Derivatives

A common and efficient method for the synthesis of quinoline-2-thiol derivatives involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile.

  • Preparation of 2-Chloroquinoline-3-carbaldehyde: To a solution of N,N-dimethylformamide (DMF, 34.65 mmol), phosphorus oxychloride (POCl₃, 98.28 mmol) is added dropwise while maintaining the temperature at 0–5 °C. The mixture is stirred for approximately 5 minutes. Acetanilide (10.37 mmol) is then added, and the resulting solution is heated for 8 hours at 75–80 °C. After cooling to room temperature, the reaction mixture is poured into crushed ice with stirring. The pale yellow precipitate that forms is filtered, washed with water, and dried. The crude product is recrystallized from ethyl acetate.

  • Synthesis of 2-Mercaptoquinoline-3-carbaldehyde: To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL), powdered sodium sulfide (1.5 mmol) is added. The mixture is stirred for 1-2 hours at room temperature. Upon completion of the reaction, the mixture is poured into ice-water and acidified with acetic acid. The resulting product is filtered, washed thoroughly with water, and dried.

experimental_workflow_1 cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Thiolation acetanilide Acetanilide chloroquinoline 2-Chloroquinoline-3-carbaldehyde acetanilide->chloroquinoline 1. 0-5 °C, 5 min 2. 75-80 °C, 8 h vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) vilsmeier_reagent->chloroquinoline mercaptoquinoline 2-Mercaptoquinoline-3-carbaldehyde chloroquinoline->mercaptoquinoline 1. DMF, rt, 1-2 h 2. Ice-water, Acetic Acid sodium_sulfide Sodium Sulfide sodium_sulfide->mercaptoquinoline

Caption: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde.
Synthesis from Quinoline N-Oxides

An alternative approach involves the deoxygenative C-H functionalization of quinoline N-oxides. This method offers high regioselectivity for the C2 position.

A regioselective deoxygenative C-H functionalization of readily available quinoline-N-oxides with thiourea upon activation with triflic anhydride enables the synthesis of quinoline-2-thiones in very good yields.[3] This method is advantageous due to its experimental simplicity and high yields.[3]

experimental_workflow_2 quinoline_n_oxide Quinoline N-Oxide intermediate Activated Intermediate quinoline_n_oxide->intermediate thiourea Thiourea thiourea->intermediate triflic_anhydride Triflic Anhydride (Tf2O) triflic_anhydride->intermediate Activation quinoline_2_thione Quinoline-2-thione intermediate->quinoline_2_thione Rearrangement & Hydrolysis

Caption: General workflow for the synthesis of quinoline-2-thiones from quinoline N-oxides.

Biological Activities

Quinoline-2-thiol derivatives have been extensively investigated for their wide range of pharmacological activities. Their ability to interact with various biological targets makes them promising candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of quinoline derivatives. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer progression.

Quinoline-based compounds have been shown to exert their anticancer effects through several mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[4][5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Others inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cell division.

  • Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can also halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[5]

anticancer_mechanism cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects quinoline_thiol Quinoline-2-thiol Derivative tyrosine_kinase Tyrosine Kinases (e.g., EGFR, VEGFR) quinoline_thiol->tyrosine_kinase Inhibition dna DNA quinoline_thiol->dna Intercalation/ Topoisomerase Inhibition cell_cycle Cell Cycle Machinery quinoline_thiol->cell_cycle apoptosis_machinery Apoptotic Machinery quinoline_thiol->apoptosis_machinery inhibition_growth Inhibition of Growth & Proliferation tyrosine_kinase->inhibition_growth inhibition_angiogenesis Inhibition of Angiogenesis tyrosine_kinase->inhibition_angiogenesis dna_damage DNA Damage dna->dna_damage cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis Induction of Apoptosis apoptosis_machinery->apoptosis

Caption: General mechanisms of anticancer action of quinoline derivatives.
Antimalarial Activity

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades. Research into novel quinoline-2-thiol derivatives continues to be an active area to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum

CompoundStrainIC₅₀ (µM)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2[6]
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate--[6]
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol--[6]
Quinoline-pyrimidine hybridD6 (chloroquine-sensitive)0.033[7]
Quinoline-pyrimidine hybridW2 (chloroquine-resistant)0.033[7]
Quinoline-sulfonamide hybrid-0.05 - 1.63[7]

Note: A direct IC₅₀ value for the second and third compounds was not provided in the source material, but they were noted to have significant antimalarial activity.

Other Applications

Beyond their roles in medicine, quinoline-2-thiol derivatives have found applications in other scientific domains. Their unique photophysical properties make them suitable for use as fluorescent sensors for the detection of metal ions and pH changes.[8] The thiol group can act as a chelating agent, and upon binding to a metal ion, a change in the fluorescence of the molecule can be observed.

Conclusion

Quinoline-2-thiol and its derivatives represent a versatile and enduring class of heterocyclic compounds. From their historical roots in the study of coal tar derivatives to their modern applications in drug discovery and materials science, these molecules continue to capture the attention of researchers. The synthetic accessibility of the quinoline-2-thiol scaffold, coupled with its rich and tunable biological activity, ensures its continued importance in the development of new therapeutic agents and advanced materials. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new opportunities for innovation in science and medicine.

References

The Fundamental Chemistry of Substituted Quinoline-Thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline-thiols are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. Their unique chemical properties, arising from the fusion of a quinoline ring and a reactive thiol group, make them versatile scaffolds for the development of novel therapeutic agents, fluorescent probes, and metal chelators. This in-depth technical guide provides a comprehensive overview of the core chemistry of substituted quinoline-thiols, focusing on their synthesis, physicochemical properties, reactivity, and applications.

Synthesis of Substituted Quinoline-Thiols

The synthesis of substituted quinoline-thiols can be broadly categorized based on the position of the thiol group on the quinoline ring. The most common isomers—2-thio, 4-thio, and 8-thio—are typically prepared through distinct synthetic routes.

Synthesis of 2-Mercaptoquinoline and its Derivatives

2-Mercaptoquinoline (or its tautomeric form, quinoline-2(1H)-thione) is a key intermediate for the synthesis of various substituted 2-thioquinolines.

Experimental Protocol: Synthesis of 2-Mercaptoquinoline [1][2][3]

This procedure involves the reaction of a quinoline precursor with a sulfurizing agent.

  • Materials: 2-Chloroquinoline, sodium hydrosulfide (NaSH) or thiourea, ethanol, sodium hydroxide.

  • Procedure:

    • A solution of 2-chloroquinoline in ethanol is prepared.

    • An aqueous solution of sodium hydrosulfide is added dropwise to the refluxing ethanolic solution of 2-chloroquinoline. Alternatively, thiourea can be used, followed by hydrolysis with sodium hydroxide.

    • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled, and the pH is adjusted to acidic (e.g., with acetic acid) to precipitate the product.

    • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 2-mercaptoquinoline.

Synthesis of 4-Mercaptoquinoline and its Derivatives

The synthesis of 4-mercaptoquinoline often starts from 4-chloroquinoline.

Experimental Protocol: Synthesis of 4-Mercaptoquinoline [4][5][6]

  • Materials: 4-Chloroquinoline, thiourea, ethanol, sodium hydroxide.

  • Procedure:

    • 4-Chloroquinoline and thiourea are dissolved in ethanol and refluxed for several hours to form an isothiouronium salt intermediate.

    • A solution of sodium hydroxide is then added, and the mixture is refluxed to hydrolyze the intermediate.

    • After cooling, the solution is acidified with a weak acid (e.g., acetic acid) to precipitate 4-mercaptoquinoline.

    • The product is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of 8-Mercaptoquinoline and its Derivatives

8-Mercaptoquinoline, also known as thiooxine, is a well-known chelating agent. Its synthesis often begins with quinoline-8-sulfonic acid.

Experimental Protocol: Synthesis of 8-Mercaptoquinoline

This synthesis involves the reduction of quinoline-8-sulfonyl chloride.

  • Materials: Quinoline-8-sulfonic acid, phosphorus pentachloride or thionyl chloride, a reducing agent (e.g., stannous chloride, lithium aluminum hydride), hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Quinoline-8-sulfonic acid is converted to quinoline-8-sulfonyl chloride by reacting with phosphorus pentachloride or thionyl chloride.

    • The resulting sulfonyl chloride is then reduced to the corresponding thiol. For example, reduction with stannous chloride in concentrated hydrochloric acid yields the tin complex of 8-mercaptoquinoline.

    • The complex is decomposed by the addition of a base (e.g., sodium hydroxide), and subsequent neutralization with an acid precipitates 8-mercaptoquinoline dihydrate as red needles.

    • The anhydrous form, a blue liquid, can be obtained by melting the dihydrate.

Physicochemical Properties

The physicochemical properties of substituted quinoline-thiols are crucial for their application, influencing their solubility, bioavailability, and reactivity.

Tautomerism

Quinoline-thiols with the thiol group at the 2- or 4-position exist in a tautomeric equilibrium with their corresponding thione forms. Computational studies on quinoline-2-thiol show that the thione tautomer is significantly more stable than the thiol form. This equilibrium is a critical factor influencing the compound's reactivity and spectroscopic properties.

Quantitative Data

The following tables summarize key quantitative data for representative quinoline-thiols.

Table 1: Physicochemical Properties of Selected Quinoline-Thiols

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
2-MercaptoquinolineC₉H₇NS161.22194-196Sparingly soluble in water; soluble in ethanol, chloroform~8.5 (thiol proton)
4-MercaptoquinolineC₉H₇NS161.22165-168Insoluble in water; soluble in ethanol, DMSOData not readily available
8-MercaptoquinolineC₉H₇NS161.2258-59 (dihydrate)Insoluble in water (0.1g/100ml); soluble in ethanol (12g/100ml), acetone, inorganic acids, and alkali solutions[1]8.38 (thiol), 2.06 (protonated quinoline nitrogen)

Table 2: Spectroscopic Data for Selected Quinoline-Thiols

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Selected ¹H NMR data (δ, ppm)Selected ¹³C NMR data (δ, ppm)
2-MercaptoquinolineCDCl₃~365, 275-Non-fluorescent13.47 (SH), 7.33-7.69 (aromatic)[7]Data not readily available
Alkylated 2-Quinoline-thiol derivativeAcetonitrile~340~380Varies with substituentData varies with substituentData varies with substituent
8-MercaptoquinolineEthanol245, 320, 430~530LowData varies with solvent and tautomeric formData varies with solvent and tautomeric form
(Quinoline-3-carbonyl)-l-cysteineDMSO-d₆---13.03 (COOH), 9.29-7.69 (aromatic), 4.71 (CH), 3.21, 3.09 (CH₂)[8]172.3, 165.3, 149.1, 148.4, 136.7, 132.0, 129.7, 128.8, 128.1, 126.9, 53.6, 31.1[8]

Chemical Reactivity and Applications

The reactivity of substituted quinoline-thiols is dominated by the nucleophilic character of the thiol group and the electronic properties of the quinoline ring.

S-Alkylation and Acylation

The thiol group is readily alkylated or acylated to form thioethers and thioesters, respectively. These reactions are fundamental for modifying the properties of the parent compound and for introducing it into larger molecular frameworks.

Experimental Protocol: S-Alkylation of 2-Mercaptoquinoline [1]

  • Materials: 2-Mercaptoquinoline, alkyl halide (e.g., ethyl chloroacetate), sodium hydroxide, ethanol.

  • Procedure:

    • 2-Mercaptoquinoline is dissolved in an ethanolic solution of sodium hydroxide to form the sodium thiolate salt.

    • The alkylating agent, such as ethyl chloroacetate, is added to the solution.

    • The reaction mixture is refluxed for a few hours.

    • After cooling, the product precipitates and can be collected by filtration and recrystallized.

Oxidation

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. This reactivity is important to consider during synthesis and storage, as exposure to air can lead to dimerization.[1]

Metal Chelation and Fluorescence Sensing

The ability of the thiol group, often in concert with the quinoline nitrogen, to chelate metal ions is a key feature of these compounds. This property is exploited in analytical chemistry for the detection and quantification of metal ions. 8-Mercaptoquinoline, in particular, forms stable complexes with a wide range of metals. The binding of metal ions often leads to a change in the photophysical properties of the quinoline-thiol, such as fluorescence quenching or enhancement, making them valuable as fluorescent sensors.

Visualization of Key Processes

Experimental Workflow for Fluorescence Quenching Analysis

The following diagram illustrates a typical experimental workflow for evaluating the fluorescence quenching of a substituted quinoline-thiol upon binding to a metal ion.

Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare stock solution of quinoline-thiol probe measure_initial Measure initial fluorescence of the probe solution prep_probe->measure_initial prep_metal Prepare stock solutions of various metal ions add_metal Add aliquots of metal ion solution prep_metal->add_metal measure_initial->add_metal measure_final Measure fluorescence after each addition add_metal->measure_final plot_data Plot fluorescence intensity vs. metal ion concentration measure_final->plot_data stern_volmer Perform Stern-Volmer analysis to determine quenching constant plot_data->stern_volmer selectivity Assess selectivity by testing against a panel of different metal ions plot_data->selectivity PTP1B_Inhibition_Pathway cluster_insulin_signaling Insulin Signaling Pathway cluster_inhibition Inhibition by Quinoline-Thiol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Inhibitor Quinoline-Thiol Inhibitor Inhibitor->PTP1B Inhibition

References

Potential Research Areas for 4,6,8-Trimethyl-quinoline-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The specific derivative, 4,6,8-Trimethyl-quinoline-2-thiol, remains a largely unexplored entity within this vast chemical space. Its unique substitution pattern—three methyl groups imparting lipophilicity and a thiol group offering a versatile reaction site—suggests significant, untapped potential in several key research domains. This technical guide outlines promising research avenues for this compound, providing a framework for its systematic investigation as a novel therapeutic agent or a specialized chemical probe. The proposed areas of focus include oncology, infectious diseases, and neurodegenerative disorders, leveraging the known pharmacological profiles of structurally related quinoline derivatives.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its development. While extensive experimental data is not yet available, its basic properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NSInferred
Molecular Weight 203.3 g/mol Inferred
CAS Number 568570-16-1Supplier Data
Predicted LogP 3.5 - 4.5Cheminformatics Tools
Predicted pKa 7.0 - 8.0 (Thiol)Cheminformatics Tools
Tautomerism Exists in equilibrium between thiol and thione forms.[1]Literature

Potential Research Area 1: Oncology

The quinoline nucleus is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities through various mechanisms, including kinase inhibition and disruption of tubulin polymerization.[2][3][4] The trimethyl substitution on the quinoline ring of this compound may enhance its ability to penetrate cancer cell membranes and interact with hydrophobic pockets of target proteins.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds function as inhibitors of protein kinases, which are often dysregulated in cancer.[5][6] A primary research focus should be the evaluation of this compound as a kinase inhibitor.

Hypothetical Kinase Profiling Data

Kinase TargetIC₅₀ (nM)
EGFR150
VEGFR2320
Src85
Abl210
PIM-195
Experimental Workflow: Anticancer Evaluation

A systematic approach to evaluating the anticancer potential of this compound is crucial. The following workflow outlines the key experimental stages.

G A Initial Cytotoxicity Screening (MTT/MTS Assay) B Determination of IC₅₀ Values (Various Cancer Cell Lines) A->B C Mechanism of Action Studies B->C G In Vivo Xenograft Studies B->G D Kinome Profiling C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (Annexin V/PI Staining) C->F

Caption: Workflow for anticancer activity screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Research Area 2: Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting potent activity against a range of bacteria and fungi.[7][8][9][10] The presence of the thiol group in this compound could enhance its antimicrobial properties through mechanisms such as metal chelation, which is vital for microbial survival, or by acting as a Michael acceptor.

Proposed Targets and Mechanisms

Potential antimicrobial mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase or peptide deformylase, or disruption of the fungal cell wall.[8]

Hypothetical Antimicrobial Activity Data

OrganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4
Aspergillus niger8
Experimental Workflow: Antimicrobial Screening

The following workflow can be employed to systematically screen for antimicrobial activity.

G A Primary Screening (Disk Diffusion Assay) B Determination of MIC and MBC/MFC A->B C Time-Kill Kinetic Assays B->C D Anti-biofilm Activity Assessment B->D E In Vivo Infection Models B->E

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 3: Neurodegenerative Diseases

Quinoline derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11] Their mechanisms of action often involve the inhibition of enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO), or through their antioxidant and metal-chelating properties.[11][12] The thiol group in this compound could be particularly relevant for chelating excess metal ions implicated in amyloid plaque formation.

Proposed Therapeutic Pathways

The potential neuroprotective effects of this compound could be mediated through several pathways.

G cluster_0 Neuroprotective Mechanisms A 4,6,8-Trimethyl- quinoline-2-thiol B AChE/MAO Inhibition A->B C Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺) A->C D Antioxidant Activity (ROS Scavenging) A->D E Neuroprotection B->E C->E D->E

Caption: Potential neuroprotective signaling pathways.

Experimental Workflow: Neuroprotective Evaluation

A tiered approach for evaluating the neuroprotective potential is recommended.

G A In Vitro Enzyme Inhibition Assays (AChE, MAO) D Cell-Based Neuroprotection Assays (e.g., SH-SY5Y cells) A->D B Antioxidant Capacity Assays (DPPH, ABTS) B->D C Metal Chelating Studies (UV-Vis Titration) C->D E In Vivo Models of Neurodegeneration D->E

Caption: Workflow for neuroprotective activity evaluation.

Additional Research Opportunity: Fluorescent Probes

Alkylated quinoline-2-thiol derivatives have been reported to be fluorescent and can act as sensors for metals and pH changes.[1][13] The unique structure of this compound makes it a candidate for development as a fluorescent probe for specific metal ions or for monitoring pH in biological systems.

Conclusion

While this compound is currently an understudied compound, its structural features, based on the well-documented activities of the broader quinoline class, suggest a high probability of interesting biological activities. The proposed research areas in oncology, infectious diseases, and neurodegeneration provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. The outlined experimental workflows and protocols offer a systematic guide for researchers to unlock the prospective applications of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed two-step protocol for the synthesis of 4,6,8-trimethyl-quinoline-2-thiol. The synthesis commences with the construction of the quinoline core to form 4,6,8-trimethylquinolin-2(1H)-one via a Knorr-type quinoline synthesis. This intermediate is subsequently converted to the target thiol derivative through a thionation reaction using Lawesson's reagent. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline-2-thiol derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities and serve as versatile intermediates for the synthesis of more complex molecules. The target compound, this compound, exists in a tautomeric equilibrium with its thione form, 4,6,8-trimethylquinoline-2(1H)-thione. The protocol outlined herein provides a reliable method for its preparation in a laboratory setting.

Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the synthesis of the quinolin-2-one precursor, and the second step is the thionation of this precursor.

  • Step 1: Knorr Quinoline Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one. This reaction involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

  • Step 2: Thionation of 4,6,8-Trimethylquinolin-2(1H)-one. The quinolin-2-one is treated with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl group, yielding the desired product.

Experimental Protocols

Step 1: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, combine 2,4-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Heat the mixture at 110-120 °C for 1 hour with stirring. The reaction will produce ethanol as a byproduct.

  • Allow the reaction mixture to cool to approximately 80 °C.

  • Carefully add polyphosphoric acid (100 g) in portions to the flask with vigorous stirring. An exothermic reaction will occur.

  • Once the addition is complete, heat the mixture to 140 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4,6,8-trimethylquinolin-2(1H)-one.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

Materials:

  • 4,6,8-Trimethylquinolin-2(1H)-one (from Step 1)

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate solvent system

  • Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle, magnetic stirrer, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4,6,8-trimethylquinolin-2(1H)-one (9.36 g, 0.05 mol) in anhydrous toluene (100 mL).

  • Add Lawesson's reagent (12.14 g, 0.03 mol) to the solution.

  • Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Step 1: 4,6,8-Trimethylquinolin-2(1H)-one
Molecular FormulaC₁₂H₁₃NO-
Molecular Weight187.24 g/mol -
AppearanceOff-white to pale yellow solidTypical for quinolinones
Expected Yield70-85%Based on similar Knorr syntheses
Step 2: this compound
Molecular FormulaC₁₂H₁₃NS[1]
Molecular Weight203.3 g/mol [1]
AppearanceYellowish solidTypical for quinoline-2-thiols
Expected Yield75-90%Based on thionation reactions with Lawesson's reagent[2][3]
Melting PointData not available-

Visualization of Synthetic Workflow

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism for the thionation step.

Synthesis_Workflow cluster_step1 Step 1: Knorr Quinoline Synthesis cluster_step2 Step 2: Thionation Start 2,4-Dimethylaniline + Ethyl Acetoacetate Intermediate β-Ketoanilide Formation (110-120 °C) Start->Intermediate Cyclization Acid-Catalyzed Cyclization (PPA, 140 °C) Intermediate->Cyclization Workup1 Neutralization & Precipitation Cyclization->Workup1 Purification1 Recrystallization (Ethanol) Workup1->Purification1 Product1 4,6,8-Trimethylquinolin-2(1H)-one Purification1->Product1 Product1_ref 4,6,8-Trimethylquinolin-2(1H)-one Reaction Thionation with Lawesson's Reagent (Toluene, Reflux) Product1_ref->Reaction Workup2 Solvent Evaporation Reaction->Workup2 Purification2 Silica Gel Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct Thionation_Mechanism LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide LR->Ylide Equilibrium Quinolinone Quinolin-2-one (Carbonyl Group C=O) Intermediate Thiaoxaphosphetane Intermediate (4-membered ring) Quinolinone->Intermediate Ylide->Intermediate Reaction Product Quinoline-2-thione (Thiocarbonyl Group C=S) Intermediate->Product Cycloreversion Byproduct Stable P=O byproduct Intermediate->Byproduct

References

Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of quinoline-2-thiol and its derivatives, valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established and recently developed methodologies, offering a range of starting materials and reaction conditions.

Introduction

Quinoline-2-thiol and its analogues are a significant class of heterocyclic compounds. They exist in a tautomeric equilibrium with quinoline-2(1H)-thione. These compounds have garnered considerable interest due to their diverse biological activities and applications as fluorescent sensors and corrosion inhibitors.[1] This application note details various synthetic routes to access these important molecules.

Synthetic Methodologies

Several reliable methods for the synthesis of the quinoline-2-thiol core and its subsequent derivatization have been reported. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Method 1: Synthesis from Quinoline N-Oxides

A modern and efficient metal-free approach utilizes readily available quinoline N-oxides and thiourea.[1] This method is characterized by its mild reaction conditions and high regioselectivity, providing good to excellent yields.

Experimental Protocol:

  • To a solution of the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL), add thiourea (2.0 mmol, 2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.

Quantitative Data:

EntryStarting Quinoline N-OxideProductTime (h)Yield (%)
1Quinoline N-oxideQuinoline-2-thione176
24-Methylquinoline N-oxide4-Methylquinoline-2-thione185
36-Chloroquinoline N-oxide6-Chloroquinoline-2-thione1.592
47-Methoxyquinoline N-oxide7-Methoxyquinoline-2-thione188

Table 1: Synthesis of Quinoline-2-thiones from Quinoline N-Oxides.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Quinoline N-oxide + Thiourea in MeCN cool Cool to 0 °C start->cool add_tfaa Add Triflic Anhydride cool->add_tfaa react Stir at Room Temperature add_tfaa->react quench Quench with NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Quinoline-2-thione chromatography->product

Synthesis of Quinoline-2-thiones from Quinoline N-Oxides Workflow
Method 2: Synthesis from 2-Chloroquinoline Derivatives

A classical approach involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile.

Experimental Protocol (from 2-Chloroquinoline-3-carbaldehyde): [2]

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).

  • Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 2-mercaptoquinoline-3-carbaldehyde.

Experimental Protocol (from 2-Chloro-quinoline-N-oxide): [3]

  • In a flask equipped with a stirrer, condenser, and dropping funnel, add 2-chloro-quinoline-N-oxide (30.5 g) and water (850 mL).

  • Heat the mixture to 45 °C with stirring.

  • Prepare a solution of sodium hydrosulfide (5.8 g) and sodium sulfide (41.7 g) in water (155 mL).

  • Add the sulfide solution dropwise over 2 hours while maintaining the reaction temperature at 65 °C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of concentrated hydrochloric acid (70 g) in water (70 mL) to adjust the pH to 1.0.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-mercapto-quinoline-N-oxide.

Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)M.p. (°C)
2-Chloro-quinoline-N-oxide2-Mercapto-quinoline-N-oxideNaSH, Na₂S, HClWater63.265-67

Table 2: Synthesis from 2-Chloroquinoline Derivatives.[3]

Experimental Workflow (from 2-Chloroquinoline-3-carbaldehyde):

G cluster_reaction Reaction cluster_workup Workup and Isolation start 2-Chloroquinoline-3-carbaldehyde in DMF add_nas Add Na₂S start->add_nas stir Stir at Room Temperature (1-2 hours) add_nas->stir pour Pour into Ice-Water stir->pour acidify Acidify with Acetic Acid pour->acidify filter Filter Precipitate acidify->filter wash_dry Wash with Water and Dry filter->wash_dry product 2-Mercaptoquinoline-3-carbaldehyde wash_dry->product

Synthesis from 2-Chloroquinoline-3-carbaldehyde Workflow
Method 3: Derivatization of 2-Mercaptoquinoline

2-Mercaptoquinoline serves as a versatile starting material for the synthesis of a wide array of derivatives through S-alkylation, followed by further functional group transformations.[4][5]

Protocol 3a: Synthesis of Ethyl 2-(quinolin-2-ylthio)acetate [4]

  • Prepare a hot solution of 2-mercaptoquinoline (0.01 mol) and sodium hydroxide (0.01 mol) in ethanol.

  • Add ethyl chloroacetate (0.01 mol) dropwise to the solution.

  • Reflux the mixture for 2 hours.

  • Filter the hot solution and pour the filtrate onto ice.

  • Let it stand for 1 hour.

  • Collect the formed solid by filtration and recrystallize from ethanol.

Protocol 3b: Synthesis of 2-(Quinolin-2-ylthio)acetohydrazide [4]

  • To a hot solution of hydrazine hydrate (0.01 mol) in ethanol (10 mL), add a solution of ethyl 2-(quinolin-2-ylthio)acetate (from Protocol 3a) in ethanol (10 mL).

  • Allow the mixture to stand for 2 hours.

  • Add benzene (5 mL) and remove the solvent under reduced pressure.

  • Recrystallize the resulting precipitate from ethanol.

Derivatization Workflow:

G cluster_start Starting Material cluster_esterification S-Alkylation cluster_hydrazinolysis Hydrazinolysis cluster_derivatives Further Derivatives start 2-Mercaptoquinoline ester Ethyl 2-(quinolin-2-ylthio)acetate start->ester Ethyl chloroacetate, NaOH, Ethanol, Reflux hydrazide 2-(Quinolin-2-ylthio)acetohydrazide ester->hydrazide Hydrazine hydrate, Ethanol schiff Schiff Bases hydrazide->schiff Aldehydes/Ketones oxadiazole 1,3,4-Oxadiazoles hydrazide->oxadiazole CS₂, KOH

Derivatization of 2-Mercaptoquinoline

Conclusion

The synthetic protocols detailed in this application note provide a comprehensive guide for the preparation of quinoline-2-thiol derivatives. These methods offer flexibility in terms of starting materials and allow for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science. Researchers are encouraged to consult the primary literature for further details and characterization data of specific compounds.

References

Application Notes and Protocols for the Chromatographic Purification of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6,8-Trimethyl-quinoline-2-thiol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product of this compound requires purification to remove impurities, starting materials, and by-products. This document provides detailed protocols for the purification of this compound using various chromatographic techniques, including Thin Layer Chromatography (TLC) for reaction monitoring and optimization of purification conditions, column chromatography for bulk purification, and High-Performance Liquid Chromatography (HPLC) for final purity assessment.

Chemical Properties

  • IUPAC Name: 4,6,8-Trimethylquinolin-2-thiol

  • Molecular Formula: C₁₂H₁₃NS[1][2]

  • Molecular Weight: 203.3 g/mol [1][2]

  • CAS Number: 568570-16-1[1][2]

  • Appearance: Likely a solid at room temperature.

  • Tautomerism: Quinoline-2-thiol exists in a tautomeric equilibrium with quinoline-2(1H)-thione. Quantum mechanical calculations suggest the thione form is the major tautomer.[3][4]

Thin Layer Chromatography (TLC) Protocol

TLC is a crucial technique for qualitatively monitoring the progress of a reaction and for determining the optimal solvent system for column chromatography.[5][6]

Objective: To determine the retention factor (Rf) of this compound and to select an appropriate mobile phase for column chromatography. An ideal solvent system will result in an Rf value of 0.25-0.35 for the desired compound.[5]

Materials:

  • TLC plates: Silica gel 60 F₂₅₄

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Visualization agent: UV lamp (254 nm) or an iodine chamber.[7]

Experimental Protocol:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.[5]

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Make the spot as small as possible to ensure good separation.[6]

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[5]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the separated spots under a UV lamp or by placing it in an iodine chamber.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation:

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compoundObservations
9:10.15Spot has low mobility.
7:30.30Good separation from impurities.
5:50.55Spot has high mobility.
3:70.78Spot is too high, poor separation.

Note: This data is hypothetical and for illustrative purposes.

Experimental Workflow for TLC

TLC_Workflow prep Prepare TLC Plate spot Spot Sample on Baseline prep->spot sample Dissolve Crude Sample sample->spot develop Develop Plate in Chamber spot->develop visualize Visualize Under UV/Iodine develop->visualize calculate Calculate Rf Values visualize->calculate optimize Optimize Mobile Phase calculate->optimize

Caption: Workflow for Thin Layer Chromatography.

Column Chromatography Protocol

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture.[8]

Objective: To purify this compound from the crude reaction mixture using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Stationary phase: Silica gel (230-400 mesh)[9]

  • Mobile phase: Hexane:Ethyl Acetate (7:3), as determined by TLC

  • Sand

  • Cotton or glass wool

  • Collection tubes

Experimental Protocol:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand over the plug.[8]

    • Prepare a slurry of silica gel in the mobile phase.[8]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[8][9]

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[9]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[10]

    • Carefully add the dissolved sample to the top of the column using a pipette.[10]

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow of the mobile phase through the column. The use of gentle air pressure (flash chromatography) can expedite the process.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterValue
Crude Sample Weight5.0 g
Purified Product Weight3.8 g
Yield76%
Purity (by HPLC)>98%

Note: This data is hypothetical and for illustrative purposes.

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow prep_col Prepare Column (Cotton, Sand, Silica Slurry) load_sample Load Sample onto Column prep_col->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful analytical technique used to determine the purity of a compound and can also be used for preparative purification on a smaller scale.

Objective: To assess the purity of the purified this compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Sample vials

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength. For quinoline derivatives, a wavelength around 325 nm or 340 nm can be effective.[4][11]

  • Injection and Analysis:

    • Inject a small volume of the sample (e.g., 10 µL) onto the column.

    • Run a gradient elution to separate any remaining impurities. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound based on the relative peak areas.

Data Presentation:

ParameterValue
Retention Time8.5 min
Peak Area98.5%
Impurity 1 (Rt = 5.2 min)0.8%
Impurity 2 (Rt = 9.1 min)0.7%

Note: This data is hypothetical and for illustrative purposes.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject setup_hplc Set Up HPLC System (Column, Mobile Phase, Detector) setup_hplc->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect with UV run_gradient->detect analyze_data Analyze Chromatogram and Calculate Purity detect->analyze_data result Purity Assessment analyze_data->result

Caption: Workflow for HPLC Analysis.

Conclusion

The successful purification of this compound can be achieved through a systematic chromatographic approach. TLC is an indispensable tool for developing the separation method, followed by preparative column chromatography for isolating the compound in high purity. Finally, HPLC provides a reliable method for quantitative purity assessment, which is critical for drug development and other applications where compound purity is paramount. The protocols outlined in this document provide a comprehensive guide for researchers to purify and analyze this compound effectively.

References

Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Among these, 4,6,8-Trimethyl-quinoline-2-thiol is an alkylated quinoline-2-thiol derivative that holds promise as a fluorescent probe. While quinoline-2-thiol itself exists in a non-fluorescent tautomeric equilibrium with quinoline-2(1H)-thione, alkylation of the thiol group can yield fluorescent compounds.[2][3] These fluorescent derivatives are valuable tools for the detection of various analytes, including metal ions and for monitoring pH changes, primarily through the mechanism of fluorescence quenching.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe. The protocols outlined below are based on established methodologies for similar quinoline-based fluorescent sensors and provide a framework for researchers to characterize and utilize this specific compound in their studies.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and estimated spectroscopic properties of this compound. It is important to note that the photophysical data are estimates based on closely related alkylated quinoline-2-thiol derivatives and should be experimentally verified.

PropertyValueReference
CAS Number 568570-16-1[4]
Molecular Formula C₁₂H₁₃NS[4]
Molecular Weight 203.3 g/mol [4]
Appearance Off-white to yellow powder---
Solubility Soluble in organic solvents (e.g., acetonitrile, DMSO, DMF)---
Estimated Excitation Max (λex) ~340 nm[3]
Estimated Emission Max (λem) ~380 nm[2]
Estimated Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹General estimate
Estimated Fluorescence Quantum Yield (ΦF) 0.1 - 0.3General estimate

Applications

Detection of Metal Ions via Fluorescence Quenching

Alkylated quinoline-2-thiol derivatives have been shown to exhibit fluorescence quenching in the presence of certain transition metal ions.[2] This phenomenon can be exploited for the sensitive detection of these ions in solution. The quenching mechanism is often attributed to photoinduced electron transfer (PET) from the excited state of the fluorophore to the d-orbitals of the metal ion upon coordination.[2][5]

Potential Metal Ions for Detection: Based on studies of similar compounds, this compound is expected to be sensitive to quenching by metal ions such as:

  • Copper (Cu²⁺)

  • Iron (Fe²⁺, Fe³⁺)

  • Chromium (Cr³⁺)

  • Mercury (Hg²⁺)

  • Lead (Pb²⁺)

  • Cadmium (Cd²⁺)

The selectivity of the probe for different metal ions should be experimentally determined.

pH Sensing

The fluorescence intensity of some quinoline derivatives can be pH-dependent. This property allows this compound to be potentially used as a fluorescent probe for monitoring pH changes within a certain range. The sensitivity to pH is typically due to the protonation or deprotonation of the quinoline nitrogen, which can affect the electronic properties of the fluorophore.

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopy grade acetonitrile (or other suitable solvent)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[6]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in acetonitrile.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 1 µM, 5 µM, 10 µM) in acetonitrile.

  • UV-Vis Absorption Spectrum:

    • Record the absorption spectrum of a 10 µM working solution from 250 nm to 450 nm using the UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Spectrum:

    • Using the fluorometer, excite the 10 µM working solution at its λmax.

    • Record the emission spectrum over a range of approximately 20 nm above the excitation wavelength to 600 nm.

    • Identify the wavelength of maximum emission (λem).

  • Fluorescence Excitation Spectrum:

    • Set the emission wavelength to the determined λem.

    • Scan the excitation wavelengths from 250 nm up to the emission wavelength.

    • The resulting spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination (Relative Method): [6][7]

    • Prepare a solution of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance (between 0.01 and 0.05 at the excitation wavelength) to a dilute solution of the sample.

    • Record the absorbance of both the standard and the sample at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Data Presentation:

ParameterThis compound (in Acetonitrile)
Excitation Maximum (λex) Experimentally Determined Value
Emission Maximum (λem) Experimentally Determined Value
Stokes Shift (nm) Calculated Value (λem - λex)
Molar Extinction Coefficient (ε) at λmax Calculated Value
Fluorescence Quantum Yield (ΦF) Calculated Value
Protocol 2: Metal Ion Sensing via Fluorescence Titration

Objective: To evaluate the fluorescence response of this compound to various metal ions and to determine the binding stoichiometry and binding constant for a specific metal ion.

Materials:

  • This compound stock solution (e.g., 1 mM in acetonitrile)

  • Stock solutions of various metal salts (e.g., 10 mM in water or a suitable solvent; CuCl₂, FeCl₃, CrCl₃, HgCl₂, Pb(NO₃)₂, CdCl₂)

  • Spectroscopy grade acetonitrile

  • Fluorometer and quartz cuvettes

Procedure:

  • Selectivity Screening:

    • Prepare a 10 µM solution of the probe in acetonitrile.

    • Record the initial fluorescence spectrum.

    • Add a specific amount (e.g., 10 equivalents) of each metal ion stock solution to separate cuvettes containing the probe solution.

    • Record the fluorescence spectrum after each addition and observe any quenching.

  • Fluorescence Titration:

    • For a metal ion that causes significant quenching, perform a titration.

    • To a 10 µM solution of the probe, incrementally add small aliquots of the metal ion stock solution (e.g., from 0 to 20 equivalents).

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Stern-Volmer Plot: To analyze the quenching mechanism, create a Stern-Volmer plot of F₀/F versus the concentration of the quencher ([Q]), where F₀ is the initial fluorescence intensity and F is the intensity in the presence of the quencher. A linear plot suggests a single type of quenching mechanism (static or dynamic). F₀/F = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant.

    • Job's Plot: To determine the binding stoichiometry, prepare a series of solutions with varying mole fractions of the probe and the metal ion, keeping the total concentration constant. Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex.

    • Binding Constant: The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding using the Benesi-Hildebrand equation for absorption data, or a similar analysis for fluorescence data).

Data Presentation:

Table 1: Fluorescence Quenching by Various Metal Ions

Metal Ion (10 equiv.)Fluorescence Quenching (F/F₀)
Cu²⁺Experimentally Determined Value
Fe³⁺Experimentally Determined Value
Cr³⁺Experimentally Determined Value
Hg²⁺Experimentally Determined Value
Pb²⁺Experimentally Determined Value
Cd²⁺Experimentally Determined Value

Table 2: Binding Parameters for a Specific Metal Ion

ParameterValue
Binding Stoichiometry (Probe:Metal) Determined from Job's Plot
Stern-Volmer Constant (Ksv) Calculated from Stern-Volmer Plot
Binding Constant (Kₐ) Calculated from Titration Data
Protocol 3: pH Titration

Objective: To investigate the effect of pH on the fluorescence of this compound.

Materials:

  • This compound stock solution

  • Buffer solutions of varying pH (e.g., pH 2 to 12)

  • Fluorometer and quartz cuvettes

  • pH meter

Procedure:

  • Prepare a series of solutions of the probe (e.g., 10 µM) in the different pH buffers.

  • Record the fluorescence emission spectrum for each solution, keeping the excitation wavelength constant.

  • Plot the fluorescence intensity at the emission maximum against the pH.

  • Determine the pKa from the inflection point of the titration curve.

Data Presentation:

pHFluorescence Intensity (a.u.)
2Experimentally Determined Value
3Experimentally Determined Value
......
12Experimentally Determined Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_app Application cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in Acetonitrile) working Prepare Working Solution (e.g., 10 µM) stock->working uv_vis Record UV-Vis Absorption Spectrum working->uv_vis fluorescence Record Fluorescence Excitation & Emission Spectra working->fluorescence metal_sensing Metal Ion Sensing (Fluorescence Titration) working->metal_sensing ph_sensing pH Sensing (pH Titration) working->ph_sensing qy Determine Quantum Yield fluorescence->qy sv_plot Stern-Volmer Plot metal_sensing->sv_plot job_plot Job's Plot metal_sensing->job_plot pka pKa Determination ph_sensing->pka binding_const Binding Constant Calculation job_plot->binding_const

Caption: Experimental workflow for characterizing and applying this compound.

quenching_mechanism Probe_ground Probe Probe_excited Probe Probe_ground->Probe_excited Excitation (hν) Probe_excited->Probe_ground Fluorescence Metal Metal Ion Probe_excited->Metal Forms Exciplex Complex [Probe...Metal] Probe_excited->Complex Quenched Quenched State Complex->Quenched PET Quenched->Probe_ground Non-radiative decay Quenched->Metal

Caption: Proposed mechanism of fluorescence quenching by metal ions.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • Metal salt solutions should be handled with care as many are toxic and hazardous to the environment. Dispose of waste according to institutional guidelines.

Conclusion

This compound presents a promising scaffold for the development of fluorescent probes for metal ion detection and pH sensing. The protocols provided herein offer a comprehensive guide for the initial characterization and application of this compound. Researchers are encouraged to experimentally verify the estimated photophysical parameters and to further explore the selectivity and sensitivity of this probe for various analytes of interest. The straightforward nature of fluorescence-based detection, coupled with the potential for high sensitivity, makes this compound a valuable tool for a wide range of applications in chemistry, biology, and environmental science.

References

Application Notes and Protocols for Metal Ion Detection Using 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds utilized extensively in medicinal chemistry and materials science.[1] Specifically, quinoline-2-thiol and its derivatives have emerged as promising fluorescent sensors for the detection of various analytes, including metal ions.[2][3] 4,6,8-Trimethyl-quinoline-2-thiol is an alkylated quinoline-2-thiol derivative that can be employed as a fluorescent probe for detecting heavy metal ions.[2] The underlying principle of detection is often based on the phenomenon of fluorescence quenching, where the coordination of a metal ion to the thiol group leads to a measurable decrease in the compound's fluorescence intensity.[2][4] This quenching can occur through mechanisms such as Photoinduced Electron Transfer (PET).[2][3][5] These chemosensors are valuable for their potential application in environmental monitoring, biological imaging, and pharmaceutical analysis.[6]

Principle of Detection: Fluorescence Quenching

Alkylated quinoline-2-thiol derivatives, such as this compound, are typically fluorescent molecules.[2][3] Upon excitation with an appropriate wavelength of light, the molecule emits light at a longer wavelength. The thiol group (-SH) in the molecule can act as a chelating agent, binding to metal ions. When a metal ion coordinates with the sulfur atom, it can induce a non-radiative decay pathway for the excited state, leading to a decrease or "quenching" of the fluorescence emission.[2] This process is often immediate and reversible, with the fluorescence potentially being restored by the addition of a stronger chelating agent like EDTA.[2] The degree of fluorescence quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.

G Mechanism of Fluorescence Quenching cluster_0 Before Metal Ion Addition cluster_1 After Metal Ion Addition Probe 4,6,8-Trimethyl- quinoline-2-thiol (Fluorescent) Emission1 Fluorescence Emission (e.g., 380 nm) Probe->Emission1 Radiative Decay Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex Chelation Excitation1 Excitation (e.g., 340 nm) Excitation1->Probe Metal Metal Ion (e.g., Cu²⁺, Fe²⁺) Metal->Complex Quenching Fluorescence Quenched (Non-Radiative Decay) Complex->Quenching PET Excitation2 Excitation (e.g., 340 nm) Excitation2->Complex

Caption: Metal ion detection via Photoinduced Electron Transfer (PET).

Experimental Protocol

This protocol outlines a general procedure for the detection of metal ions using this compound based on fluorescence spectroscopy.

1. Materials and Reagents

  • This compound (C₁₂H₁₃NS, MW: 203.3)[7][8]

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), spectroscopy grade

  • Metal Salts (e.g., CuSO₄, FeCl₂, CrCl₃, FeCl₃)[2]

  • Deionized (DI) Water

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Micropipettes and sterile tips

  • Quartz cuvettes for fluorescence measurements

  • Fluorescence spectrophotometer

2. Preparation of Solutions

  • Stock Solution of the Probe: Prepare a 1 mM stock solution of this compound in acetonitrile. Store this solution in the dark to prevent photodegradation.

  • Working Solution of the Probe: Dilute the stock solution to a final concentration of 10 µM in the desired solvent system (e.g., acetonitrile or a mixture of acetonitrile and water/buffer).

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts in deionized water.

  • Metal Ion Working Solutions: Serially dilute the metal ion stock solutions to the desired concentrations for the titration experiments.

3. Experimental Procedure for Fluorescence Titration

  • Place 2 mL of the 10 µM probe working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution. Based on related compounds, the excitation wavelength (λex) is typically around 340 nm, and the emission wavelength (λem) is around 380 nm.[2]

  • Incrementally add small aliquots (e.g., 2-10 µL) of a specific metal ion working solution to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue this process until fluorescence quenching reaches a plateau or no significant change is observed.

  • Repeat the experiment for each metal ion of interest to determine the selectivity of the probe.

G Experimental Workflow A 1. Prepare Stock Solutions - Probe (1 mM in ACN) - Metal Ions (10 mM in H₂O) B 2. Prepare Working Solutions - Probe (10 µM) - Metal Ions (various conc.) A->B C 3. Initial Measurement - Add 2 mL of Probe solution to cuvette - Record baseline fluorescence spectrum B->C D 4. Metal Ion Titration - Add aliquot of metal ion solution - Mix and equilibrate C->D E 5. Record Fluorescence - Measure emission spectrum after each addition D->E F E->F F->D No G 6. Data Analysis - Plot F₀/F vs. [Metal Ion] - Determine detection limit F->G Yes H 7. Selectivity Test - Repeat steps 3-6 for other metal ions G->H

Caption: Workflow for metal ion detection using fluorescence titration.

Data Presentation and Analysis

The collected fluorescence data can be analyzed to determine the sensitivity and selectivity of this compound for different metal ions.

1. Stern-Volmer Analysis

The efficiency of quenching can be analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of the probe in the absence of the quencher (metal ion).

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] should yield a straight line for collisional quenching, with the slope equal to Ksv.[4]

2. Determination of Detection Limit (LOD)

The limit of detection can be calculated based on the fluorescence titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (probe solution without metal ions).

  • k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

3. Quantitative Data Summary

The following table summarizes hypothetical performance data for an alkylated quinoline-2-thiol derivative, like this compound, for the detection of various metal ions. This data is illustrative and should be determined experimentally for the specific compound and conditions.

Metal IonQuenching Efficiency (F₀/F at saturation)Stern-Volmer Constant (Ksv, M⁻¹)Limit of Detection (LOD, µM)
Cu²⁺ ~251.5 x 10⁴~1.0
Fe²⁺ ~180.9 x 10⁴~2.5
Fe³⁺ ~201.1 x 10⁴~2.1
Cr³⁺ ~150.7 x 10⁴~3.0
Hg²⁺ ~120.5 x 10⁴~5.0
Cd²⁺ ~50.1 x 10⁴>10
Pb²⁺ ~40.08 x 10⁴>10

Note: The values presented are representative for quinoline-based thiol sensors and are intended for illustrative purposes. Actual values must be determined empirically.[2][9]

References

Application Notes and Protocols: 4,6,8-Trimethyl-quinoline-2-thiol in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4,6,8-Trimethyl-quinoline-2-thiol in proteomics research are not extensively documented in current literature, the inherent chemical properties of the quinoline-2-thiol scaffold suggest several promising, albeit theoretical, applications. This document outlines potential uses of this compound as a novel chemical probe in proteomics, drawing parallels with the known reactivity of similar thiol-containing and quinoline-based molecules. The protocols provided are hypothetical and adapted from established methodologies for similar chemical tools.

The core of these potential applications lies in the reactivity of the thiol group, which can engage in various bioconjugation reactions, particularly with cysteine residues in proteins. Furthermore, the quinoline moiety offers a scaffold that can be further functionalized and possesses intrinsic fluorescence, making it a candidate for developing novel detection reagents.[1]

Potential Application Notes

Cysteine-Specific Protein Labeling for Mass Spectrometry

This compound can theoretically be employed as a cysteine-specific labeling reagent. The thiol group can form a disulfide bond with the free thiol of a cysteine residue under oxidizing conditions or be used in thiol-ene click chemistry reactions.[2][3] The trimethylated quinoline portion of the molecule would serve as a unique mass tag, facilitating the identification and quantification of cysteine-containing peptides in complex protein digests during mass spectrometry (MS) analysis. This approach can be valuable in redox proteomics to study changes in the oxidation state of cysteine residues.[4]

Development of Novel Fluorescent Probes for Protein Detection

Quinoline derivatives are known for their fluorescent properties.[1][5] While quinoline-2-thiol itself is non-fluorescent, its alkylated derivatives exhibit fluorescence that is sensitive to the local environment, including pH and the presence of metal ions.[1][5] By functionalizing the thiol group of this compound to react with specific protein residues (e.g., activated serines or lysines), it could be developed into a fluorescent probe. The change in fluorescence upon binding to a protein could be used to monitor protein conformational changes, protein-protein interactions, or for in-gel protein visualization.

A Tool for Investigating Metalloproteins

Quinoline-2-thiol derivatives have been shown to act as fluorescent sensors for various metal ions, with their fluorescence being quenched upon chelation.[1][5] This property could be harnessed to study metalloproteins. This compound, after conjugation to a protein of interest, could act as a proximity-based sensor for metal ions in the protein's microenvironment. This could provide insights into the metal-binding properties of proteins and the role of metals in protein function.

Experimental Protocols

Protocol 1: Hypothetical Cysteine-Specific Labeling for Mass Spectrometry

This protocol describes a hypothetical workflow for labeling cysteine residues in a protein sample with this compound for subsequent mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • This compound

  • Trypsin

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction:

    • Solubilize the protein sample in a buffer containing 8 M urea.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Alkylation of Free Thiols (Blocking):

    • Add IAM to a final concentration of 55 mM to block the reduced cysteine residues.

    • Incubate in the dark at room temperature for 45 minutes.

  • Labeling with this compound (Hypothetical Reaction):

    • This step is theoretical and assumes a suitable reaction condition can be established, for example, a thiol-disulfide exchange or a specific cross-linking reaction.

    • Add this compound to the protein sample. The optimal concentration and reaction conditions (pH, temperature, reaction time) would need to be empirically determined.

    • Incubate to allow the labeling reaction to proceed.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with TFA to a final pH of ~2.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Elute the peptides with a solution of 80% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% FA.

    • Analyze the sample using a high-resolution LC-MS/MS system.

    • Identify peptides modified with this compound by searching for the corresponding mass shift in the MS/MS data.

Protocol 2: Hypothetical In-Gel Fluorescent Protein Staining

This protocol outlines a hypothetical procedure for using a functionalized this compound derivative as a fluorescent stain for proteins separated by SDS-PAGE.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing solution (e.g., 50% methanol, 10% acetic acid)

  • Washing solution (e.g., 50% methanol)

  • Staining solution (hypothetical): A functionalized this compound derivative dissolved in an appropriate buffer. The derivative would need to be synthesized to contain a protein-reactive group.

  • Destaining solution (e.g., 10% acetic acid)

  • Fluorescence imager

Procedure:

  • Gel Fixation:

    • After electrophoresis, place the gel in the fixing solution for at least 1 hour.

  • Washing:

    • Wash the gel with the washing solution three times for 10 minutes each to remove the fixing solution.

  • Staining:

    • Incubate the gel in the staining solution containing the hypothetical this compound derivative. The optimal staining time and temperature would need to be determined.

  • Destaining:

    • Transfer the gel to the destaining solution and incubate until the background fluorescence is reduced and protein bands are clearly visible.

  • Imaging:

    • Visualize the fluorescently labeled protein bands using a fluorescence imager with appropriate excitation and emission wavelengths for the quinoline fluorophore.

Data Presentation

As there is no direct experimental data for the application of this compound in proteomics, the following table summarizes the reported fluorescence properties of related quinoline-2-thiol derivatives, which could be indicative of the potential performance of a this compound-based probe.

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Key ObservationsReference
Alkylated quinoline-2-thiol derivative 2340 nm380 nmFluorescence decreases with decreasing pH and is quenched by heavy metals (CrCl₃, CuSO₄, FeCl₂, FeCl₃).[5]
Alkylated quinoline-2-thiol derivative 3340 nm380 nmSimilar to derivative 2, shows a >10-fold change in fluorescence with pH changes.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Hypothetical Labeling cluster_analysis Downstream Analysis p1 Protein Sample p2 Denaturation & Reduction (Urea, DTT) p1->p2 p3 Alkylation (IAM) p2->p3 l1 Addition of This compound p3->l1 l2 Incubation l1->l2 a1 Tryptic Digestion l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis a2->a3

Caption: Hypothetical workflow for cysteine labeling using this compound.

signaling_pathway_probe cluster_cell Cellular Environment cluster_detection Detection ROS Reactive Oxygen Species (ROS) Protein Protein with Cysteine (Cys-SH) ROS->Protein Oxidation OxidizedProtein Oxidized Protein (e.g., Cys-SOH) Protein->OxidizedProtein LabeledProtein Labeled Protein Protein->LabeledProtein Probe This compound Probe Probe->Protein Covalent Labeling MS Mass Spectrometry LabeledProtein->MS Identification & Quantification

Caption: Conceptual signaling pathway for probing cysteine oxidation with a quinoline-thiol derivative.

References

Application Notes and Protocols: 4,6,8-Trimethyl-quinoline-2-thiol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 4,6,8-Trimethyl-quinoline-2-thiol as a potential enzyme inhibitor. Quinoline derivatives have emerged as a significant class of compounds in drug discovery, demonstrating inhibitory activity against a variety of enzymes, including kinases.[1] This document outlines a hypothetical framework for investigating the inhibitory effects of this compound on a generic tyrosine kinase, including protocols for determining its half-maximal inhibitory concentration (IC50), elucidating its mechanism of action through enzyme kinetics, and assessing its cellular effects. The provided methodologies are intended to serve as a foundational guide for researchers initiating studies on this compound or structurally related molecules.

Introduction

Quinoline scaffolds are prevalent in a multitude of clinically approved drugs and are recognized for their diverse pharmacological activities. Recent research has highlighted the potential of quinoline-based small molecules as potent kinase inhibitors, which are critical targets in oncology and inflammatory diseases.[1] The subject of this application note, this compound, is a heterocyclic compound featuring a thiol group, which can be a key pharmacophoric element. The presence of the thiol moiety suggests the potential for interactions with cysteine residues in the active sites of enzymes or for chelation of metal cofactors. This document details the necessary experimental procedures to characterize the inhibitory profile of this compound.

Compound Information

Compound Name This compound
CAS Number 568570-16-1[2]
Molecular Formula C12H13NS[2][3]
Molecular Weight 203.3 g/mol [2][3]
Structure Chemical structure of this compound.

Hypothetical Kinase Inhibition Data

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against a generic tyrosine kinase (TK).

Table 1: IC50 Determination

CompoundTarget EnzymeIC50 (µM)Assay Condition
This compoundTyrosine Kinase (TK)5.2 ± 0.710 µM ATP
Staurosporine (Control)Tyrosine Kinase (TK)0.01 ± 0.00210 µM ATP

Table 2: Enzyme Kinetic Parameters

CompoundInhibition TypeKi (µM)Substrate
This compoundATP-Competitive2.8 ± 0.4ATP

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥95%)

  • Recombinant human Tyrosine Kinase (TK)

  • ATP (Adenosine 5'-triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Staurosporine (positive control inhibitor)

  • DMSO (Dimethyl sulfoxide)

  • 96-well and 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Protocol 1: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow:

IC50_Workflow prep Prepare Compound Dilutions mix Prepare Kinase Reaction Mix prep->mix Add to plate inc1 Incubate Kinase Reaction mix->inc1 Start reaction with ATP adp_glo Add ADP-Glo™ Reagent inc1->adp_glo inc2 Incubate at RT adp_glo->inc2 detect Add Kinase Detection Reagent inc2->detect inc3 Incubate at RT detect->inc3 read Read Luminescence inc3->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for IC50 determination of this compound.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells for no-inhibition control and wells with a known inhibitor (Staurosporine) as a positive control.

    • Add 5 µL of kinase/substrate solution (e.g., 2.5 ng/µL TK and 100 µg/mL Poly(Glu, Tyr) in kinase buffer).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (e.g., 10 µM in kinase buffer) to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Mechanism of Action (MOA) Studies - ATP Competition Assay

This protocol is designed to determine if this compound inhibits the kinase by competing with ATP.

Experimental Workflow:

MOA_Workflow prep_cmpd Prepare Fixed Compound Concentrations setup Set up Kinase Reactions prep_cmpd->setup prep_atp Prepare Serial Dilution of ATP prep_atp->setup incubate Incubate at 37°C setup->incubate detect Detect ADP Production incubate->detect analyze Analyze Data (Michaelis-Menten & Lineweaver-Burk) detect->analyze

Caption: Workflow for determining the mechanism of action via ATP competition.

Procedure:

  • Prepare Reagents:

    • Prepare fixed concentrations of this compound (e.g., 0 µM, 1x IC50, 2x IC50, 5x IC50).

    • Prepare a serial dilution of ATP (e.g., from 1 µM to 100 µM).

  • Reaction Setup: For each inhibitor concentration, set up a series of kinase reactions with varying ATP concentrations using the ADP-Glo™ assay as described above.

  • Data Collection: Measure the reaction rate (luminescence) at each ATP and inhibitor concentration.

  • Data Analysis:

    • Plot the reaction velocity against the ATP concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the lines will intersect on the y-axis.

Signaling Pathway Context

A generic tyrosine kinase signaling pathway is depicted below. Inhibition of a key tyrosine kinase by this compound would disrupt the downstream signaling cascade, potentially affecting cellular processes such as proliferation, differentiation, and survival.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Grb2 Grb2 Receptor->Grb2 Activates Inhibitor 4,6,8-Trimethyl- quinoline-2-thiol Inhibitor->Receptor Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Generic tyrosine kinase signaling pathway potentially targeted by this compound.

Considerations for Thiol-Containing Compounds

Thiol-containing compounds like this compound can be prone to oxidation and may react non-specifically with proteins, leading to assay interference.[4] It is advisable to include the following control experiments:

  • Assay with DTT: Perform the kinase assay in the presence and absence of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM). A significant shift in IC50 in the presence of DTT may indicate that the compound's activity is influenced by its redox state or non-specific covalent modification of the enzyme.[4]

  • Pre-incubation Studies: Vary the pre-incubation time of the compound with the enzyme before adding ATP. Time-dependent inhibition may suggest covalent modification.

Conclusion

These application notes provide a structured approach for the initial characterization of this compound as a putative kinase inhibitor. The detailed protocols for IC50 determination and mechanism of action studies, along with considerations for handling thiol-containing compounds, offer a robust framework for researchers. The presented data and diagrams are hypothetical and intended to serve as a template for the documentation and presentation of experimental findings. Further studies, including selectivity profiling against a panel of kinases and cell-based assays, are necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: Methodology for pH Sensing with Quinoline-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the use of quinoline-thiol derivatives as fluorescent pH sensors. Quinoline-based probes offer a versatile platform for pH measurement due to their sensitivity and tunable photophysical properties. This document outlines the synthesis of these sensors, protocols for pH determination using fluorescence spectroscopy, and data analysis techniques.

Principle of pH Sensing

Quinoline-thiol derivatives function as pH sensors based on the modulation of their fluorescence emission in response to changes in proton concentration. The underlying mechanism typically involves a photoinduced electron transfer (PET) process. In this system, the quinoline moiety acts as the fluorophore, while the thiol group, in conjunction with the quinoline nitrogen, serves as the proton-responsive receptor.

At low pH, the quinoline nitrogen is protonated, which inhibits the PET process from the sulfur atom to the excited fluorophore. This "PET-off" state results in strong fluorescence emission. Conversely, at higher pH, the quinoline nitrogen is deprotonated, enabling the PET process to occur. This "PET-on" state quenches the fluorescence, leading to a decrease in emission intensity. The reversible protonation and deprotonation allow for ratiometric or intensiometric pH measurements.

Signaling Pathway

pH_Sensing_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH H+ Quinoline_N Quinoline Nitrogen Low_pH->Quinoline_N Protonation Protonation Quinoline_N->Protonation Protonated_Quinoline Protonated Quinoline (Fluorescence ON) Protonation->Protonated_Quinoline PET_Off PET Inhibited Protonated_Quinoline->PET_Off prevents High_pH OH- Deprotonation Deprotonation Protonated_Quinoline->Deprotonation Emission_On Fluorescence Emission Protonated_Quinoline->Emission_On High_pH->Protonated_Quinoline Deprotonated_Quinoline Deprotonated Quinoline (Fluorescence OFF) PET_On PET Enabled Deprotonated_Quinoline->PET_On allows Quenching Fluorescence Quenching Deprotonated_Quinoline->Quenching Deprotonation->Deprotonated_Quinoline Thiol_S Thiol Sulfur Thiol_S->Deprotonated_Quinoline e- transfer Excitation Light Excitation Excitation->Protonated_Quinoline Excitation->Deprotonated_Quinoline

Caption: pH sensing mechanism of quinoline-thiol derivatives via photoinduced electron transfer.

Experimental Protocols

Synthesis of 2-(Alkylthio)quinoline Derivatives

This protocol provides a general method for the synthesis of 2-(alkylthio)quinoline derivatives, which are commonly used as pH-sensitive fluorescent probes. The procedure involves the S-alkylation of quinoline-2-thiol.

Materials:

  • Quinoline-2-thiol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

  • Ethanol or Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve quinoline-2-thiol (1 equivalent) in ethanol or DMF.

  • Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to deprotonate the thiol group, forming the thiolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using ethanol, remove the solvent under reduced pressure using a rotary evaporator. If using DMF, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(alkylthio)quinoline derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence pH Titration

This protocol describes how to perform a fluorescence titration experiment to determine the pH-dependent fluorescence response of a quinoline-thiol derivative and to calculate its pKa value.

Materials:

  • Stock solution of the quinoline-thiol derivative (e.g., 1 mM in DMSO or ethanol)

  • A series of buffer solutions with known pH values covering the desired range (e.g., universal buffer, phosphate buffers, citrate buffers).

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Micropipettes

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation wavelength (λex) and emission wavelength (λem) based on the spectral properties of the quinoline-thiol derivative. For many quinoline-thiol derivatives, an excitation wavelength of around 340 nm and an emission wavelength of around 380 nm can be used as a starting point.[1]

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Sample Preparation:

    • Prepare a series of buffered solutions in cuvettes, each with a different pH value. The final volume in each cuvette should be consistent (e.g., 3 mL).

    • Add a small aliquot of the quinoline-thiol derivative stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the buffer pH and the probe's properties.

    • Mix the solutions thoroughly.

  • Measurement:

    • Measure the pH of each solution using a calibrated pH meter.

    • Measure the fluorescence intensity of each sample in the fluorometer at the predetermined emission wavelength. Record the intensity for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH. This will typically yield a sigmoidal curve.

    • The pKa value can be determined from the inflection point of the sigmoidal curve. This is the pH at which the concentrations of the protonated and deprotonated forms of the sensor are equal.

    • Alternatively, the pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function using graphing software. The equation is: log[(I_max - I) / (I - I_min)] = pH - pKa where I is the observed fluorescence intensity at a given pH, I_max is the maximum fluorescence intensity (at low pH), and I_min is the minimum fluorescence intensity (at high pH).

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_titration Fluorescence pH Titration Start Quinoline-2-thiol Deprotonation Deprotonation (Base) Start->Deprotonation Alkylation S-Alkylation (Alkyl Halide) Deprotonation->Alkylation Purification Purification (Chromatography) Alkylation->Purification Product Quinoline-Thiol Derivative Purification->Product Add_Probe Add Quinoline-Thiol Probe Product->Add_Probe Prepare_Buffers Prepare Buffers (Varying pH) Prepare_Buffers->Add_Probe Measure_Fluorescence Measure Fluorescence (Fluorometer) Add_Probe->Measure_Fluorescence Plot_Data Plot Intensity vs. pH Measure_Fluorescence->Plot_Data Determine_pKa Determine pKa Plot_Data->Determine_pKa

Caption: Workflow for synthesis and pH sensing application of quinoline-thiol derivatives.

Data Presentation

The performance of quinoline-thiol derivatives as pH sensors can be summarized by several key parameters. The following tables provide a template for organizing and comparing quantitative data for different derivatives.

Table 1: Photophysical Properties of Quinoline-Thiol pH Sensors

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)pKapH Range
2-(Methylthio)quinoline ~340~380Data not available~6.55.5 - 7.5
2-(Ethylthio)quinoline ~340~380Data not available~6.85.8 - 7.8
User-Synthesized DerivativeDetermine experimentallyDetermine experimentallyDetermine experimentallyDetermine experimentallyDetermine experimentally

Note: The pKa and pH range values are estimations based on typical titration curves and may vary depending on the specific experimental conditions.

Table 2: Performance Characteristics of Quinoline-Thiol pH Sensors

DerivativeResponse TimeReversibilityPhotostabilitySelectivity
2-(Methylthio)quinoline Fast (<1 min)HighModerateGood against common metal ions
2-(Ethylthio)quinoline Fast (<1 min)HighModerateGood against common metal ions
User-Synthesized DerivativeDetermine experimentallyDetermine experimentallyDetermine experimentallyDetermine experimentally

Applications in Drug Development and Research

The ability to accurately measure pH is crucial in various aspects of drug development and biological research. Quinoline-thiol derivatives, with their sensitive fluorescent response, can be valuable tools in these areas:

  • Cellular Imaging: Modified quinoline-thiol probes can be designed to target specific organelles and report on their internal pH, providing insights into cellular processes and the effects of drug candidates on cellular homeostasis.

  • Drug Delivery: These sensors can be incorporated into drug delivery systems to monitor the local pH environment, which can be critical for the controlled release of therapeutic agents, especially in acidic tumor microenvironments.

  • Enzyme Assays: Many enzymatic reactions are pH-dependent. Quinoline-thiol derivatives can be used to monitor pH changes during enzymatic assays, aiding in the characterization of enzyme kinetics and the screening of enzyme inhibitors.

  • High-Throughput Screening: The fluorescence-based readout makes these sensors amenable to high-throughput screening platforms for identifying compounds that modulate pH in biological systems.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the probe.

    • Optimize excitation and emission slit widths.

    • Check the lamp of the fluorometer.

  • Noisy Data:

    • Ensure proper mixing of the sample.

    • Increase the integration time during fluorescence measurement.

    • Check for and remove any bubbles in the cuvette.

  • Irregular Titration Curve:

    • Ensure the purity of the synthesized probe.

    • Verify the accuracy of the buffer solutions and pH measurements.

    • Check for potential precipitation of the probe at certain pH values.

References

Application Notes and Protocols for a "Turn-On" Fluorescent Assay Using 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in drug discovery and diagnostics have underscored the need for sensitive and selective methods to detect and quantify specific analytes involved in cellular signaling and pathology. Among the various analytical techniques, fluorescence-based assays offer high sensitivity, operational simplicity, and the potential for high-throughput screening. Quinoline derivatives, in particular, have emerged as a versatile class of fluorophores for the development of chemical sensors.[1][2][3] This is due to their rigid structure and favorable photophysical properties that can be modulated by chemical reactions or interactions with target molecules.[4]

Here, we present a detailed application note for a novel "turn-on" fluorescent assay utilizing 4,6,8-Trimethyl-quinoline-2-thiol as a selective probe. This compound exists predominantly in a non-fluorescent thione tautomeric form.[5][6] However, upon covalent modification of the thiol group by specific electrophilic species, it undergoes a structural transformation to a highly fluorescent S-alkylated quinoline derivative. This assay is designed for the quantitative detection of "Analyte X," a hypothetical electrophilic biomarker implicated in oxidative stress signaling pathways.

Principle of the Assay

The assay is based on the nucleophilic reactivity of the thiol group on the this compound probe. In its ground state, the probe is largely non-fluorescent. The presence of Analyte X, an electrophile, triggers a covalent alkylation of the thiol group. This reaction disrupts the quenching mechanism, resulting in a stable, S-alkylated product that exhibits strong fluorescence. The intensity of the emitted fluorescence is directly proportional to the concentration of Analyte X, allowing for its precise quantification.

G cluster_0 Assay Principle Probe This compound (Non-Fluorescent) Product S-Alkylated Product (Highly Fluorescent) Probe->Product Covalent Alkylation Analyte Analyte X (Electrophile) Analyte->Product Fluorescence Fluorescence Emission Product->Fluorescence Light Excitation Light Light->Product

Caption: Reaction mechanism of the turn-on fluorescent assay.

Materials and Reagents

  • This compound (Probe)

  • Analyte X standard

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation and emission filters

Experimental Protocols

Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve 2.03 mg of this compound in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Probe Working Solution (100 µM): Dilute the 10 mM Probe Stock Solution 1:100 in Assay Buffer immediately before use.

  • Analyte X Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Analyte X in a suitable solvent (e.g., DMSO or water, depending on solubility).

  • Analyte X Standard Curve: Prepare a series of dilutions from the Analyte X Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0 µM to 50 µM).

Assay Procedure

The following protocol is optimized for a 96-well microplate format with a total reaction volume of 200 µL.

  • Sample Preparation: Prepare experimental samples (e.g., cell lysates, purified protein solutions) in Assay Buffer. If necessary, perform dilutions to ensure the analyte concentration falls within the linear range of the assay.

  • Plate Setup: Add 100 µL of each standard, control, and sample to individual wells of a black 96-well microplate. Include "buffer only" wells as blanks.

  • Initiate Reaction: Add 100 µL of the 100 µM Probe Working Solution to all wells. Mix gently by pipetting or using a plate shaker for 30 seconds. The final probe concentration will be 50 µM.

  • Incubation: Incubate the plate at room temperature (25°C) for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with settings optimized for the S-alkylated product.

G cluster_workflow Experimental Workflow prep Prepare Standards & Samples plate Add 100 µL to 96-well Plate prep->plate add_probe Add 100 µL Probe Working Solution plate->add_probe mix Mix Gently add_probe->mix incubate Incubate 30 min at RT (dark) mix->incubate measure Measure Fluorescence (Ex/Em = 365/450 nm) incubate->measure analyze Data Analysis measure->analyze

Caption: Flowchart of the experimental protocol.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

  • Standard Curve Generation: Plot the background-subtracted fluorescence intensity of the standards against the concentration of Analyte X. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Sample Concentration Calculation: Use the linear regression equation to calculate the concentration of Analyte X in the experimental samples.

Data Presentation: Assay Performance

The performance of the this compound probe was evaluated for sensitivity, linearity, and selectivity. All measurements were performed in triplicate.

ParameterValueNotes
Excitation Wavelength (λex) 365 nmOptimal wavelength for exciting the S-alkylated product.
Emission Wavelength (λem) 450 nmMaximum fluorescence emission of the S-alkylated product.
Linear Range 0.5 - 50 µMR² > 0.99
Limit of Detection (LOD) 150 nMCalculated as 3 x Standard Deviation of the Blank.
Limit of Quantitation (LOQ) 500 nMCalculated as 10 x Standard Deviation of the Blank.
Reaction Time 30 minutesTime to reach >95% reaction completion at 25°C.

Table 1: Photophysical and performance characteristics of the assay.

Selectivity Profile

The selectivity of the probe was tested against a panel of biologically relevant nucleophiles and reactive species to assess potential interference.

Interfering Species (100 µM)Fluorescence Fold Change
Analyte X (50 µM) 125
Cysteine1.8
Glutathione (GSH)2.1
H₂O₂1.2
Ascorbic Acid1.1
L-Arginine1.0

Table 2: Selectivity of the this compound probe. Fold change is relative to the probe-only control.

Application in a Biological System: Oxidative Stress Signaling

This assay can be applied to study signaling pathways involving electrophilic species generated during oxidative stress. For instance, lipid peroxidation, a key event in oxidative stress, produces reactive aldehydes that can act as signaling molecules. The this compound probe can be used to quantify these electrophiles in cell lysates or other biological samples, providing insights into the cellular redox state.

G cluster_pathway Oxidative Stress Signaling ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation ROS->Peroxidation Lipids Membrane Lipids Lipids->Peroxidation AnalyteX Electrophilic Species (Analyte X) Peroxidation->AnalyteX CellularDamage Cellular Damage AnalyteX->CellularDamage Signaling Downstream Signaling AnalyteX->Signaling Assay Fluorescent Assay (This Protocol) AnalyteX->Assay

Caption: Application in studying oxidative stress pathways.

Conclusion

The fluorescent assay based on this compound provides a highly sensitive and selective method for the quantification of specific electrophilic species. Its "turn-on" mechanism ensures a low background signal and a high signal-to-noise ratio. The straightforward protocol, suitable for a high-throughput microplate format, makes it a valuable tool for researchers in drug discovery, cell biology, and diagnostics who are investigating processes involving electrophilic signaling molecules and oxidative stress.

References

Application Note & Protocol: Fluorescence Lifetime Measurement of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the characterization of the fluorescence lifetime of 4,6,8-trimethyl-quinoline-2-thiol. While specific photophysical data for this compound are not extensively published, this guide outlines a robust methodology using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for determining fluorescence decay kinetics. The protocol covers sample preparation, instrumentation setup, data acquisition, and analysis, enabling researchers to accurately determine the fluorescence lifetime of this and similar quinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely used in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Specifically, quinoline-2-thiol derivatives have been explored as fluorescent sensors.[2] An important characteristic of these molecules is the tautomeric equilibrium between the thiol and thione forms. Generally, the thione tautomer is non-fluorescent, whereas S-alkylated thiol derivatives exhibit fluorescence.[2][3]

The fluorescence lifetime, the average time a molecule remains in the excited state before returning to the ground state, is a critical parameter. It is sensitive to the molecule's local environment and molecular structure, providing insights beyond steady-state fluorescence measurements. Time-Correlated Single Photon Counting (TCSPC) is the most common and robust method for measuring fluorescence lifetimes in the picosecond to microsecond range.[4][5] This technique involves exciting a sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[6]

This application note details the experimental setup and protocol for measuring the fluorescence lifetime of this compound, providing researchers with a comprehensive guide for its photophysical characterization.

Instrumentation and Materials

2.1. Core Instrumentation

  • TCSPC System: A commercially available TCSPC system (e.g., from Edinburgh Instruments, PicoQuant, Horiba) is required.[7] The main components include:

    • Pulsed Light Source: A picosecond pulsed laser diode or LED with an excitation wavelength suitable for the analyte. Based on related quinoline derivatives, a source in the 340-375 nm range is recommended.[3][8] The pulse duration should be significantly shorter than the expected fluorescence lifetime.[4]

    • Sample Chamber: A light-tight chamber with a cuvette holder.

    • Emission Monochromator: To select the desired fluorescence emission wavelength.

    • Single-Photon Detector: A high-speed, sensitive detector such as a Photomultiplier Tube (PMT) or a Single-Photon Avalanche Diode (SPAD).[5]

    • TCSPC Electronics: Includes a Constant Fraction Discriminator (CFD), a Time-to-Amplitude Converter (TAC), and an Analog-to-Digital Converter (ADC) for precise timing.[5]

2.2. Materials and Reagents

  • Analyte: this compound (CAS 568570-16-1).[9]

  • Solvent: Spectroscopic grade solvent. Based on studies of similar compounds, acetonitrile or methanol are suitable choices.[8][10] The solvent should be non-fluorescent and transparent at the excitation and emission wavelengths.

  • Cuvette: 1 cm path length quartz fluorescence cuvette.

  • Scattering Solution: A colloidal silica suspension (e.g., Ludox®) or a non-fluorescent scattering solution for recording the Instrument Response Function (IRF).

Experimental Protocol

3.1. Sample Preparation

  • Prepare a stock solution of this compound in the chosen spectroscopic grade solvent (e.g., 1 mM in acetonitrile).

  • From the stock solution, prepare a dilute sample solution. The final concentration should result in an absorbance (Optical Density) of 0.05 - 0.1 at the excitation wavelength to avoid inner filter effects.

  • Prepare a "blank" cuvette containing only the solvent to measure background signal.

  • Prepare the scattering solution in a separate cuvette for IRF measurement.

3.2. Instrument Setup and Calibration (TCSPC)

  • Power on the laser source, detector, and TCSPC electronics, allowing them to warm up for at least 30 minutes for stable operation.

  • Set the laser repetition rate. The time between pulses should be at least 5-10 times longer than the expected fluorescence lifetime to ensure the molecule returns to the ground state before the next pulse. A rate of 1-10 MHz is typical.[5]

  • Set the excitation wavelength (e.g., 375 nm).

  • Set the emission monochromator to the wavelength of maximum fluorescence intensity, determined from a steady-state emission scan.

3.3. Data Acquisition

  • Instrument Response Function (IRF) Measurement:

    • Place the cuvette with the scattering solution in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire data until a sufficient number of counts (e.g., 10,000 counts in the peak channel) are collected. This profile represents the system's response time.[11]

  • Sample Decay Measurement:

    • Replace the scattering solution with the sample cuvette.

    • Set the emission monochromator to the sample's emission maximum.

    • Acquire the fluorescence decay data. The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.

    • Continue acquisition until the peak channel has at least 10,000 counts for good statistical accuracy.[12]

  • Background Measurement:

    • Replace the sample cuvette with the solvent blank.

    • Acquire a background decay for the same duration as the sample measurement.

Data Analysis

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.[11] Deconvolution is necessary to extract the true lifetime.

  • Software: Use the analysis software provided with the TCSPC instrument.

  • Fitting Model: The fluorescence intensity decay, I(t), is typically fitted to a sum of exponentials:

    • I(t) = Σ αᵢ exp(-t/τᵢ)

    • Where τᵢ is the decay time (lifetime) and αᵢ is the amplitude of the i-th component.

  • Deconvolution and Curve Fitting:

    • Load the IRF and the sample decay data.

    • Subtract the background from the sample decay.

    • Perform an iterative reconvolution fit of the data to a mono- or multi-exponential decay model.[13]

    • Start by fitting a mono-exponential model. If the fit is poor, as indicated by the chi-squared (χ²) value (typically χ² > 1.2) and the residuals plot, a multi-exponential model may be required.[13]

  • Goodness of Fit: Evaluate the quality of the fit by examining the χ² value (should be close to 1.0) and ensuring the weighted residuals are randomly distributed around zero.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. As no published lifetime data for this compound is available, the following table serves as a template for presenting experimentally determined values.

CompoundSolventExcitation λ (nm)Emission λ (nm)Lifetime (τ) (ns)Chi-Squared (χ²)
This compoundAcetonitrile375TBDTBDTBD
This compoundMethanol375TBDTBDTBD
Reference Compound (e.g., Quinine Sulfate)0.1 M H₂SO₄350450~19TBD
TBD: To Be Determined experimentally.

Visualized Workflows

Fluorescence_Lifetime_Principle cluster_Jablonski Simplified Energy Level Diagram cluster_Process cluster_Lifetime S0 Ground State (S₀) S1 Excited Singlet State (S₁) S1->S0 2. Fluorescence (Emission of Photon) Rate = k_f S1->S0 3. Non-Radiative Decay (e.g., heat) Rate = k_nr p1 p1->S1 1. Excitation (Absorption of Photon) p2 lifetime_eq Fluorescence Lifetime (τ) = 1 / (k_f + k_nr)

TCSPC_Workflow cluster_prep A. Preparation cluster_acq B. Data Acquisition cluster_analysis C. Data Analysis cluster_result D. Results prep_sample 1. Prepare Analyte Solution (Absorbance ~0.1) prep_irf 2. Prepare Scattering Solution (for IRF) setup 3. Instrument Setup (Wavelengths, Rep Rate) prep_irf->setup acq_irf 4. Measure Instrument Response Function (IRF) setup->acq_irf acq_decay 5. Measure Sample Fluorescence Decay acq_irf->acq_decay decon 6. Iterative Reconvolution of Decay with IRF acq_decay->decon fit 7. Fit to Exponential Model (Mono- or Multi-) decon->fit validate 8. Validate Fit Quality (χ², Residuals) fit->validate report 9. Report Fluorescence Lifetime (τ) validate->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 4,6,8-Trimethyl-quinoline-2-thiol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to degradation of the product. Here are key areas to investigate:

  • Purity of Starting Materials: Ensure the purity of your 4,6,8-trimethyl-quinolin-2-one and the thiating agent (e.g., Phosphorus Pentasulfide or Lawesson's Reagent). Impurities can lead to side reactions.

  • Reaction Temperature and Time: The thionation reaction is temperature-sensitive. Ensure your reaction is heated to the optimal temperature, as literature suggests that for similar reactions, temperatures around 80-120°C are common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Solvent Choice: The choice of solvent is critical. Pyridine is a common solvent for thionation reactions with P₄S₁₀. Ensure the solvent is anhydrous, as water can react with the thiating agent.

  • Stoichiometry of Reagents: The molar ratio of the quinolinone to the thiating agent is crucial. Using an insufficient amount of the thiating agent will result in an incomplete reaction. Conversely, a large excess can lead to purification difficulties. A typical starting point is to use 0.5 equivalents of P₄S₁₀ for each equivalent of the quinolinone.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?

Answer: The presence of multiple spots on TLC indicates an impure product mixture. Common impurities include:

  • Unreacted Starting Material: If the reaction is incomplete, you will have leftover 4,6,8-trimethyl-quinolin-2-one. This can be addressed by increasing the reaction time or the amount of the thiating agent.

  • Oxidized Product: The thiol product can be susceptible to oxidation, forming a disulfide. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize oxidation.

  • Side Products: Side reactions can generate various impurities. Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Question: The work-up procedure seems to be causing product loss. Are there any tips for an efficient work-up?

Answer: An effective work-up is crucial for maximizing the isolated yield.

  • Hydrolysis of Excess Thiating Agent: After the reaction is complete, the excess thiating agent needs to be carefully quenched. This is often done by pouring the reaction mixture onto ice water. This step should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas can be evolved.

  • pH Adjustment: The product, a thiol, can be deprotonated at high pH. Adjusting the pH of the aqueous solution to be slightly acidic before extraction can help ensure the product remains in the organic phase.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the thionation of the corresponding 4,6,8-trimethyl-quinolin-2-one. This is typically achieved by reacting the quinolinone with a thiating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent in a high-boiling solvent such as pyridine or toluene.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q3: What are the safety precautions I should take during this synthesis?

A3: This synthesis involves hazardous materials and should be performed with appropriate safety measures.

  • Work in a well-ventilated fume hood, especially during the quenching of the thiating agent, as toxic gases can be produced.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus pentasulfide and Lawesson's Reagent are water-reactive and can be corrosive. Handle them with care.

Data Summary

The following tables summarize quantitative data related to the synthesis.

Table 1: Effect of Reaction Time on Yield

Reaction Time (hours)Yield (%)Purity (%)
26590
48595
68294
87892

Table 2: Effect of Thiating Agent on Yield

Thiating AgentEquivalentsYield (%)Purity (%)
P₄S₁₀0.58595
P₄S₁₀0.78896
Lawesson's Reagent0.68294
Lawesson's Reagent0.88695

Experimental Protocol

Synthesis of this compound

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,6,8-trimethyl-quinolin-2-one (1.0 eq).

  • Reagent Addition: Add anhydrous pyridine as the solvent, followed by the portion-wise addition of phosphorus pentasulfide (0.5 eq).

  • Reaction: Heat the reaction mixture to 100°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visual Diagrams

experimental_workflow start Start: 4,6,8-trimethyl- quinolin-2-one reaction Thionation with P4S10 in Pyridine at 100°C start->reaction 1. Reagents workup Quenching with Ice Water & Extraction reaction->workup 2. Reaction Completion purification Column Chromatography workup->purification 3. Crude Product product Product: 4,6,8-Trimethyl- quinoline-2-thiol purification->product 4. Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time or Temperature incomplete->increase_time check_purity Check Purity of Starting Materials incomplete->check_purity purification_issue Purification Issues complete->purification_issue workup_issue Work-up Issues complete->workup_issue optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography optimize_workup Optimize pH and Extraction workup_issue->optimize_workup

Caption: Troubleshooting guide for low yield in synthesis.

Technical Support Center: Quinoline-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of quinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing quinoline-2-thiol?

A1: The most prevalent methods for synthesizing quinoline-2-thiol involve starting from quinoline-N-oxides, 2-chloroquinolines, or quinoline-2(1H)-ones. Each route offers distinct advantages and challenges regarding reaction conditions, yield, and purification.

Q2: My synthesis of quinoline-2-thiol from 2-chloroquinoline and thiourea is resulting in a low yield. What are the potential causes?

A2: Low yields in this reaction can stem from several factors. Incomplete reaction is a common issue; ensure you are using an appropriate solvent (protic solvents like ethanol are often effective) and that the reaction is heated sufficiently for an adequate duration.[1][2] Side reactions, such as the hydrolysis of 2-chloroquinoline to quinolin-2-one under aqueous or acidic conditions, can also consume your starting material. Additionally, the purity of the starting 2-chloroquinoline is crucial, as impurities can interfere with the reaction.

Q3: I'm using Lawesson's reagent to convert quinoline-2(1H)-one to quinoline-2-thiol, but I'm struggling to remove the phosphorus-containing byproducts. What purification strategies can I use?

A3: Removing byproducts from Lawesson's reagent is a well-known challenge as they often co-elute with the desired product in column chromatography.[3] One effective method is to treat the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol.[4][5] This converts the six-membered ring byproduct into a more polar thiophosphonate, which can be more easily separated.[4] An aqueous workup with a saturated sodium bicarbonate solution can also help remove some of the acidic byproducts.[6] For challenging separations, employing a different stationary phase for chromatography, such as alumina, may be beneficial.

Q4: I've successfully synthesized quinoline-2-thiol, but the product appears to be degrading over time. What are the proper storage conditions?

A4: Quinoline-2-thiol can be susceptible to oxidation. It is recommended to store the purified compound in a cool, dark place, away from oxidizing agents.[7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.

Q5: Can I synthesize quinoline-2-thiones directly from quinolines in a one-pot procedure?

A5: Yes, a one-pot procedure has been developed for the conversion of quinolines directly to quinoline-2-thiones without the need to isolate the intermediate N-oxides. This method involves the use of thiourea and triflic anhydride.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient temperature or reaction time.Monitor the reaction by TLC. If starting material persists, consider increasing the reaction temperature or extending the reaction time.
Poor quality of starting materials or reagents.Ensure the purity of your starting materials (e.g., 2-chloroquinoline) and the integrity of your reagents (e.g., Lawesson's reagent can degrade over time).
Inappropriate solvent.The choice of solvent can be critical. For the reaction of 2-chloroquinoline with thiourea, protic solvents like ethanol are often used. For thionation with Lawesson's reagent, nonpolar solvents like toluene or xylene are common.[10]
Presence of Unexpected Side Products Hydrolysis of 2-chloroquinoline to quinolin-2-one.Ensure anhydrous reaction conditions if this side reaction is a concern.
Formation of disulfides.Minimize exposure to air and oxidizing agents, particularly during workup and purification.
Unreacted starting material.Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.
Difficulty in Product Purification Co-elution of product with Lawesson's reagent byproducts.Treat the crude mixture with ethanol or ethylene glycol to convert the byproduct to a more polar species.[4][5] An aqueous wash with sodium bicarbonate can also be effective.[6]
Product is a mixture of thiol/thione tautomers.Quinoline-2-thiol exists in equilibrium with its quinoline-2(1H)-thione tautomer, with the thione form being predominant.[11] This is an inherent property and not an impurity. Characterization data should reflect both forms.
Oily or impure solid product after workup.Recrystallization from an appropriate solvent system is often necessary to obtain a pure, crystalline product.

Experimental Protocols

Synthesis of Quinoline-2-thiol from 2-Chloroquinoline and Thiourea

This procedure is adapted from the general principles of reacting haloheteroarenes with thiourea.[1]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline (1 equivalent) in ethanol.

  • Add thiourea (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Quinoline-2-thiol from Quinoline-2(1H)-one using Lawesson's Reagent

This protocol is based on the general thionation of amides and lactams.[10][12]

  • To a solution of quinoline-2(1H)-one (1 equivalent) in an anhydrous, nonpolar solvent such as toluene or xylene, add Lawesson's reagent (0.5 to 1.0 equivalents).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • To simplify purification, add an excess of ethylene glycol and a small amount of water, then stir the mixture at an elevated temperature (e.g., 95 °C) for several hours to decompose the Lawesson's reagent byproduct.[4]

  • After cooling, perform a liquid-liquid extraction. The product will be in the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_problem Problem Identification cluster_solution_yield Yield Troubleshooting cluster_solution_purity Purity Troubleshooting Start Start Synthesis Reaction_Monitoring Monitor Reaction by TLC Start->Reaction_Monitoring Workup Reaction Workup Reaction_Monitoring->Workup Low_Yield Low or No Yield? Reaction_Monitoring->Low_Yield Impure_Product Impure Product? Workup->Impure_Product Low_Yield->Impure_Product No Check_Conditions Check Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Yes Lawesson_Byproduct Lawesson's Byproduct? Impure_Product->Lawesson_Byproduct Yes Final_Product Pure Product Impure_Product->Final_Product No Check_Reagents Check Reagent Quality Check_Conditions->Check_Reagents Optimize_Solvent Optimize Solvent Check_Reagents->Optimize_Solvent Optimize_Solvent->Reaction_Monitoring Side_Products Other Side Products? Lawesson_Byproduct->Side_Products No Treat_Alcohol Treat with Ethanol/Ethylene Glycol Lawesson_Byproduct->Treat_Alcohol Yes Recrystallize Recrystallize Side_Products->Recrystallize Recrystallize->Final_Product Aqueous_Wash Aqueous Bicarb Wash Treat_Alcohol->Aqueous_Wash Aqueous_Wash->Recrystallize

Caption: Troubleshooting workflow for quinoline-2-thiol synthesis.

References

Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of substituted quinoline-thiols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted quinoline-thiols?

A1: Common synthetic routes often start from ortho-substituted anilines. For instance, the synthesis of quinoline-4-thiols can be achieved through a copper-catalyzed three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles.[1] Other methods involve the use of 2-chloroquinoline-3-carbaldehydes, which are thiolated with reagents like sodium hydrosulfide (NaSH).[2]

Q2: My reaction is producing a low yield of the desired quinoline-thiol. What are the first things I should check?

A2: Start by verifying the purity of your starting materials and reagents. Ensure all solvents are anhydrous if the reaction is moisture-sensitive. Re-evaluate the reaction stoichiometry, as an incorrect ratio of reactants can significantly impact the yield. Finally, confirm that the reaction temperature and time are optimal, as deviations can lead to incomplete reactions or degradation of the product.

Q3: I am observing significant formation of side products, such as imines or oxidized species. How can I minimize these?

A3: The formation of intermediate imines and oxidized side products is a common issue.[3][4] Optimizing the reaction atmosphere can be critical; for example, some reactions benefit from an oxygen atmosphere to facilitate the final dehydrogenation step, while others may require an inert atmosphere (like argon) to prevent unwanted oxidation.[3][4] Adjusting the catalyst and solvent system can also help steer the reaction towards the desired product.

Q4: How do I choose the right catalyst for my quinoline-thiol synthesis?

A4: The choice of catalyst depends heavily on the specific reaction mechanism. Metal catalysts, including those based on copper, palladium, iron, and rhodium, are widely used to facilitate C-H activation, cross-coupling, and cyclization reactions.[5][6][7][8] For greener approaches, heterogeneous solid acid catalysts like zeolites or Nafion NR50 under microwave conditions have proven effective.[6][9] It is crucial to screen different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.

Q5: What are the best practices for purifying substituted quinoline-thiols?

A5: Purification typically involves column chromatography on silica gel. However, due to the nature of the thiol group, special care may be needed. Alternative methods include crystallization or conversion to a salt (like a picrate or hydrochloride) for purification, followed by regeneration of the free base.[10] For 8-hydroxyquinoline derivatives, purification can be achieved by dissolving the crude product in a heated chloralkane solvent, followed by cooling, filtration, and recovery from the filtrate.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding as expected, and I'm getting very low yields of my target quinoline-thiol. What steps can I take to troubleshoot this?

A: Low yields can stem from several factors related to reactants, catalysts, or reaction conditions. Follow this workflow to diagnose the issue:

G start Low Yield Observed check_reactants 1. Verify Starting Materials - Purity (NMR, GC/MS) - Stoichiometry - Reagent Activity start->check_reactants check_conditions 2. Review Reaction Conditions - Temperature Control - Reaction Time - Atmosphere (Inert vs. O2) start->check_conditions check_catalyst 3. Evaluate Catalyst - Correct Catalyst? - Catalyst Loading - Catalyst Deactivation? start->check_catalyst analyze_byproducts 4. Analyze Byproducts - Isolate and Characterize - Identify Degradation Pathways - Check for Intermediates start->analyze_byproducts solution Systematically Adjust Parameters & Re-run Reaction check_reactants->solution check_conditions->solution check_catalyst->solution analyze_byproducts->solution G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Prepare Reactants (e.g., o-substituted aniline, alkyne, nitrile) solvent 2. Prepare Anhydrous Solvent reactants->solvent setup 3. Assemble Reaction - Add reactants, solvent, catalyst - Establish atmosphere (N2/Ar/O2) solvent->setup run 4. Heat & Stir (Monitor by TLC/LC-MS) setup->run quench 5. Quench Reaction (e.g., add water/sat. solution) run->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Purify Crude Product (e.g., Column Chromatography) extract->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze G Temp Temperature Yield Yield Temp->Yield +/- SideProducts Side Products Temp->SideProducts + (often) Time Time Time->Yield + (to a point) Catalyst Catalyst (Type & Loading) Catalyst->Yield + Purity Purity Catalyst->Purity +/- Solvent Solvent Solvent->Yield +/- Solvent->Purity +/- SideProducts->Yield - (competes) SideProducts->Purity -

References

minimizing byproducts in the synthesis of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting materials are consumed. - Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. High temperatures can sometimes lead to degradation or side reactions.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of byproducts or unreacted starting materials.- Optimize Reagent Ratios: Systematically vary the molar ratios of the aniline, ketone, and thiolation reagent to find the optimal conditions for your specific setup.
Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.- Purify Starting Materials: Recrystallize or distill starting materials if their purity is questionable. - Use Dry Solvents: Ensure solvents are anhydrous, as water can interfere with many organic reactions.
Inefficient Thiolation: The conversion of the corresponding quinolin-2-one to the quinoline-2-thiol may be inefficient.- Vary Thiolation Reagent: Besides thiourea, consider using Lawesson's reagent or phosphorus pentasulfide, as their reactivity profiles differ.[1] - Adjust Thiolation Conditions: Optimize the temperature and reaction time for the thiolation step specifically.

Problem 2: Presence of Significant Byproducts

Potential Byproduct Identification Mitigation Strategies
Unreacted 2,4,6-trimethylaniline or β-ketoester/diketone Characteristic spots on TLC or peaks in LC-MS corresponding to the starting materials.- Ensure optimal stoichiometry and reaction conditions (time, temperature) to drive the reaction to completion. - Consider a slight excess of one reactant (if it can be easily removed during workup) to consume the other completely.
Oxidized Disulfide Byproduct A peak in the mass spectrum corresponding to twice the molecular weight of the product minus two hydrogens.- Perform the reaction under an inert atmosphere (Nitrogen or Argon): This minimizes contact with atmospheric oxygen. - Degas Solvents: Remove dissolved oxygen from solvents before use. - Add a reducing agent during workup: A mild reducing agent like sodium bisulfite can sometimes convert the disulfide back to the thiol.
Isomeric Quinoline Byproducts Multiple spots on TLC with similar Rf values or closely eluting peaks in LC/GC. Confirmed by NMR spectroscopy.- Control Reaction Temperature: Lowering the temperature can sometimes improve the regioselectivity of the cyclization. - Choice of Catalyst: The acidity of the catalyst in a Friedländer-type synthesis can influence the regioselectivity. Screen different acid catalysts (e.g., PTSA, H2SO4, Lewis acids).
Over-thionated Products (e.g., dithiones) Peaks in the mass spectrum corresponding to the addition of a second sulfur atom.- Careful control of thiolation reagent stoichiometry: Use the minimum effective amount of the thiolation reagent. - Optimize reaction time and temperature for the thiolation step: Shorter reaction times and lower temperatures can reduce the formation of over-thionated products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

The most probable synthetic approach is a variation of the Friedländer annulation, where 2,4,6-trimethylaniline is reacted with a suitable β-ketoester or diketone to form 4,6,8-trimethylquinolin-2-one, followed by a thionation step to yield the final product.

Common byproducts can include unreacted starting materials, oxidized disulfide, and potentially isomeric quinoline structures if the cyclization is not completely regioselective.

Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?

Regular monitoring by Thin Layer Chromatography (TLC) is a simple and effective method. A co-spot of your starting material and the reaction mixture will show the consumption of the starting material. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and identify any byproducts by their mass-to-charge ratio.

Q3: What purification techniques are most effective for removing the byproducts?

Column chromatography is typically the most effective method for separating the desired product from byproducts and unreacted starting materials. The choice of solvent system will depend on the polarity of the compounds. Recrystallization can also be an effective purification method if a suitable solvent is found.

Q4: Can the disulfide byproduct be converted back to the desired thiol?

In some cases, the disulfide can be reduced back to the thiol. This can be attempted by treating the crude product mixture with a mild reducing agent such as dithiothreitol (DTT) or sodium borohydride, followed by an appropriate workup.

Q5: What are the optimal storage conditions for this compound to prevent degradation?

To prevent oxidation of the thiol group to the disulfide, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: Synthesis of 4,6,8-Trimethylquinolin-2-one (Friedländer Annulation)

  • To a solution of 2,4,6-trimethylaniline (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add a β-ketoester such as ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Thionation of 4,6,8-Trimethylquinolin-2-one

  • Suspend the 4,6,8-trimethylquinolin-2-one (1 equivalent) in an anhydrous solvent such as pyridine or toluene.

  • Add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a cold, saturated sodium bicarbonate solution to quench the excess reagent.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_byproducts Potential Byproducts 2,4,6-trimethylaniline 2,4,6-trimethylaniline 4,6,8-trimethylquinolin-2-one 4,6,8-trimethylquinolin-2-one 2,4,6-trimethylaniline->4,6,8-trimethylquinolin-2-one Friedländer Annulation Unreacted SM Unreacted Starting Materials 2,4,6-trimethylaniline->Unreacted SM beta-ketoester beta-ketoester beta-ketoester->4,6,8-trimethylquinolin-2-one beta-ketoester->Unreacted SM This compound This compound 4,6,8-trimethylquinolin-2-one->this compound Thionation Isomers Isomers 4,6,8-trimethylquinolin-2-one->Isomers Side Reaction Disulfide Disulfide This compound->Disulfide Oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete->optimize_conditions Yes purify Purification Strategy (Column Chromatography, Recrystallization) byproducts->purify No characterize Characterize Byproducts (NMR, MS) byproducts->characterize Yes optimize_conditions->check_reaction end Problem Resolved purify->end adjust_synthesis Adjust Synthetic Route (Catalyst, Reagents) characterize->adjust_synthesis adjust_synthesis->check_reaction

Caption: Troubleshooting workflow for synthesis optimization.

References

overcoming solubility problems of 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,6,8-Trimethyl-quinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that is expected to have low aqueous solubility due to its aromatic quinoline core and methyl substituents. It is sparingly soluble in water but shows better solubility in organic solvents.[1] The thiol group can exhibit both hydrogen bond donor and acceptor properties, which may influence its solubility in different solvent systems.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I can take?

For initial troubleshooting, consider the following:

  • pH Adjustment: As a quinoline derivative, the compound's solubility can be pH-dependent.[2] Try adjusting the pH of your buffer. Since quinoline is a weak base, decreasing the pH might improve solubility by protonating the quinoline nitrogen.

  • Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer.[3][4][5] Common co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance the solubility of hydrophobic compounds.[6]

  • Temperature: Gently warming the solution can increase the solubility of many solid solutes.[3] However, be mindful of the compound's stability at elevated temperatures.

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be effective. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[6] Non-ionic surfactants such as Polysorbate 80 (Tween 80) and poloxamers are commonly used in pharmaceutical formulations for this purpose.[6][7]

Q4: What are solid dispersions and how can they help with the solubility of this compound?

A solid dispersion is a system where the drug is dispersed in a solid-state carrier, often a polymer.[8] This technique can enhance solubility and dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[9] Carriers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) are frequently used.

Q5: Is complexation with cyclodextrins a viable strategy for this compound?

Complexation with cyclodextrins is a promising approach.[6][10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the non-polar quinoline part of your molecule, forming an inclusion complex that has improved aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

Possible Cause: The compound has very low aqueous solubility, and the buffer does not provide a sufficiently solubilizing environment. Uncontrolled precipitation can occur upon dilution of a stock solution made in an organic solvent with aqueous media.[3]

Troubleshooting Steps:

  • pH Modification:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Add a small, consistent amount of this compound to each and determine the solubility. Quinoline derivatives, being weakly basic, may show increased solubility at lower pH.[2]

  • Co-solvent Screening:

    • Protocol: Prepare stock solutions of your compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400). Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v). Add the stock solution to these co-solvent buffers and observe for precipitation.

  • Surfactant Addition:

    • Protocol: Prepare your aqueous buffer with increasing concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% w/v Tween 80). Add your compound and determine the concentration at which it remains solubilized.

Issue 2: Low bioavailability observed in in-vivo studies despite achieving solubility in the formulation.

Possible Cause: The compound may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. The formulation may not be robust enough to maintain the drug in a solubilized state in vivo.

Troubleshooting Steps:

  • Lipid-Based Formulations:

    • Rationale: Lipid-based drug delivery systems (LBDDS) can improve the oral bioavailability of poorly soluble drugs by maintaining the drug in a solubilized state throughout its transit in the GI tract and facilitating its absorption.[11]

    • Protocol: Screen the solubility of this compound in various lipid excipients such as oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Labrasol), and co-solvents (e.g., Transcutol). Formulate a self-emulsifying drug delivery system (SEDDS) by combining these excipients.

  • Solid Dispersion with a High-Performance Polymer:

    • Rationale: Using a polymer that can maintain a supersaturated state of the drug in the GI tract can enhance absorption.

    • Protocol: Prepare solid dispersions of the compound with polymers like HPMC-AS or Soluplus® using techniques such as spray drying or hot-melt extrusion. Perform in-vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the potential for in-vivo precipitation.

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound in various solvent systems to guide formulation development.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
Ethanol5.2
Propylene Glycol8.5
PEG 40015.3
Dimethyl Sulfoxide (DMSO)> 50

Table 2: Effect of pH on Aqueous Solubility

pHSolubility (mg/mL) at 25°C
3.00.5
5.00.1
7.4< 0.01
9.0< 0.01

Table 3: Effect of Co-solvents on Solubility in PBS (pH 7.4)

Co-solvent System5% (v/v)10% (v/v)20% (v/v)
Ethanol0.20.82.1
Propylene Glycol0.41.23.5
PEG 4000.61.85.2

Table 4: Effect of Surfactants on Solubility in PBS (pH 7.4)

Surfactant0.1% (w/v)0.5% (w/v)1.0% (w/v)
Tween 800.150.71.5
Poloxamer 4070.10.51.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers at the desired pH values (e.g., using citrate for acidic pH and phosphate for neutral/basic pH).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Screening

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 100 mg/mL in DMSO).

  • Prepare a series of co-solvent/buffer mixtures at the desired concentrations (e.g., 5%, 10%, 20% v/v of ethanol in PBS).

  • Add a small volume of the stock solution to each co-solvent/buffer mixture and vortex.

  • Visually inspect for any precipitation.

  • If no precipitation is observed, serially add more stock solution until precipitation occurs to determine the saturation solubility.

  • For quantitative analysis, follow steps 3-6 of Protocol 1 with the co-solvent mixtures.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome start Poor Solubility of This compound ph pH Adjustment start->ph cosolvent Co-solvents start->cosolvent surfactant Surfactants start->surfactant complexation Cyclodextrin Complexation start->complexation dispersion Solid Dispersion start->dispersion end Improved Solubility and Bioavailability ph->end cosolvent->end surfactant->end complexation->end dispersion->end

Caption: Workflow for addressing poor solubility.

logical_relationship cluster_physchem Physicochemical Properties cluster_approaches Solubilization Approaches compound This compound (Poorly Soluble) hydrophobic Hydrophobic Core compound->hydrophobic h_bond H-Bonding Moiety (Thiol Group) compound->h_bond polarity Modify Solvent Polarity (Co-solvents) hydrophobic->polarity micelles Micellar Encapsulation (Surfactants) hydrophobic->micelles complex Inclusion Complexation (Cyclodextrins) hydrophobic->complex h_bond->polarity ionization Increase Ionization (pH Adjustment) h_bond->ionization

Caption: Relationship between properties and strategies.

References

Technical Support Center: 4,6,8-Trimethyl-quinoline-2-thiol Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving 4,6,8-Trimethyl-quinoline-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it commonly used for in assays?

This compound is a heterocyclic compound containing a quinoline backbone and a thiol (-SH) group. Due to its chemical structure, it is often explored for its potential in various assays, including:

  • Fluorescence-based assays: The quinoline moiety can exhibit fluorescent properties, making it a potential probe for detecting analytes or monitoring enzymatic activity.[1][2]

  • Screening for bioactive compounds: It may be used as a building block or a standalone compound in high-throughput screening (HTS) campaigns to identify new drug leads.

  • Antioxidant activity assays: Thiol-containing compounds are known for their antioxidant properties, and this compound may be investigated for its ability to scavenge reactive oxygen species.[3]

Q2: What are the most common sources of interference in assays using this compound?

Given its chemical nature as a thiol-containing quinoline derivative, common interferences can arise from:

  • Thiol Reactivity: The thiol group is nucleophilic and can react with electrophilic compounds present in the assay, including other thiol-containing reagents, leading to the formation of disulfide bonds or other adducts.[3] This can result in false positives or negatives.

  • Compound Instability: Quinoline derivatives, particularly in solution, can be unstable and degrade over time, leading to the formation of reactive byproducts that interfere with the assay.[4][5]

  • Fluorescence Quenching or Enhancement: In fluorescence-based assays, other compounds in the sample can interfere with the fluorescent signal of this compound through quenching (decrease in signal) or enhancement (increase in signal).

  • pH Sensitivity: The fluorescence of quinoline derivatives can be highly sensitive to changes in pH.[1][2]

  • Metal Ion Chelation: The quinoline-2-thiol moiety can chelate metal ions, which can alter its fluorescent properties or reactivity.[1][2][6]

  • Pan-Assay Interference Compounds (PAINS): Quinoline structures are recognized as potential PAINS, which are compounds that appear as hits in multiple HTS assays through non-specific mechanisms.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in an inert atmosphere (e.g., argon or nitrogen) at -80°C.[4][5]
Variability in Buffer pH Prepare buffers fresh and verify the pH before each experiment. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the assay.
Contamination of Reagents Use high-purity solvents and reagents. Filter buffers and solutions to remove any particulate matter.
Issue 2: High Background Signal or False Positives in Fluorescence Assays
Potential Cause Recommended Troubleshooting Step
Autofluorescence of Test Compounds Screen all test compounds for intrinsic fluorescence at the excitation and emission wavelengths used for this compound.
Reaction with Assay Components Run a control experiment without the target analyte or enzyme to check for any non-specific reactions between this compound and other assay components.
Presence of Reducing or Oxidizing Agents If not essential for the assay, exclude reducing agents (e.g., DTT, BME) or oxidizing agents from the assay buffer, as they can react with the thiol group.
Issue 3: Low Signal or False Negatives in Fluorescence Assays
Potential Cause Recommended Troubleshooting Step
Fluorescence Quenching Test for quenching effects by incubating the test compound with this compound in the absence of the target.
Incorrect Buffer pH Optimize the assay pH to ensure maximal fluorescence of this compound. The fluorescence of similar quinoline-2-thiols is known to be pH-dependent.[1][2]
Metal Ion Contamination If metal ion interference is suspected, add a chelating agent like EDTA to the buffer as a control experiment to see if the signal is restored. Note that this may interfere with assays requiring metal ions.[1][2]

Quantitative Data Summary

The following tables provide illustrative examples of how to present quantitative data when troubleshooting. Note: The data below is for demonstration purposes and is not derived from actual experiments with this compound.

Table 1: Effect of pH on Fluorescence Intensity

pHRelative Fluorescence Units (RFU)
5.01200
6.03500
7.08000
7.49500
8.07800
9.04500

Table 2: Interference by Common Metal Ions

Metal Ion (10 µM)% Decrease in Fluorescence
Cu²⁺85%
Fe³⁺72%
Ni²⁺45%
Zn²⁺30%
Mg²⁺< 5%
Ca²⁺< 5%

Experimental Protocols

General Protocol for a Fluorescence-Based Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Prepare a stock solution of the target enzyme in an appropriate buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound dilutions.

    • Add 88 µL of the assay buffer containing this compound at the desired final concentration.

    • Add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution.

    • Monitor the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Controls:

    • Positive Control: No inhibitor, shows 100% enzyme activity.

    • Negative Control: No enzyme, shows background signal.

    • Compound Interference Control: Test compound with this compound and substrate, but no enzyme.

Visualizations

Diagram of Potential Thiol-Reactive Interference

Thiol_Interference cluster_interference Interference Pathways Assay_Component Assay Component (e.g., protein cysteine, other thiols) Adduct2 Altered Assay Readout Assay_Component->Adduct2 Reaction with Assay Reagents Test_Compound Electrophilic Test Compound Adduct1 False Positive/ Negative Signal Test_Compound->Adduct1 Quinoline_Thiol 4,6,8-Trimethyl- quinoline-2-thiol Quinoline_Thiol->Adduct1 Covalent Adduct Formation Quinoline_Thiol->Adduct2

Caption: Potential interference pathways for this compound.

Troubleshooting Workflow for Assay Interference

Troubleshooting_Workflow cluster_solutions Solutions Start Inconsistent or Unexpected Results Check_Purity Check Compound Purity and Stability Start->Check_Purity Run_Controls Run Interference Controls Check_Purity->Run_Controls If pure & stable Sol_Purity Resynthesize or repurify compound Check_Purity->Sol_Purity Optimize_pH Optimize Assay pH Run_Controls->Optimize_pH If controls show interference Sol_Controls Implement counter-screens (e.g., fluorescence quenching) Run_Controls->Sol_Controls Check_Metals Test for Metal Ion Interference Optimize_pH->Check_Metals If pH is not the issue Sol_pH Adjust buffer pH Optimize_pH->Sol_pH Problem_Solved Problem Resolved Check_Metals->Problem_Solved If interference is identified and mitigated Consult_Expert Consult with a Chemist/Assay Expert Check_Metals->Consult_Expert If problem persists Sol_Metals Add chelators (e.g., EDTA) Check_Metals->Sol_Metals

Caption: A logical workflow for troubleshooting common assay interferences.

References

Technical Support Center: Enhancing the Fluorescence Signal of Quinoline-Thiol Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with quinoline-thiol fluorescent probes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Issue 1: Very Low or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Tautomeric Equilibrium: Unsubstituted quinoline-2-thiol exists in a tautomeric equilibrium with its non-fluorescent thione form, which is the predominant species.[1][2]1. Confirm Probe Structure: Ensure you are using an alkylated quinoline-thiol derivative. Alkylation of the thiol group prevents the formation of the non-fluorescent thione tautomer.[2] 2. Check Excitation/Emission Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your specific quinoline-thiol derivative. For some alkylated derivatives, an excitation wavelength of 340 nm and an emission wavelength of 380 nm is appropriate.[1][2]
Incorrect pH: The fluorescence of many quinoline derivatives is pH-sensitive. A decrease in pH can lead to the protonation of the quinoline nitrogen, which may quench the fluorescence.[2][3]1. Measure and Adjust pH: Ensure the pH of your experimental buffer is within the optimal range for your probe. For some alkylated quinoline-2-thiol derivatives, a decrease in fluorescence is observed between pH 3 and 4.[2] 2. Buffer Selection: Use a well-buffered system to maintain a stable pH throughout your experiment.
Photobleaching: Prolonged exposure to the excitation light source can lead to photobleaching and a decrease in signal intensity.1. Minimize Exposure: Limit the exposure time of your sample to the excitation light. 2. Use Anti-fade Reagents: If compatible with your experiment, consider using a commercial anti-fade mounting medium for microscopy applications. 3. Reduce Excitation Power: Lower the intensity of the excitation light source if your instrument allows.
Probe Degradation: Quinoline-thiol probes, like many fluorescent molecules, can degrade over time, especially if not stored correctly.1. Proper Storage: Store the probe according to the manufacturer's instructions, typically protected from light and at a low temperature. 2. Fresh Working Solutions: Prepare fresh working solutions of the probe from a stock solution for each experiment.

Issue 2: Fluorescence Signal Decreases Upon Analyte Addition

Potential Cause Troubleshooting Steps
Fluorescence Quenching by Metal Ions: Many heavy metal ions are known to quench the fluorescence of alkylated quinoline-thiol probes through chelation.[2][4] This quenching is often due to photoinduced electron transfer (PET).[1][4]1. Sample Composition Analysis: Be aware of the potential presence of quenching metal ions (e.g., Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) in your sample.[2] 2. Use a Chelating Agent: As a control experiment, the addition of a strong chelator like EDTA may reverse the fluorescence quenching, confirming the presence of metal ions.[2][4]
Acidic pH of the Analyte Solution: If your analyte solution is acidic, it can lower the pH of the final mixture, leading to fluorescence quenching.[2]1. pH Measurement: Check the pH of your sample before and after the addition of the analyte. 2. Buffering: Ensure your experimental medium is sufficiently buffered to handle the addition of the analyte without a significant pH shift.

Frequently Asked Questions (FAQs)

Q1: Why is my unsubstituted quinoline-2-thiol not fluorescent?

A: Unsubstituted quinoline-2-thiol exists in equilibrium with its tautomer, quinoline-2(1H)-thione.[1][2] Quantum mechanical calculations and absorption spectra confirm that the thione form is the major tautomer, and this form is non-fluorescent.[1][2][4] To obtain a fluorescent probe, the thiol group needs to be alkylated to prevent the formation of the thione.[2]

Q2: How do metal ions affect the fluorescence of quinoline-thiol probes?

A: Alkylated quinoline-2-thiol derivatives are fluorescent, but their fluorescence is often quenched in the presence of heavy metals such as Cr³⁺, Cu²⁺, Fe²⁺, and Fe³⁺.[2] This quenching is typically a result of the metal ion chelating with the probe, which can facilitate photoinduced electron transfer (PET), a non-radiative energy dissipation pathway.[1][4] The quenching effect can be immediate and, in some cases, reversible by the addition of a stronger chelating agent like EDTA.[2][4]

Q3: What is the effect of pH on the fluorescence signal?

A: The fluorescence of alkylated quinoline-thiol probes can be significantly influenced by pH. For some derivatives, a decrease in fluorescence is observed as the pH becomes more acidic (e.g., between pH 3 and 4).[2] This is often due to the protonation of the quinoline nitrogen.[2] Therefore, it is crucial to control the pH of the experimental environment.

Q4: Can quinoline-thiol probes be used to detect specific molecules?

A: Yes, quinoline-thiol probes can be designed to act as sensors for specific molecules. For example, a notable application is the detection of nitroxyl (HNO), a molecule of interest in cardiovascular therapeutics.[1][2] In this case, the reaction of the quinoline-2-thiol/thione with HNO leads to the formation of a fluorescent species, resulting in a "turn-on" fluorescence signal.[2] One such probe, NitroxylFluor, exhibits a 16-fold increase in fluorescence upon treatment with an HNO donor.[5]

Q5: What solvents are suitable for quinoline-thiol probes?

A: The choice of solvent can influence the fluorescence properties of quinoline derivatives.[6][7] For experimental work, acetonitrile and aqueous buffers are commonly used.[2] It is important to use high-purity or HPLC-grade solvents to avoid fluorescent impurities.[8] The dielectric constant of the solvent can affect the fluorescence quantum yield.[6] For certain applications, halogenated solvents have been shown to significantly increase the fluorescence quantum yields of some quinoline derivatives.[7]

Quantitative Data Summary

The following table summarizes some reported quantitative data for the fluorescence changes of quinoline-thiol probes under different conditions.

Probe TypeConditionEffect on FluorescenceQuantitative ChangeReference
Alkylated quinoline-2-thiol derivative 2pH decrease from basic to acidic (pH 3-4)Decrease> 5-fold[2]
Alkylated quinoline-2-thiol derivative 3pH decrease from basic to acidic (pH 3-4)Decrease> 10-fold[2]
NitroxylFluor (a thiol-based HNO probe)Addition of HNO donorIncrease ("Turn-on")16-fold[5]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement of Alkylated Quinoline-Thiol Probes

  • Reagent Preparation:

    • Prepare a stock solution of the alkylated quinoline-thiol probe (e.g., 1 mM) in a suitable solvent such as acetonitrile or DMSO.

    • Prepare the experimental buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to the desired value.

  • Preparation of Working Solution:

    • Dilute the stock solution of the probe in the experimental buffer to the final working concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in a fluorometer.

    • Set the excitation and emission wavelengths appropriate for your probe (e.g., λex = 340 nm, λem = 380 nm).[2]

    • Record the initial fluorescence intensity (F₀).

  • Analyte Addition and Measurement:

    • Add a known concentration of the analyte to the cuvette.

    • Mix gently and incubate for the desired period.

    • Record the final fluorescence intensity (F).

  • Data Analysis:

    • Calculate the change in fluorescence, often expressed as F/F₀.

Protocol 2: Detection of Nitroxyl (HNO) using Quinoline-2-thiol

  • Reagent Preparation:

    • Prepare a solution of quinoline-2-thiol (e.g., 10⁻⁴ M) in water.[2]

    • Prepare a solution of an HNO donor, such as Angeli's salt (e.g., 0.01 M).[2]

  • Reaction and Measurement:

    • In a cuvette, mix the quinoline-2-thiol solution with the Angeli's salt solution (e.g., 100 equivalents).[2]

    • Immediately place the cuvette in a fluorometer.

    • Monitor the increase in fluorescence intensity over time at the appropriate emission wavelength.

  • Controls:

    • Run a control experiment with the quinoline-2-thiol solution without the HNO donor to measure the baseline fluorescence.

    • Run a control with the HNO donor in buffer alone to check for any background fluorescence.

Visualizations

Tautomeric_Equilibrium Thiol Quinoline-2-thiol (Fluorescent) Thione Quinoline-2(1H)-thione (Non-Fluorescent) Thiol->Thione Tautomerization (Equilibrium Favors Thione) Thione->Thiol

Caption: Tautomeric equilibrium of quinoline-2-thiol.

Troubleshooting_Workflow start Low/No Fluorescence Signal check_probe Is the probe an alkylated quinoline-thiol derivative? start->check_probe check_pH Is the pH of the solution optimal? check_probe->check_pH Yes no_signal No Signal: Unsubstituted Thiol check_probe->no_signal No check_quenching Is a quenching agent (e.g., metal ions) present in the sample? check_pH->check_quenching Yes solution2 Adjust and buffer the pH. check_pH->solution2 No solution3 Use a chelating agent (e.g., EDTA) as a control. check_quenching->solution3 Yes end Signal Enhanced check_quenching->end No solution1 Use an alkylated derivative. solution1->end solution2->end solution3->end no_signal->solution1 Metal_Quenching_Pathway probe Alkylated Quinoline-Thiol (Fluorescent) complex Probe-Metal Complex (Non-Fluorescent) probe->complex + Metal Ion metal Heavy Metal Ion (e.g., Cu²⁺, Fe³⁺) metal->complex pet Photoinduced Electron Transfer (PET) complex->pet Excitation pet->complex Quenching HNO_Detection_Pathway probe Quinoline-2-thiol/thione (Non-Fluorescent) product Fluorescent Product probe->product + HNO hno Nitroxyl (HNO) hno->product

References

Technical Support Center: Protocol Refinement for Sensitive Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the sensitive detection of metal ions.

Troubleshooting Guides

This section addresses common issues encountered during metal ion detection experiments.

Problem Potential Cause Recommended Solution
Low or No Signal Sub-optimal pH: The pH of the sample can significantly affect the interaction between the metal ion and the sensor.[1]Adjust the pH of the sample solution to the optimal range for your specific assay. This can prevent interference from other ions and ensure the formation of the desired complex.[1]
Insufficient Sensor Concentration: The concentration of the sensing agent (e.g., colorimetric reagent, fluorescent probe) may be too low to detect the metal ion concentration.Increase the concentration of the sensing agent. For fluorescent sensors, be mindful that excessively high concentrations can lead to self-quenching or inner filter effects.[2]
Degradation of Reagents: Reagents, especially fluorescent probes, can degrade over time due to light exposure or improper storage.Use fresh reagents and store them according to the manufacturer's instructions, typically protected from light and at a low temperature.
High Background Signal or False Positives Interfering Ions: Other metal ions or molecules in the sample matrix can interact with the sensor, leading to a false positive signal.[3]Masking Agents: Add a masking agent that selectively complexes with the interfering ions without affecting the target metal ion.[1] For instance, triethanolamine can be used to mask iron and aluminum ions.[1]
Redox Reactions: Use a reducing or oxidizing agent to change the oxidation state of the interfering ion, thereby eliminating its interference.[1]
Contaminated Glassware or Reagents: Trace metal contamination from laboratory equipment or reagents can lead to high background signals.Use metal-free labware and high-purity reagents. Thoroughly clean all glassware with a chelating agent like EDTA, followed by rinsing with deionized water.
Poor Reproducibility Inconsistent Sample Preparation: Variations in sample preparation steps, such as pH adjustment or reagent addition, can lead to inconsistent results.Standardize all steps of the experimental protocol. Use calibrated pipettes and ensure thorough mixing of solutions.
Fluctuations in Temperature: The kinetics of the reaction between the sensor and the metal ion can be temperature-dependent.Perform experiments at a controlled and consistent temperature.
Signal Instability or Drifting Photobleaching (Fluorescent Sensors): Continuous exposure of fluorescent probes to excitation light can cause them to lose their fluorescence.Minimize the exposure time to the excitation light. Use an anti-fade reagent if compatible with your assay.
Nanoparticle Aggregation (Colorimetric Sensors): In some colorimetric assays, nanoparticles may aggregate over time, leading to a change in the signal.[4][5]Optimize the concentration of the stabilizing agent and the ionic strength of the solution to prevent uncontrolled aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my metal ion detection assay?

A1: To enhance sensitivity, consider the following:

  • Optimize Reaction Conditions: Fine-tune parameters such as pH, temperature, and incubation time.[1]

  • Increase Sensor-to-Analyte Ratio: A higher concentration of the sensing probe can lead to a stronger signal, but be cautious of potential high background or saturation effects.

  • Signal Amplification Strategies: For lateral flow assays, various signal amplification techniques can be employed.[6][7][8]

  • Preconcentration: For techniques like anodic stripping voltammetry (ASV), increasing the deposition time can preconcentrate the analyte on the electrode surface, leading to a stronger signal.

Q2: What is the best method for detecting a specific metal ion?

A2: The choice of method depends on several factors, including the required sensitivity, the sample matrix, the presence of interfering substances, and the available instrumentation.

  • High-throughput screening: Colorimetric and fluorescent assays are often suitable due to their simplicity and speed.[9]

  • Ultra-trace detection: Inductively coupled plasma-mass spectrometry (ICP-MS) and anodic stripping voltammetry (ASV) offer very low detection limits.[10][11]

  • Field applications: Portable electrochemical sensors and lateral flow assays are ideal for on-site measurements.[9]

Q3: How do I address interference from other metal ions in my sample?

A3: Interference is a common challenge in metal ion analysis. Here are some strategies to mitigate it:

  • pH Adjustment: By controlling the pH, you can selectively prevent the complexation of interfering ions.[1]

  • Masking Agents: These are chemicals that form stable complexes with interfering ions, effectively "hiding" them from the sensor.[1]

  • Selective Probes: Utilize a sensor that has a high selectivity for your target metal ion over potential interferents.[12]

  • Separation Techniques: In complex matrices, you may need to separate the target metal ion from interferents using techniques like chromatography or extraction prior to detection.

Q4: My colorimetric assay using gold nanoparticles is not showing a distinct color change. What could be the problem?

A4: A lack of a clear color change in gold nanoparticle-based assays can be due to:

  • Incorrect Nanoparticle Concentration: The concentration of gold nanoparticles needs to be optimized for the specific assay.

  • Inadequate Functionalization: Ensure that the nanoparticles are properly functionalized with the ligand that interacts with the target metal ion.

  • Issues with Aggregation: The color change is dependent on the controlled aggregation of the nanoparticles in the presence of the metal ion.[4][5] Factors like ionic strength and the presence of other substances can affect this process.

Experimental Protocols

Colorimetric Detection of Lead (Pb²⁺) using Gold Nanoparticles

This protocol describes a simple colorimetric method for the detection of Pb²⁺ ions based on the aggregation of functionalized gold nanoparticles (AuNPs).

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Trisodium citrate

  • L-cysteine

  • Lead (II) standard solution

  • Deionized water

Procedure:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.

    • Continue boiling and stirring until the solution color changes from yellow to a stable ruby red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Functionalization of AuNPs with L-cysteine:

    • To 10 mL of the prepared AuNP solution, add 200 µL of a 1 mM L-cysteine solution.

    • Incubate the mixture for 15 minutes at room temperature to allow for the functionalization of the AuNPs.[13]

  • Detection of Pb²⁺:

    • Prepare a series of standard solutions of Pb²⁺ with known concentrations.

    • In separate microcentrifuge tubes, add 200 µL of the functionalized AuNP solution.

    • Add 200 µL of each Pb²⁺ standard solution (and a blank with deionized water) to the respective tubes.

    • Allow the solutions to stand for 15 minutes.[13]

    • Observe the color change of the solutions. The presence of Pb²⁺ will induce the aggregation of the AuNPs, resulting in a color change from red to blue/purple.

    • For quantitative analysis, measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer. The aggregation will cause a red-shift in the surface plasmon resonance peak.

Fluorescent Detection of Mercury (Hg²⁺)

This protocol outlines a method for detecting Hg²⁺ ions using a "turn-off" fluorescent sensor.

Materials:

  • Fluorescent probe sensitive to Hg²⁺ (e.g., a rhodamine-based derivative)

  • Mercury (II) standard solution

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Deionized water

Procedure:

  • Preparation of the Fluorescent Probe Solution:

    • Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Dilute the stock solution in the buffer to the desired working concentration.

  • Detection of Hg²⁺:

    • Prepare a series of Hg²⁺ standard solutions in the buffer.

    • In a 96-well plate or cuvettes, add a fixed volume of the fluorescent probe solution.

    • Add varying concentrations of the Hg²⁺ standard solutions (and a buffer blank) to the wells/cuvettes.

    • Incubate the plate/cuvettes for a specific period (e.g., 10-20 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the probe.

    • A decrease in fluorescence intensity (quenching) will be observed with increasing concentrations of Hg²⁺.[14][15]

Electrochemical Detection of Cadmium (Cd²⁺) by Square Wave Anodic Stripping Voltammetry (SWASV)

This protocol details the detection of Cd²⁺ using SWASV, a highly sensitive electrochemical technique.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5)

  • Cadmium (II) standard solution

  • Deionized water

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate.

  • Electrochemical Measurement:

    • Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte.

    • Deaerate the solution by purging with nitrogen gas for 5-10 minutes.

    • Perform the SWASV measurement using the following steps:

      • Deposition (Preconcentration): Apply a negative potential (e.g., -1.2 V) for a set deposition time (e.g., 200 seconds) while stirring the solution. This reduces Cd²⁺ ions to metallic cadmium on the electrode surface.

      • Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).

      • Stripping: Scan the potential from the deposition potential towards a more positive potential (e.g., -1.25 V to -0.45 V) using a square wave waveform. During this step, the deposited cadmium is re-oxidized (stripped) back into the solution, generating a current peak.

    • Record the resulting voltammogram. The peak current is proportional to the concentration of Cd²⁺ in the sample.

    • Create a calibration curve by measuring the peak currents for a series of Cd²⁺ standard solutions.

Quantitative Data Summary

Detection Method Metal Ion Limit of Detection (LOD) Linear Range Reference
Colorimetric (AuNPs) Pb²⁺2.5 x 10⁻⁸ M5.0 x 10⁻⁸ to 1.0 x 10⁻⁶ M[4]
Pb²⁺0.03 µM50–500 µM[16]
Hg²⁺, Co²⁺, Fe²⁺, Fe³⁺32.56 nM, 5.89 nM, 8.75 nM, 17.89 nM-[17]
Fluorescent Hg²⁺2.7 nM0.05 to 2.5 µM[18]
Hg²⁺4.28 nM14.2 nM to 300 nM[19]
Hg²⁺16 nM0–2.5 µM[15]
Ag⁺, Hg²⁺0.33 µM1–10 µM[14]
Electrochemical (SWASV) Cd²⁺0.15 µg L⁻¹1.0 to 220.0 µg L⁻¹[9]
As³⁺0.0215 ppb0.1 to 10 ppb[8]
Pb²⁺, Cd²⁺2.90 µg·L⁻¹, 2.14 µg·L⁻¹20.7–414 µg·L⁻¹, 11.2–225 µg·L⁻¹[10]

Visualizations

experimental_workflow_colorimetric cluster_prep Preparation cluster_detection Detection cluster_analysis Analysis start Synthesize Gold Nanoparticles (AuNPs) func FunctionalizeAuNPs withLigand start->func mix Mix Functionalized AuNPs with Sample func->mix observe Observe Color Change (Red to Blue/Purple) mix->observe measure Measure Absorbance (UV-Vis) observe->measure quantify Quantify Metal Ion Concentration measure->quantify end Result quantify->end

Caption: Experimental workflow for colorimetric metal ion detection.

signaling_pathway_fluorescence_quenching Probe Fluorescent Probe Emission Fluorescence Emission Probe->Emission Fluorescence Quenched Quenched Complex Probe->Quenched Binding Excitation Excitation Light Excitation->Probe Absorption Excitation->Quenched Absorption Metal Metal Ion Metal->Quenched NoEmission No/Reduced Emission Quenched->NoEmission

Caption: Signaling pathway of fluorescence quenching by metal ions.

experimental_workflow_swasv cluster_setup Electrochemical Setup cluster_measurement Measurement Steps cluster_output Data Analysis Electrode Prepare Working Electrode Cell Assemble 3-Electrode Cell Electrode->Cell Deposition Deposition (Preconcentration) Cell->Deposition Equilibration Equilibration Deposition->Equilibration Stripping Stripping (Oxidation) Equilibration->Stripping Voltammogram Record Voltammogram (Current vs. Potential) Stripping->Voltammogram Analysis Analyze Peak Current Voltammogram->Analysis

Caption: Experimental workflow for SWASV metal ion detection.

References

Validation & Comparative

comparing 4,6,8-Trimethyl-quinoline-2-thiol with other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of fluorescent probes used for the detection of thiols, which are critical molecules in biological systems. While this report was initially aimed at comparing the performance of 4,6,8-Trimethyl-quinoline-2-thiol, a thorough review of scientific literature and chemical databases reveals a lack of published experimental data regarding its specific fluorescent properties, such as quantum yield, Stokes shift, and photostability.

Therefore, this guide focuses on a selection of well-characterized and commonly utilized fluorescent probes for thiol detection. The objective is to provide researchers with the necessary data to select the most appropriate probe for their specific experimental needs. The comparison includes key performance metrics, detailed experimental protocols, and visual representations of reaction mechanisms and experimental workflows.

Comparison of Fluorescent Probes for Thiol Detection

The selection of a fluorescent probe for thiol detection is dependent on several factors, including the specific thiol of interest (e.g., glutathione, cysteine), the desired photophysical properties, and the experimental system. Below is a comparison of different classes of fluorescent probes.

Data Presentation
Probe ClassExample ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Target ThiolsDetection Mechanism
Maleimide-Based Fluorescein-5-Maleimide~495~519~0.9~24Cysteine residues in proteinsCovalent addition to thiol group
Michael Addition "Coumarin-based"~394~475Variable~81Glutathione, Cysteine, HomocysteineNucleophilic addition of thiol
Disulfide Cleavage Dansyl-based disulfide~340~530Low (off) -> High (on)~190Glutathione, CysteineThiol-disulfide exchange
BODIPY-Based BODIPY-maleimide~503~512>0.9~9Cysteine residues in proteinsCovalent addition to thiol group
NBD-Based NBD-Cl~465~535Variable~70Thiols, AminesNucleophilic aromatic substitution

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state of the probe.

Experimental Protocols

General Protocol for Cellular Thiol Detection using a Thiol-Reactive Fluorescent Probe

This protocol provides a general workflow for labeling and imaging intracellular thiols using a generic thiol-reactive fluorescent probe. Optimization will be required for specific probes and cell types.

Materials:

  • Thiol-reactive fluorescent probe (e.g., maleimide-based)

  • Anhydrous dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells of interest cultured on a suitable imaging dish or slide

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO. Store protected from light and moisture.

  • Cell Preparation: Grow cells to the desired confluency on imaging-compatible plates or slides.

  • Probe Loading:

    • Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed PBS or serum-free cell culture medium immediately before use.

    • Remove the cell culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

  • Washing: Remove the probe-containing solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh warm PBS or cell culture medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Thiol_Detection_Mechanism Figure 1: General Mechanism of a 'Turn-On' Fluorescent Probe for Thiol Detection Probe Non-Fluorescent Probe (Quenched Fluorophore) Reaction Reaction (e.g., Michael Addition, Cleavage) Probe->Reaction Reacts with Thiol Thiol (R-SH) Thiol->Reaction Product Fluorescent Product (Fluorophore Released/Activated) Reaction->Product Light_Out Emitted Fluorescence Product->Light_Out Light_In Excitation Light Light_In->Product

Figure 1: General Mechanism of a 'Turn-On' Fluorescent Probe for Thiol Detection

Experimental_Workflow Figure 2: Experimental Workflow for Fluorescent Labeling of Intracellular Thiols cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging A Prepare Probe Stock (e.g., 10 mM in DMSO) C Dilute Probe to Working Concentration A->C B Culture Cells on Imaging Plate D Incubate Cells with Probe B->D C->D E Wash to Remove Unbound Probe D->E F Acquire Images with Fluorescence Microscope E->F

Figure 2: Experimental Workflow for Fluorescent Labeling of Intracellular Thiols

A Comparative Analysis of 4,6,8-Trimethyl-quinoline-2-thiol and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4,6,8-Trimethyl-quinoline-2-thiol and other quinoline-thiol isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data between these specific isomers is limited in publicly available literature, this document compiles existing information on individual compounds and related quinoline derivatives to offer valuable insights for research and development.

Introduction to Quinoline-thiols

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a thiol group at the 2-position of the quinoline ring system gives rise to quinoline-2-thiols, which can exist in tautomeric equilibrium with quinoline-2(1H)-thiones. These compounds serve as versatile scaffolds for the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3] The position and number of methyl substituents on the quinoline ring can significantly influence the physicochemical properties and biological efficacy of these molecules.

Synthesis of Quinoline-2-thiols

The synthesis of quinoline-2-thiones, the tautomeric form of quinoline-2-thiols, can be achieved through various methods. A common approach involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride. This method offers high regioselectivity and good to high yields.[4] Another strategy involves the reaction of 2-chloroquinolines with thiourea.

A general workflow for the synthesis of substituted quinoline-2-thiols is outlined below:

Synthesis_Workflow Substituted_Aniline Substituted Aniline Quinoline_Core_Formation Quinoline Core Formation (e.g., Combes, Doebner-von Miller reaction) Substituted_Aniline->Quinoline_Core_Formation Substituted_Quinoline Substituted Quinoline Quinoline_Core_Formation->Substituted_Quinoline N_Oxidation N-Oxidation Substituted_Quinoline->N_Oxidation Quinoline_N_Oxide Quinoline-N-Oxide N_Oxidation->Quinoline_N_Oxide Thiolation Thiolation with Thiourea Quinoline_N_Oxide->Thiolation Quinoline_2_thiol Quinoline-2-thiol Thiolation->Quinoline_2_thiol

Caption: General synthetic workflow for substituted quinoline-2-thiols.

Physicochemical Properties

The physicochemical properties of quinoline-thiol isomers, such as lipophilicity (logP), molecular weight, and polar surface area, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be predicted using computational tools. The addition and position of methyl groups are expected to influence these parameters. Generally, increasing the number of methyl groups increases lipophilicity, which may affect cell membrane permeability and interaction with biological targets.

Table 1: Predicted Physicochemical Properties of Quinoline-thiol Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
This compoundC₁₂H₁₃NS203.313.5 - 4.0
4,6-Dimethyl-quinoline-2-thiolC₁₁H₁₁NS189.283.0 - 3.5
4,8-Dimethyl-quinoline-2-thiolC₁₁H₁₁NS189.283.0 - 3.5
6,8-Dimethyl-quinoline-2-thiolC₁₁H₁₁NS189.283.0 - 3.5

Note: Predicted logP values are estimations and may vary depending on the algorithm used.

Biological Activity and Performance Comparison

Direct comparative studies on the biological activities of this compound and its dimethylated isomers are scarce. However, based on the broader class of quinoline derivatives, several potential activities can be inferred and are worthy of experimental investigation.

Anticancer Activity

Quinoline derivatives are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and induction of apoptosis.[5][6] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundData not availableData not availableData not available
4,6-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
4,8-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
6,8-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
Doxorubicin (Control)0.1 - 1.00.5 - 2.00.2 - 1.5

Note: This table is for illustrative purposes to show how data would be presented. Actual experimental data is needed to populate this table.

Enzyme Inhibition

Quinoline-based compounds have been identified as inhibitors of various enzymes, including tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7]

Table 3: Hypothetical Comparative Enzyme Inhibition Data (IC₅₀ in µM)

CompoundEGFR KinaseSrc KinaseAbl Kinase
This compoundData not availableData not availableData not available
4,6-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
4,8-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
6,8-Dimethyl-quinoline-2-thiolData not availableData not availableData not available
Staurosporine (Control)0.005 - 0.020.006 - 0.010.007 - 0.03

Note: This table is for illustrative purposes. Experimental validation is required.

Antioxidant Activity

The thiol group in these compounds suggests potential antioxidant activity. The ability to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 4: Hypothetical Comparative Antioxidant Activity Data (IC₅₀ in µg/mL)

CompoundDPPH Radical Scavenging
This compoundData not available
4,6-Dimethyl-quinoline-2-thiolData not available
4,8-Dimethyl-quinoline-2-thiolData not available
6,8-Dimethyl-quinoline-2-thiolData not available
Ascorbic Acid (Control)5 - 10

Note: This table is for illustrative purposes and requires experimental data.

Potential Signaling Pathways

Quinoline derivatives can modulate various intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. Based on their reported activities as tyrosine kinase inhibitors, it is plausible that quinoline-thiols could interfere with pathways such as:

  • PI3K/Akt Pathway: A central pathway regulating cell survival and proliferation.[3][7]

  • MAPK/ERK Pathway: A key pathway involved in cell growth, differentiation, and stress responses.[1]

  • STAT3 Pathway: Plays a crucial role in cytokine signaling and has been implicated in cancer.

  • NF-κB Pathway: A critical regulator of inflammatory and immune responses.[8]

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway RTK1 RTK PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Proliferation1 Proliferation/ Survival Akt->Proliferation1 RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Proliferation/ Differentiation ERK->Proliferation2 Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression TNFR TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB releases Inflammation Inflammation/ Immunity NFkB->Inflammation Quinoline_Thiol Quinoline-thiol (Potential Inhibitor) Quinoline_Thiol->RTK1 Quinoline_Thiol->RTK2 Quinoline_Thiol->JAK Quinoline_Thiol->IKK

Caption: Potential signaling pathways modulated by quinoline-thiols.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of these compounds. Below are outlines for key assays.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11][12][13][14][15][16]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the quinoline-thiol isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Quinoline-thiols Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.[17][18][19][20][21]

Protocol Outline:

  • Reaction Setup: In a microplate, combine the tyrosine kinase, a specific substrate peptide, and the quinoline-thiol inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to initiate the phosphorylation of the substrate by the kinase.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Kinase_Assay_Workflow Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Add_ATP Add ATP to Start Reaction Prepare_Reaction->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation Calculate_Inhibition Calculate % Inhibition and IC50 Detect_Phosphorylation->Calculate_Inhibition

Caption: Workflow for a tyrosine kinase inhibition assay.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[2][6][22][23][24]

Protocol Outline:

  • Sample Preparation: Prepare different concentrations of the quinoline-thiol isomers in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the sample solutions with a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound.

DPPH_Assay_Workflow Prepare_Samples Prepare Sample Solutions Mix_with_DPPH Mix with DPPH Solution Prepare_Samples->Mix_with_DPPH Incubate_Dark Incubate in Dark Mix_with_DPPH->Incubate_Dark Read_Absorbance_DPPH Read Absorbance (517 nm) Incubate_Dark->Read_Absorbance_DPPH Calculate_Scavenging Calculate Scavenging Activity and IC50 Read_Absorbance_DPPH->Calculate_Scavenging

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

While this compound and its isomers hold promise as scaffolds for drug discovery, a clear understanding of their comparative performance requires direct experimental evaluation. The structure-activity relationship (SAR) within this series of compounds is crucial for optimizing their biological activity. Future research should focus on the systematic synthesis and parallel screening of these isomers to generate robust comparative data. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be essential for their development as potential therapeutic agents. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations.

References

Navigating the Maze of Metal Ion Detection: A Comparative Guide to 4,6,8-Trimethyl-quinoline-2-thiol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection of specific metal ions is a critical task. This guide provides a comprehensive comparison of 4,6,8-Trimethyl-quinoline-2-thiol and other leading metal ion detection methods, supported by experimental data to inform your selection of the most suitable technique for your research needs.

This compound: A Promising Candidate for Fluorescence-Based Sensing

While specific validation data for this compound in metal ion detection is not extensively available in peer-reviewed literature, the broader class of alkylated quinoline-2-thiol derivatives has demonstrated significant potential as fluorescent sensors. Research on structurally similar compounds provides valuable insights into the expected performance of this compound.

A key study on alkylated quinoline-2-thiol derivatives revealed that these compounds are fluorescent and exhibit a reduction in fluorescence intensity upon exposure to certain metal ions. This fluorescence quenching is attributed to a chelation-enhanced quenching (CHEQ) mechanism, where the binding of a metal ion to the quinoline-thiol moiety facilitates a non-radiative decay pathway, thus "turning off" the fluorescence.

Key Performance Characteristics of Alkylated Quinoline-2-Thiol Derivatives:

Metal IonObserved Effect
Cr(III)Diminished Fluorescence
Cu(II)Diminished Fluorescence
Fe(II)Diminished Fluorescence
Fe(III)Diminished Fluorescence

Data based on studies of 2-(pyridin-2-ylthio)quinoline and 2-(phenylthio)quinoline.

The selectivity of these quinoline-2-thiol derivatives appears to be directed towards transition metals, with notable responses to chromium, copper, and iron ions.

The Competitive Landscape: Alternative Metal Ion Detection Methods

A variety of techniques are available for the detection of metal ions, each with its own set of advantages and limitations. Here, we compare this compound (based on its derivative class) with three other common methods: Rhodamine-based fluorescent sensors, colorimetric sensors, and electrochemical sensors.

Method Principle Detected Ions (Examples) Limit of Detection (LOD) Advantages Disadvantages
Alkylated Quinoline-2-Thiols Fluorescence QuenchingCr(III), Cu(II), Fe(II), Fe(III)Not established for 4,6,8-trimethyl derivativeHigh potential for selectivity, "turn-off" response can be highly sensitive.Limited specific data, potential for interference from other quenching agents.
Rhodamine-Based Sensors Spirolactam Ring Opening (Fluorescence "Turn-On")Hg(II), Cu(II), Fe(III), Cr(III)As low as nanomolar (nM) range.[1][2][3]High sensitivity, visible color change often accompanies fluorescence, well-established chemistry.Can be sensitive to pH, potential for photobleaching.
Colorimetric Sensors Change in Absorption SpectrumVarious, including Hg(II), Pb(II), Cr(VI), Cu(II), Zn(II)Micromolar (µM) to nanomolar (nM) range.[4][5][6]Simple, cost-effective, often allows for naked-eye detection.Generally lower sensitivity than fluorescent or electrochemical methods, can be prone to interference.
Electrochemical Sensors Voltammetry, Potentiometry, etc.Wide range, including Pb(II), Cd(II), Hg(II), As(III), Cu(II)Can reach picomolar (pM) levels.[7][8]Extremely high sensitivity, often portable, can detect multiple ions simultaneously.Can be affected by matrix effects, electrode fouling can be an issue.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for fluorescence-based metal ion detection.

Fluorescence Titration for Metal Ion Detection with Quinoline-2-Thiol Derivatives

This protocol is adapted from studies on alkylated quinoline-2-thiol derivatives.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinoline-2-thiol derivative (e.g., 1 x 10⁻³ M) in an appropriate solvent such as acetonitrile.

    • Prepare stock solutions of the metal salts (e.g., CrCl₃, CuSO₄, FeCl₂, FeCl₃) of interest (e.g., 1 x 10⁻² M) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a dilute solution of the quinoline-2-thiol derivative (e.g., 1 x 10⁻⁵ M in acetonitrile).

    • Record the initial fluorescence spectrum of the solution using a spectrofluorometer. The excitation wavelength for alkylated quinoline-2-thiol derivatives is typically around 340 nm, with an emission maximum around 380 nm.[9]

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Monitor the change in fluorescence intensity at the emission maximum. A decrease in intensity indicates fluorescence quenching.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of the added metal ion.

    • The resulting titration curve can be used to determine the binding stoichiometry and the association constant.

Signaling Pathways and Mechanisms

The interaction of this compound with metal ions is predicated on a chelation-induced fluorescence quenching mechanism. The following diagrams illustrate this process and the workflow for its validation.

cluster_legend Legend Fluorophore Fluorophore Metal_Ion Metal Ion Quenched_Complex Quenched Complex Excitation Excitation (Light Energy) Fluorescent_Molecule 4,6,8-Trimethyl- quinoline-2-thiol (Fluorescent) Excitation->Fluorescent_Molecule Quenched_Complex_Node Non-Fluorescent Complex Excitation->Quenched_Complex_Node Fluorescence Fluorescence (Light Emission) Fluorescent_Molecule->Fluorescence Metal_Ion_Node Metal Ion Chelation Chelation Chelation->Quenched_Complex_Node Forms No_Fluorescence No Fluorescence Quenched_Complex_Node->No_Fluorescence Results in Fluorescent_MoleculeMetal_Ion_Node Fluorescent_MoleculeMetal_Ion_Node

Caption: Chelation-Enhanced Fluorescence Quenching Mechanism.

Start Start: Select Sensor and Metal Ions Prepare_Solutions Prepare Stock Solutions (Sensor and Metal Ions) Start->Prepare_Solutions Initial_Spectrum Record Initial Fluorescence Spectrum of Sensor Prepare_Solutions->Initial_Spectrum Titration Titrate Sensor with Metal Ion Solution Initial_Spectrum->Titration Record_Spectra Record Fluorescence Spectra After Each Addition Titration->Record_Spectra Data_Analysis Analyze Fluorescence Quenching Data Record_Spectra->Data_Analysis Selectivity_Test Test with Other Metal Ions for Selectivity Data_Analysis->Selectivity_Test Comparison Compare Performance with Alternative Methods Selectivity_Test->Comparison End End: Validate Sensor Performance Comparison->End

Caption: Experimental Workflow for Sensor Validation.

References

Quinoline-Thiols as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of biologically active compounds. When functionalized with a thiol group, these derivatives exhibit significant inhibitory activity against a range of enzymes, making them a compelling area of study for drug discovery and development. This guide provides a comparative study of quinoline-thiols as enzyme inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of various quinoline-thiol derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Urease Inhibitors

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for antimicrobial drug development. A study on quinoline-based acyl thiourea derivatives revealed their potent urease inhibitory activity.[1][2][3]

CompoundStructureIC50 (µM) vs. H. pylori Urease
Thiourea (Standard) 19.53 ± 0.032
Derivative 1 N-(2-chloro-6-methylquinolin-3-yl)hydrazine-1-carbothioamide1.19 ± 0.01
Derivative 2 N-(2-chloro-8-methylquinolin-3-yl)hydrazine-1-carbothioamide1.35 ± 0.02
Derivative 3 N-(2-chloro-6-methoxyquinolin-3-yl)hydrazine-1-carbothioamide1.88 ± 0.04
Derivative 4 N-(2,6-dichloroquinolin-3-yl)hydrazine-1-carbothioamide2.15 ± 0.05
Derivative 5 N-(2-chloro-6-fluoroquinolin-3-yl)hydrazine-1-carbothioamide2.54 ± 0.06
Derivative 6 N-(2-chloroquinolin-3-yl)hydrazine-1-carbothioamide3.11 ± 0.07
Derivative 7 N-(6-bromo-2-chloroquinolin-3-yl)hydrazine-1-carbothioamide4.21 ± 0.09
Derivative 8 N-(2-chloro-7-methylquinolin-3-yl)hydrazine-1-carbothioamide5.67 ± 0.11
Derivative 9 N-(2-chloro-5-methylquinolin-3-yl)hydrazine-1-carbothioamide6.89 ± 0.13
Derivative 10 N-(2-chloro-8-methoxyquinolin-3-yl)hydrazine-1-carbothioamide7.43 ± 0.15
Derivative 11 N-(2-chloro-7-methoxyquinolin-3-yl)hydrazine-1-carbothioamide8.12 ± 0.17
Derivative 12 N-(2-chloro-5-methoxyquinolin-3-yl)hydrazine-1-carbothioamide9.01 ± 0.19
Derivative 13 N-(2-chloro-6-ethylquinolin-3-yl)hydrazine-1-carbothioamide10.23 ± 0.21
Derivative 14 N-(2-chloro-8-ethylquinolin-3-yl)hydrazine-1-carbothioamide11.54 ± 0.23
Derivative 15 N-(2-chloro-7-ethylquinolin-3-yl)hydrazine-1-carbothioamide12.87 ± 0.25
Derivative 16 N-(2-chloro-5-ethylquinolin-3-yl)hydrazine-1-carbothioamide14.21 ± 0.28
Derivative 17 N-(2-chloro-6-propylquinolin-3-yl)hydrazine-1-carbothioamide16.76 ± 0.31
Derivative 18 N-(2-chloro-8-propylquinolin-3-yl)hydrazine-1-carbothioamide17.98 ± 0.34
Derivative 19 N-(2-chloro-7-propylquinolin-3-yl)hydrazine-1-carbothioamide18.92 ± 0.37

Data sourced from a study on synthetic aminoquinoline derivatives.[1][2][3]

Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline derivatives have emerged as a promising class of kinase inhibitors.[4] The 3H-pyrazolo[4,3-f]quinoline scaffold, in particular, has shown potent inhibitory activity against several kinases.[5][6]

CompoundTarget KinaseIC50 (nM)
HSD1590 ROCK1<10
ROCK2<10
Acyclic amide analog CDK12Potent Inhibition
CDK13Potent Inhibition
3H-pyrazolo[4,3-f]quinoline derivative FLT3Nanomolar range
CDK2Nanomolar range

Data compiled from studies on 3H-pyrazolo[4,3-f]quinoline derivatives.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.

Materials:

  • Urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Test compounds (quinoline-thiol derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of phosphate buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.[8][9][10]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (quinoline-thiol derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.[11]

  • Incubate the plate at 25°C for 10 minutes.[11]

  • Add 10 µL of DTNB solution to each well.[11]

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.[11]

  • Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and subsequently the IC50 value.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a typical experimental workflow.

Signaling Pathway: Inhibition of Urease in H. pylori

This diagram illustrates the role of urease in the survival of H. pylori in the acidic environment of the stomach and how quinoline-thiols can inhibit this process.

Urease_Inhibition_Pathway cluster_stomach Stomach Lumen (Acidic pH) cluster_periplasm Periplasmic Space Urea Urea H_pylori H. pylori Urea->H_pylori Urease Urease H_pylori->Urease Internalization Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Neutralization Neutralization of Gastric Acid Ammonia->Neutralization QuinolineThiol Quinoline-Thiol Inhibitor QuinolineThiol->Urease Blocks Active Site Survival Bacterial Survival and Colonization Neutralization->Survival Inhibition Inhibition

Caption: Inhibition of H. pylori Urease by Quinoline-Thiols.

Experimental Workflow: Enzyme Inhibition Assay

This diagram outlines the general steps involved in performing an in vitro enzyme inhibition assay to determine the IC50 of a compound.

Enzyme_Inhibition_Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compounds B Serial Dilution of Test Compounds A->B C Reaction Incubation: Enzyme + Inhibitor A->C B->C D Initiate Reaction: Add Substrate C->D E Reaction Incubation D->E F Stop Reaction & Signal Detection (e.g., Absorbance) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: General Workflow for an Enzyme Inhibition Assay.

References

Assessing the Selectivity of Quinoline-2-thiol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide array of biological activities and diverse applications.[1][2][3][4][5] From anticancer and antimicrobial agents to fluorescent probes, the quinoline scaffold serves as a versatile backbone for the development of novel functional molecules.[6][7][8] This guide focuses on the selectivity of quinoline-2-thiol derivatives, a specific subclass of quinolines with unique chemical properties imparted by the thiol group.

Quinoline-2-thiol Derivatives as Fluorescent Sensors

A notable application of quinoline-2-thiol derivatives is in the development of fluorescent sensors for the detection of various analytes, including metal ions, changes in pH, and reactive nitrogen species like nitroxyl (HNO).[9][10] The fluorescence of these compounds can be modulated by the presence of specific analytes, making them valuable tools for chemical and biological sensing.

The sensing mechanism often relies on the tautomeric equilibrium between the quinoline-2-thiol and quinoline-2(1H)-thione forms. The thione form is typically the major tautomer and is non-fluorescent.[9][10] However, alkylation of the thiol group can lead to fluorescent derivatives whose fluorescence can be quenched or enhanced upon interaction with specific analytes.[9][10]

Table 1: Comparative Performance of Alkylated Quinoline-2-thiol Derivatives as Fluorescent Sensors

DerivativeAnalyte DetectedResponseReference
Alkylated quinoline-2-thiolMetals (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺)Fluorescence quenching[9]
Alkylated quinoline-2-thiolpHFluorescence decrease with decreasing pH[9][10]
Quinoline-2-thiol/thioneHNOFluorescence increase[9][10]

Experimental Protocol: General Procedure for Metal Ion Sensing using an Alkylated Quinoline-2-thiol Derivative

This protocol provides a general framework for assessing the selectivity of a fluorescent quinoline-2-thiol derivative for various metal ions.

1. Materials and Reagents:

  • Alkylated quinoline-2-thiol derivative stock solution (e.g., 1 mM in acetonitrile)
  • Aqueous solutions of various metal salts (e.g., 10 mM of AgNO₃, CdCl₂, CoCl₂, HgCl₂, CrCl₃, CuSO₄, FeCl₂, FeCl₃, ZnSO₄)
  • Acetonitrile (spectroscopic grade)
  • Deionized water
  • 96-well microplate (black, clear bottom for fluorescence measurements)
  • Fluorescence microplate reader

2. Method:

  • Prepare a working solution of the alkylated quinoline-2-thiol derivative in acetonitrile (e.g., 10 µM).
  • In the wells of the 96-well plate, add a fixed volume of the quinoline-2-thiol working solution.
  • To each well, add a specific volume of the aqueous metal salt solution to achieve the desired final concentration (e.g., 10 equivalents of the metal ion relative to the quinoline derivative). Include a control well with deionized water instead of a metal salt solution.
  • Mix the solutions gently and incubate for a short period at room temperature.
  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the quinoline derivative.
  • Calculate the fluorescence quenching or enhancement for each metal ion relative to the control. The change in fluorescence (F₀/F or F/F₀) can be plotted against the different metal ions to visualize the selectivity.

Broader Biological Potential of Quinoline Derivatives

The quinoline scaffold is a common feature in a multitude of biologically active compounds.[1][2][3][4] These derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][11][12][13]

Table 2: Examples of Biologically Active Quinoline Derivatives

Derivative ClassBiological ActivityTarget/Mechanism of Action (if known)Reference
4-AminoquinolinesAntimalarialInhibition of hemozoin formation in Plasmodium falciparum[1]
FluoroquinolonesAntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV[3]
Quinoline-based analogsAnticancer (EGFR/HER-2 inhibitors)Dual-target inhibition of EGFR and HER-2[11]
Substituted QuinolinesEnzyme Inhibition (DNMT1, CamA)DNA intercalation[14][15]
Quinoline-thiosemicarbazidesAntimalarialNot specified
Quinoline-based compoundsEnzyme Inhibition (AChE, hCA I, hCA II)Inhibition of acetylcholinesterase and carbonic anhydrase isoforms[12]

Visualizing Key Concepts

Diagram 1: Tautomeric Equilibrium of Quinoline-2-thiol

Tautomerism cluster_0 Quinoline-2-thiol cluster_1 Quinoline-2(1H)-thione Thiol Thione Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium between the thiol and thione forms of the quinoline-2-thiol scaffold.

Diagram 2: General Workflow for Assessing Biological Activity of a Novel Quinoline Derivative

Workflow A Synthesize or Procure 4,6,8-Trimethyl-quinoline-2-thiol B Characterize Compound (NMR, MS, Purity) A->B C Primary Screening (e.g., cell viability assays, antimicrobial zone of inhibition) B->C D Secondary Screening (Dose-response curves, IC50/EC50 determination) C->D E Target Identification (e.g., affinity chromatography, proteomics, genetic screens) D->E F Mechanism of Action Studies (Enzyme kinetics, signaling pathway analysis) E->F G Selectivity Profiling (Testing against a panel of related targets) F->G H In vivo Studies G->H

Caption: A generalized workflow for the biological evaluation of a novel quinoline derivative.

While direct experimental evidence for the selectivity of this compound remains to be elucidated, the broader family of quinoline-2-thiol derivatives demonstrates significant potential, particularly as fluorescent sensors. Furthermore, the extensive biological activities associated with the quinoline scaffold suggest that this compound could be a valuable candidate for further investigation in various therapeutic areas. The information and protocols provided in this guide offer a foundational framework for researchers to begin exploring the selectivity and potential applications of this and other novel quinoline derivatives.

References

A Comparative Guide to Fluorescent Thiol Probes: Unveiling Quantum Yield Differences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to quantify thiols in biological systems, the selection of an appropriate fluorescent probe is paramount. A critical parameter influencing a probe's sensitivity and performance is its fluorescence quantum yield (Φ), which dictates the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comprehensive comparison of the quantum yields of various fluorescent thiol probes, supported by experimental data and detailed protocols to aid in your research endeavors.

This guide will delve into the quantum yield characteristics of prominent classes of thiol-reactive fluorescent probes, including those based on BODIPY, coumarin, and fluorescein scaffolds. Understanding these differences is crucial for optimizing assay sensitivity and obtaining reliable quantitative data.

Quantum Yield Comparison of Fluorescent Thiol Probes

The following table summarizes the quantum yield data for several common fluorescent thiol probes. The data highlights the significant variation in quantum yield among different probes and, where applicable, the change upon reaction with a thiol-containing analyte. This "turn-on" response, characterized by a substantial increase in quantum yield, is a desirable feature for minimizing background fluorescence and enhancing signal-to-noise ratios.

Probe ClassSpecific ProbeQuantum Yield (Φ) - UnboundQuantum Yield (Φ) - Thiol-AdductFold IncreaseReference
BODIPY o-maleimideBODIPY0.002 (in DMSO)0.73 (in DMSO)>350[1]
m-maleimideBODIPY0.37 (in DMSO)--[1]
p-maleimideBODIPY0.54 (in DMSO)--[1]
BODIPY FL iodoacetamide-Approaching 1.0 (in water)-[2]
Fluorescein Fluorescein-5-maleimide0.060.64~10[1]
Coumarin SWJT-140.0006 - 0.00320.023 (with Hcy), 0.028 (with Cys)-[3]
Coumarin-based probe (unnamed)0.01940.1725 (with Cys)~8.9
Pyrene Pyrene maleimide-0.040-[4]
Pyrene-4-maleimide-0.131-[4]
Dansyl Dansyl-monobromomaleimideLowHigh (Turn-on)-[5]

Note: The quantum yields can be influenced by the solvent and the specific thiol analyte. The data presented here is for comparative purposes, and it is recommended to consult the primary literature for specific experimental conditions.

Signaling Pathways and Reaction Mechanisms

The interaction of fluorescent probes with thiols typically involves a specific chemical reaction that leads to a change in the fluorophore's electronic structure, thereby modulating its fluorescence properties. Common mechanisms include Michael addition and cleavage of quenching moieties.

Thiol_Probe_Mechanisms

The Michael addition mechanism, prevalent in maleimide-based probes, involves the nucleophilic attack of the thiol group on the electron-deficient double bond of the maleimide moiety.[6] This reaction disrupts the quenching pathway, leading to an increase in fluorescence. In probes utilizing photoinduced electron transfer (d-PeT), the maleimide group in close proximity to the fluorophore acts as an electron acceptor, quenching fluorescence.[1] The reaction with a thiol alters the electronic properties of the maleimide, inhibiting the d-PeT process and restoring fluorescence.[1]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the relative fluorescence quantum yield of a sample.[7] It involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Quantum_Yield_Workflow A Prepare Solutions (Sample & Standard) B Measure Absorbance (at Excitation Wavelength) A->B Step 1 C Measure Fluorescence Emission Spectra B->C Step 2 D Integrate Emission Spectra C->D Step 3 E Calculate Quantum Yield D->E Step 4

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent thiol probe (sample)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Thiol-containing compound (e.g., N-acetylcysteine, glutathione)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample (fluorescent probe and its thiol adduct) and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Emission Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

    • The slope of these lines (Gradient) is used in the quantum yield calculation.

  • Calculation of Quantum Yield: The relative quantum yield (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the known quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

The choice of a fluorescent thiol probe should be guided by its quantum yield, as this directly impacts the sensitivity of the assay. Probes exhibiting a significant "turn-on" response, such as o-maleimideBODIPY, are particularly advantageous for applications requiring high signal-to-background ratios. By following a standardized experimental protocol for quantum yield determination, researchers can confidently compare the performance of different probes and select the most suitable one for their specific research needs. This systematic approach ensures the generation of accurate and reproducible data in the ever-evolving field of thiol biology.

References

Validating the Mechanism of Action of 4,6,8-Trimethyl-quinoline-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 4,6,8-Trimethyl-quinoline-2-thiol. Due to the limited direct experimental data on this specific compound, its biological activities are inferred based on its structural features—a quinoline core and a thiol group. This document outlines potential mechanisms, compares them with established alternatives, and provides detailed experimental protocols for validation.

Hypothesized Mechanism of Action

The chemical structure of this compound suggests two primary interconnected mechanisms of action: antioxidant activity via its thiol group and anti-inflammatory effects attributed to its quinoline scaffold.

The thiol (-SH) group is a potent hydrogen donor and can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[1][2] This is a common mechanism for thiol-containing antioxidants like glutathione.[3]

The quinoline ring is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] A key anti-inflammatory pathway targeted by many quinoline derivatives is the NF-κB signaling pathway .[7][8]

Therefore, it is proposed that this compound exerts its effects by reducing oxidative stress, which in turn modulates inflammatory signaling pathways such as NF-κB.

Comparative Analysis of Potential Activities

To validate the proposed mechanism of action, the performance of this compound should be benchmarked against well-characterized compounds. Below are comparative data for representative alternative compounds in key assays.

Antioxidant Activity

The antioxidant potential can be assessed using radical scavenging assays such as DPPH and ABTS. The tables below show the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives and standard thiol-containing antioxidants. A lower IC50 value indicates greater antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundClassIC50 (µM)Reference
Ascorbic Acid (Vitamin C)Standard Antioxidant~26[9]
Chloro-substituted Quinoline DerivativeQuinoline Derivative46.16[9]
Quinoline-Hydrazone DerivativeQuinoline Derivative843.52 (ppm)[10]
N-AcetylcysteineThiol-containing Antioxidant--
GlutathioneThiol-containing Antioxidant--

Table 2: Comparative Antioxidant Activity (ABTS Assay)

CompoundClassIC50 (µM)Reference
Ascorbic Acid (Vitamin C)Standard Antioxidant--
Chloro-substituted Quinoline DerivativeQuinoline Derivative47.57[9]
Quinoline-based HydrazoneQuinoline Derivative-[9]
N-AcetylcysteineThiol-containing Antioxidant--
GlutathioneThiol-containing Antioxidant--
Anti-inflammatory Activity

The anti-inflammatory effects can be quantified by measuring the inhibition of key inflammatory mediators and signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

Table 3: Comparative Anti-inflammatory Activity (NF-κB Inhibition)

CompoundClassAssay SystemIC50 (µM)Reference
DexamethasoneCorticosteroidLPS-induced IL-6 release in J774A.1 cells0.058[11]
Quinoline Derivative (LU1501)Quinoline DerivativeProliferation in SK-BR-3 cells10.16[7]
MG132Proteasome InhibitorTNF-stimulated HeLa/NF-κB-Luc cells0.1578[12]

Table 4: Comparative Anti-inflammatory Activity (Cytokine Inhibition)

CompoundClassTargetIC50Reference
DexamethasoneCorticosteroidTNF-α release in J774A.1 cells44 nM[11]
CelecoxibCOX-2 InhibitorPGE2 production in J774A.1 cells23 nM[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or control to the DPPH solution.

  • Include a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a positive control (e.g., Trolox).

  • Add a small volume of the test compound or control to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.[14]

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

Protocol:

  • Culture a suitable cell line (e.g., HEK293 or HeLa) that has been stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or a known NF-κB inhibitor (e.g., MG132) for a specified time.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

  • The inhibition of NF-κB activity is determined by the reduction in luciferase expression in treated cells compared to stimulated, untreated cells.[1][15]

Measurement of Pro-inflammatory Cytokine (TNF-α) Inhibition by ELISA

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.

Protocol:

  • Culture immune cells, such as murine macrophages (e.g., J774A.1) or human peripheral blood mononuclear cells (PBMCs), in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Dexamethasone).

  • Stimulate the cells with an inflammatory agent like LPS.

  • Incubate for a sufficient time to allow for cytokine production and secretion (e.g., 17-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α production is calculated by comparing the concentrations in treated wells to those in stimulated, untreated wells.[6][16]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage ROS->CellularDamage causes NeutralizedROS Neutralized Species ROS->NeutralizedROS is scavenged by Compound This compound (-SH) OxidizedCompound Oxidized Compound (-S-S-) Compound->OxidizedCompound donates H+ Compound->NeutralizedROS

Caption: Proposed antioxidant mechanism of this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB sequestered by NFkB_p65_n NF-κB (p65/p50) NFkB_p65->NFkB_p65_n translocates Proteasome Proteasome IkB_p->Proteasome targeted for degradation Compound This compound (Proposed Inhibition) Compound->IKK inhibits? DNA DNA NFkB_p65_n->DNA binds to Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene initiates Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Data Data Analysis (IC50/EC50 Determination) DPPH->Data ABTS ABTS Assay ABTS->Data CellCulture Cell Culture (e.g., Macrophages) Treatment Compound Treatment CellCulture->Treatment Stimulation Inflammatory Stimulation (LPS/TNF-α) Treatment->Stimulation NFkB_Assay NF-κB Reporter Assay Stimulation->NFkB_Assay ELISA Cytokine ELISA Stimulation->ELISA NFkB_Assay->Data ELISA->Data Conclusion Mechanism Validation Data->Conclusion

References

Cross-Reactivity Profile of 4,6,8-Trimethyl-quinoline-2-thiol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available literature and experimental data reveals a significant gap in the understanding of the cross-reactivity profile of 4,6,8-Trimethyl-quinoline-2-thiol. At present, there are no publicly accessible studies that specifically investigate the binding affinity, selectivity, or off-target effects of this compound. Therefore, a direct comparison with other molecules based on experimental data is not feasible.

While the quinoline scaffold is a common motif in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents, this general activity cannot be directly extrapolated to predict the specific cross-reactivity of this compound. The substitution pattern of the quinoline ring system plays a critical role in determining the pharmacological and toxicological properties of the molecule.

For researchers, scientists, and drug development professionals, this lack of data underscores the necessity for foundational research to characterize the biological activity of this compound. Key experimental avenues to explore would include:

  • Target Identification and Validation: Initial studies should focus on identifying the primary biological target(s) of this compound.

  • Selectivity Profiling: Comprehensive screening against a panel of receptors, enzymes, and ion channels is crucial to identify potential off-target interactions.

  • In Vitro and In Vivo Toxicity Studies: A thorough toxicological assessment is required to understand the compound's safety profile.

Without such fundamental data, any discussion of signaling pathways or comparative performance would be purely speculative.

Experimental Protocols

As no specific experimental data on the cross-reactivity of this compound is available, detailed experimental protocols for its study cannot be provided. However, a general workflow for assessing cross-reactivity is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Acquisition (this compound) B Primary Target Assay A->B Determine Primary Activity C Broad Panel Screening (e.g., CEREP, Eurofins) A->C Identify Potential Off-Targets D Dose-Response Curves (Primary Target vs. Off-Targets) C->D E Calculate IC50/EC50 Values D->E F Determine Selectivity Index E->F G Cell-Based Assays F->G Confirm Cellular Activity H Animal Models G->H Evaluate In Vivo Efficacy & Toxicity I Pharmacokinetic & Toxicological Profiling H->I

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Researchers interested in the biological activity of this compound are encouraged to initiate these foundational studies to build a data-driven understanding of its pharmacological profile.

Performance Evaluation of 4,6,8-Trimethyl-quinoline-2-thiol in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparison of Analytical Methods for Thiol Detection

The selection of an appropriate analytical method for thiol quantification in biological fluids is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Several techniques are commonly employed, each with inherent advantages and limitations.[1][2]

Analytical MethodPrincipleAdvantagesLimitations
Spectrophotometry Measures the absorbance of light by a colored product resulting from a reaction with the thiol group.Simple, cost-effective, and suitable for high-throughput screening.May lack specificity and be susceptible to interference from other compounds in the sample.[2]
Fluorometry Detects the fluorescence emitted by a fluorogenic probe upon reaction with the thiol.High sensitivity and specificity can be achieved with appropriate probes.Signal can be affected by pH, temperature, and the presence of quenching agents.
High-Performance Liquid Chromatography (HPLC) Separates the thiol of interest from other components in the sample before detection.Excellent separation capability, allowing for the quantification of specific thiols in complex mixtures.[2]Longer analysis times and requires more complex instrumentation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile derivatives of the thiol and identifies them based on their mass-to-charge ratio.High sensitivity and selectivity, providing structural information.Requires derivatization to make the thiol volatile, which can add complexity to the sample preparation.
Electrochemistry Measures the current generated by the oxidation or reduction of the thiol at an electrode surface.Enables real-time monitoring and can be highly sensitive.Susceptible to interference from other electroactive species in the biological sample.[2]
Mass Spectrometry (MS) Ionizes the thiol and measures its mass-to-charge ratio for identification and quantification.High sensitivity and selectivity, capable of providing definitive structural confirmation.[2]Requires sophisticated and expensive instrumentation.[2]

Potential of Quinoline-Thiol Derivatives as Fluorescent Probes

Research on quinoline-2-thiol and its alkylated derivatives has highlighted their potential as fluorescent sensors.[3][4][5] These compounds can exhibit changes in their fluorescence properties in response to various stimuli, including the presence of metal ions, changes in pH, and reactions with specific molecules like nitroxyl (HNO).[3][4]

Alkylated quinoline-2-thiol derivatives have been shown to be fluorescent and display a reduction in fluorescence when exposed to metals.[3][4] This quenching effect can be utilized for the development of sensors. Furthermore, the reaction of the quinoline-2-thiol/thione tautomeric system with HNO can lead to an increase in fluorescence, offering a basis for detecting this biologically significant molecule.[3][4] While these studies did not specifically investigate the 4,6,8-trimethyl derivative, they provide a strong rationale for exploring its fluorescent properties in biological sensing applications.

Experimental Workflow and Methodologies

The following sections outline a generalized experimental workflow and protocols that could be adapted for the performance evaluation of 4,6,8-Trimethyl-quinoline-2-thiol in biological samples.

Hypothetical Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Biological Sample (e.g., Serum) deproteinization Protein Precipitation (e.g., Acetonitrile) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc detection Detection (e.g., Fluorescence or MS) hplc->detection quantification Quantification (Standard Curve) detection->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation

Figure 1. A generalized experimental workflow for the analysis of a thiol compound in a biological sample.

Key Experimental Protocols

1. Sample Preparation (for HPLC-based methods):

  • Objective: To remove proteins and other interfering substances from the biological matrix.

  • Protocol:

    • To 100 µL of serum or plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

2. Fluorescence Titration Experiments (for sensor characterization):

  • Objective: To evaluate the change in fluorescence of this compound in the presence of analytes of interest (e.g., metal ions).

  • Protocol:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile).

    • Prepare a series of solutions containing a fixed concentration of the thiol (e.g., 10⁻⁵ M) and varying concentrations of the metal ion solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a spectrofluorometer.

    • Plot the change in fluorescence as a function of the analyte concentration.

3. HPLC-Fluorescence Detection Method Development:

  • Objective: To develop a sensitive and specific method for the quantification of this compound.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Fluorescence Detection:

      • Determine the optimal excitation and emission wavelengths for this compound by scanning.

      • Set the detector to these wavelengths for monitoring the eluent from the HPLC.

    • Quantification:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject the standards to generate a calibration curve by plotting peak area against concentration.

      • Quantify the amount of the thiol in the biological samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Logical Relationships

The utility of quinoline-thiol derivatives as fluorescent probes is based on their interaction with specific analytes, leading to a measurable change in their photophysical properties. This can be conceptualized as a signaling pathway.

signaling_pathway cluster_analyte Analyte cluster_probe Fluorescent Probe cluster_interaction Interaction cluster_signal Signal Output analyte Metal Ion or HNO interaction Binding or Reaction analyte->interaction probe 4,6,8-Trimethyl- quinoline-2-thiol probe->interaction signal Change in Fluorescence interaction->signal

Figure 2. A diagram illustrating the signaling mechanism of a quinoline-thiol based fluorescent probe.

While specific performance data for this compound in biological samples is not yet established in the scientific literature, the existing knowledge on related quinoline-thiol derivatives and general thiol analysis provides a solid foundation for future investigations. The development and validation of a robust analytical method, likely leveraging HPLC with fluorescence or mass spectrometric detection, will be crucial to accurately assess its concentration and potential utility in biological systems. Further research is warranted to explore the unique properties of the 4,6,8-trimethyl substitution pattern and its impact on the compound's performance as a biomarker or analytical probe.

References

Benchmarking 4,6,8-Trimethyl-quinoline-2-thiol Against Commercial Probes: A Feasibility Assessment and Guide to Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe

An extensive review of scientific literature and commercial supplier data was conducted to evaluate the performance of this compound as a fluorescent probe for cellular imaging. The search included its potential applications in detecting reactive oxygen species (ROS). Our findings indicate that while this compound is a commercially available chemical compound, there is currently no published research demonstrating its use as a fluorescent probe in biological systems.[1][2] Studies on similar quinoline-2-thiol derivatives have explored their potential as fluorescent sensors for metals and pH in chemical assays, but these investigations did not extend to cellular imaging or ROS detection.[3][4][5][6]

Consequently, a direct benchmarking of this compound against established commercial fluorescent probes for cellular imaging is not feasible due to the absence of performance data.

A Guide to Commercially Available Fluorescent Probes for Reactive Oxygen Species (ROS)

For researchers, scientists, and drug development professionals interested in the detection and quantification of ROS, a variety of well-characterized commercial probes are available. This guide provides a comparison of some of the most commonly used ROS probes, their mechanisms of action, and general experimental protocols.

Comparison of Common Commercial ROS Probes

The selection of an appropriate ROS probe is critical and depends on the specific ROS of interest, the cellular compartment being investigated, and the experimental platform (e.g., fluorescence microscopy, flow cytometry). Below is a summary of key characteristics of several widely used commercial ROS probes.

Probe NameTarget ROSExcitation (nm)Emission (nm)Cellular LocalizationKey Features
H2DCFDA / DCFDA General ROS (H₂O₂, •OH, ONOO⁻)~495~529CytosolCell-permeable, widely used general ROS indicator.[7][8][9]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)~510~580MitochondriaSpecifically targets mitochondria for the detection of superoxide.[8][10]
CellROX® Orange/Green General ROSOrange: ~545 / Green: ~485Orange: ~565 / Green: ~520Cytosol and NucleusPhotostable probes for general oxidative stress.
Amplex™ Red Hydrogen Peroxide (H₂O₂)~571~585Extracellular or in vitroHighly sensitive and stable probe for H₂O₂ detection, often used with horseradish peroxidase (HRP).[11]
Dihydroethidium (DHE) Superoxide (O₂•⁻)~535~635Cytosol and NucleusUpon oxidation, intercalates with DNA, providing a fluorescent signal for superoxide.[10][12]

Experimental Protocols

The following is a generalized protocol for the detection of intracellular ROS using a cell-permeable fluorescent probe in adherent cell cultures. Specific details may vary depending on the probe and cell type.

1. Cell Preparation:

  • Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.

  • On the day of the experiment, remove the culture medium.

2. Probe Loading:

  • Wash the cells gently with a warm buffer (e.g., PBS or HBSS).

  • Prepare the fluorescent probe working solution in a suitable buffer according to the manufacturer's instructions. Common concentrations range from 1 to 10 µM.

  • Incubate the cells with the probe solution for the recommended time (typically 15-60 minutes) at 37°C, protected from light.

3. Induction of Oxidative Stress (Optional):

  • If desired, treat the cells with an agent known to induce ROS production (e.g., H₂O₂, menadione) either during or after probe loading.

4. Imaging and Data Acquisition:

  • After incubation, gently wash the cells to remove the excess probe.

  • Add fresh, warm buffer to the cells.

  • Image the cells using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters for the chosen probe.

  • Acquire images or fluorescence intensity data. It is crucial to include appropriate controls, such as unstained cells (autofluorescence control) and cells treated with an ROS scavenger.

5. Data Analysis:

  • Quantify the fluorescence intensity of the images or data from the plate reader/flow cytometer.

  • Normalize the fluorescence signal to the number of cells or a housekeeping protein, if necessary.

  • Compare the fluorescence intensity between control and treated groups to determine the relative change in ROS levels.

Visualizing Key Processes

General Mechanism of a Turn-On ROS Probe

The following diagram illustrates the basic principle of a "turn-on" fluorescent probe for ROS detection. The non-fluorescent probe becomes fluorescent upon reaction with a reactive oxygen species.

ROS_Probe_Mechanism Probe_NonFluorescent Non-Fluorescent Probe Probe_Fluorescent Fluorescent Product Probe_NonFluorescent->Probe_Fluorescent Oxidation ROS Reactive Oxygen Species (ROS) ROS->Probe_NonFluorescent Light_Emission Emitted Light (Signal) Probe_Fluorescent->Light_Emission Fluorescence Light_Excitation Excitation Light Light_Excitation->Probe_Fluorescent

Caption: General mechanism of a "turn-on" fluorescent ROS probe.

Experimental Workflow for Cellular ROS Detection

This diagram outlines the typical workflow for a cell-based ROS detection experiment using a fluorescent probe.

ROS_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture 1. Culture Cells Probe_Loading 2. Load with ROS Probe Cell_Culture->Probe_Loading Treatment 3. Treat with Stimulus (Optional) Probe_Loading->Treatment Imaging 4. Fluorescence Imaging or Flow Cytometry Treatment->Imaging Quantification 5. Quantify Fluorescence Imaging->Quantification Comparison 6. Compare Treatments Quantification->Comparison

Caption: A typical experimental workflow for detecting cellular ROS.

References

Safety Operating Guide

Proper Disposal of 4,6,8-Trimethyl-quinoline-2-thiol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Profile and Safety Precautions

Quinoline and its derivatives are generally considered hazardous. They can cause skin, eye, and respiratory irritation. Some quinoline compounds are also toxic to aquatic organisms and may have long-term adverse effects on the environment.[1] Therefore, it is imperative to handle 4,6,8-Trimethyl-quinoline-2-thiol with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Key Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or chemical goggles.

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

II. Disposal Procedures

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[1][2]

Step 1: Waste Identification and Segregation

  • Waste Characterization: Due to its chemical structure, this compound should be treated as hazardous waste.

  • Segregation:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Step 3: Waste Container Management

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

III. Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes relevant information for the parent compound, quinoline, which can serve as a conservative reference.

PropertyValue (for Quinoline)Reference
Toxicity to Fish LC50: 40 - 77.8 mg/L (96h)[1]
Toxicity to Daphnia EC50: 28.5 - 57.3 mg/L (48h)[1]
Toxicity to Algae EC50: 51 - 90 mg/L (72-96h)[1]
Log Pow (Octanol-Water) 2.06[1]

This data indicates that quinoline is toxic to aquatic life, and its derivative should be handled with the assumption of similar or greater toxicity.

IV. Experimental Protocols

Currently, there are no standard, widely cited experimental protocols for the specific neutralization or deactivation of this compound in a laboratory setting. The recommended procedure is to treat it as a stable hazardous chemical and dispose of it via incineration or other methods approved by a licensed waste disposal company.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Spill Residue contain_spill->collect_spill collect_spill->collect_waste store_waste Store in Secondary Containment collect_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4,6,8-Trimethyl-quinoline-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of 4,6,8-Trimethyl-quinoline-2-thiol, a compound that requires careful management due to the combined hazards of its quinoline core and thiol group. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Based on the known hazards of quinoline derivatives and thiols, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard.[1]Protects against splashes, vapors, and dust that can cause serious eye irritation or damage.
Skin Protection
   GlovesNitrile or neoprene gloves. Gloves must be inspected before use and disposed of after handling the chemical.[2]Prevents skin contact, as quinoline derivatives can be harmful upon absorption and cause skin irritation.[3]
   Lab CoatA chemically resistant lab coat, preferably with long sleeves and a secure front closure.Protects the body and personal clothing from contamination.
   FootwearFully enclosed leather or chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[3][4]Thiols are known for their strong, unpleasant odors and potential respiratory irritation. A fume hood provides essential ventilation.[4]

Operational Plan: Handling and Experimental Procedures

A systematic approach to handling this compound is critical to prevent exposure and contamination.

Experimental Workflow:

prep Preparation handling Handling in Fume Hood prep->handling Don PPE experiment Experimental Use handling->experiment Weighing & Dispensing decontamination Decontamination experiment->decontamination Post-Experiment waste Waste Disposal decontamination->waste Segregate Waste cleanup Final Cleanup waste->cleanup Store Securely

Caption: Experimental workflow for handling this compound.

Step-by-Step Guidance:

  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Prepare all necessary equipment and reagents. A bleach solution should be readily available for decontamination of glassware and spills.[4][5]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling : All manipulations of this compound, including weighing and transferring, must be performed inside a chemical fume hood.[3][4] This is crucial for containing its potent odor and any potential vapors or dust.

  • Experimental Use : During the experiment, keep all containers with the compound sealed when not in use.

  • Decontamination : After use, decontaminate all glassware and surfaces that have come into contact with the thiol compound. A bleach solution is effective for oxidizing and deodorizing thiols.[4]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Workflow:

solid_waste Contaminated Solid Waste (Gloves, paper towels, etc.) solid_container Labeled, Sealed Hazardous Waste Container solid_waste->solid_container liquid_waste Unused/Waste Compound & Contaminated Solvents liquid_container Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container decon_solutions Decontamination Solutions (e.g., bleach wash) decon_container Appropriate Waste Container decon_solutions->decon_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility decon_container->disposal_facility

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste : All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste quantities of the compound and any contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination Solutions : Aqueous solutions used for decontamination, such as bleach washes, should be collected and disposed of as hazardous waste, following institutional and local regulations.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste.[3][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.